2-Isopropylnaphthalene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVQNHYIHAJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051844 | |
| Record name | 2-Isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline] | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
268.2 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °C, 122 °C (open cup) | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9753 @ 20 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellowish-brown liquid, Colorless liquid | |
CAS No. |
2027-17-0, 68442-08-0 | |
| Record name | 2-Isopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, isopropylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR9UN8SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14.5 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropylnaphthalene (CAS: 2027-17-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isopropylnaphthalene (B46572) (CAS: 2027-17-0), a key organic intermediate. This document details its physicochemical properties, synthesis and analytical methodologies, spectroscopic data, and known metabolic pathways. The information is presented to support research, development, and application activities involving this compound.
Physicochemical and Toxicological Data
This compound is a colorless to yellowish-brown liquid with a faint, sweet odor.[1] It is an alkylated derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. The following tables summarize its key quantitative properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2027-17-0 | [2] |
| Molecular Formula | C₁₃H₁₄ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Colorless to yellowish-brown liquid | [1][2] |
| Odor | Faint sweet odor | [1] |
| Melting Point | 14-14.5 °C | [1][2] |
| Boiling Point | 268 °C | [2] |
| Density | 0.9753 g/cm³ at 20 °C | [2] |
| Flash Point | 122 °C | [1] |
| Refractive Index | 1.5848 at 20 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Vapor Pressure | 0.00518 mmHg | [1] |
| Autoignition Temperature | 475 °C | [1] |
| Log Kow (octanol/water) | 4.6 - 4.89 | [1] |
Table 2: Toxicological Data of this compound
| Parameter | Value | Species | Reference |
| LD₅₀ (oral) | 5300 mg/kg | Mouse | [3] |
| Pulmonary Toxicity | Non-toxic at 3000 mg/kg (i.p.) | Mouse | [1] |
Experimental Protocols
Synthesis Protocol: Friedel-Crafts Alkylation
This compound is commonly synthesized via the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as isopropyl bromide or propylene, in the presence of a Lewis acid or solid acid catalyst.[4][5][6]
Objective: To synthesize this compound by the alkylation of naphthalene with isopropyl bromide using a chloroaluminate ionic liquid catalyst.[5]
Materials:
-
Naphthalene
-
Isopropyl bromide
-
Triethylamine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃) ionic liquid
-
n-Dodecane (solvent)
-
n-Hexane (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Catalyst Preparation: Prepare the Et₃NHCl-AlCl₃ ionic liquid with a molar ratio of AlCl₃ to Et₃NHCl of 2.0.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve naphthalene in a mixture of n-dodecane and n-hexane.
-
Addition of Reagents: Add the prepared ionic liquid catalyst to the naphthalene solution. The volume fraction of the ionic liquid should be approximately 9% of the total solvent volume.[5]
-
Alkylation: While stirring, add isopropyl bromide to the reaction mixture. The recommended molar ratio of naphthalene to isopropyl bromide is 4.0.[5]
-
Reaction Conditions: Maintain the reaction temperature at 15 °C and continue stirring for 3 hours.[5]
-
Work-up: After the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent and any unreacted starting materials can be removed by distillation. The final product, this compound, can be further purified by vacuum distillation.
Expected Outcome: This procedure can achieve a high conversion of isopropyl bromide (up to 98%) with a selectivity for this compound of approximately 80%.[5]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and quantification of this compound.[7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8][9]
GC Parameters (Suggested):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless or split (e.g., 20:1)
MS Parameters (Suggested):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Solvent Delay: 3-5 minutes
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.
-
Inject a 1 µL aliquot into the GC-MS system.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (multiplets, ~7.2-7.9 ppm), Isopropyl CH (septet, ~3.1 ppm, J ≈ 7 Hz), Isopropyl CH₃ (doublet, ~1.3 ppm, J ≈ 7 Hz). |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Aromatic carbons (~124-147 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~24 ppm). |
| Mass Spectrometry (EI) | Major Fragments (m/z): 170 (M⁺), 155 (M-15)⁺, 128 |
| Infrared (IR) | Key Absorptions (cm⁻¹): ~3050 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~880, 820, 740 (C-H out-of-plane bending) |
Synthesis and Metabolic Pathways
The following diagrams illustrate the primary synthesis route and the metabolic fate of this compound.
In biological systems, this compound is metabolized primarily through the oxidation of its isopropyl side chain.[2] This contrasts with naphthalene itself, where ring oxidation is a major pathway leading to toxicity. The side-chain oxidation of this compound is considered a detoxification pathway.
Applications in Research and Drug Development
Currently, the primary application of this compound is as an organic intermediate in the synthesis of other chemical compounds.[2][4] It is a precursor for the production of 2,6-diisopropylnaphthalene, which is then used to manufacture 2,6-naphthalenedicarboxylic acid, a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).
While direct applications in drug development are not widely documented, its derivatives hold potential. For instance, the naphthalene core is a structural motif present in various pharmacologically active molecules. The synthesis of novel naphthalene derivatives starting from this compound could be an area of exploration for medicinal chemists. Its role as a building block allows for the introduction of a specific substitution pattern on the naphthalene ring system, which can be further functionalized to create libraries of compounds for screening in drug discovery programs. For example, it can be oxidized to produce β-naphthol, a precursor for various dyes and pharmaceuticals.[4]
References
- 1. rsc.org [rsc.org]
- 2. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(2027-17-0) 13C NMR [m.chemicalbook.com]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 7. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Synthesis of 2-Isopropylnaphthalene from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-isopropylnaphthalene (B46572), a significant intermediate in various industrial chemical processes. The document details the primary synthetic routes, explores the reaction mechanisms, and presents detailed experimental protocols. Quantitative data from various catalytic systems are summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic synthesis. Its alkylation, particularly isopropylation, is a reaction of significant industrial importance. The primary product of interest, this compound (β-isopropylnaphthalene), is a key precursor for the synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), which is subsequently used in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The synthesis process, however, is complicated by the formation of the isomeric 1-isopropylnaphthalene (B1199988) (α-isopropylnaphthalene) and various poly-alkylated byproducts.
The selective synthesis of this compound is typically governed by the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation reaction. The choice of alkylating agent, catalyst, and reaction conditions plays a critical role in controlling the regioselectivity and yield of the desired β-isomer.
Synthetic Methodologies and Mechanisms
The isopropylation of naphthalene generally proceeds via a Friedel-Crafts alkylation mechanism. This involves the generation of an isopropyl carbocation (or a related electrophilic species) from an alkylating agent, which then attacks the electron-rich naphthalene ring.
The naphthalene nucleus has two positions susceptible to electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is kinetically favored due to its higher electron density and the ability to form a more stable carbocation intermediate (arenium ion). However, the resulting 1-isopropylnaphthalene is sterically hindered. In contrast, the β-position is less reactive but leads to the thermodynamically more stable product, this compound, due to reduced steric strain.[1]
Key synthetic approaches focus on maximizing the yield of the this compound isomer by employing conditions that favor thermodynamic equilibrium. This often involves the use of specific catalysts that can also facilitate the isomerization of the kinetically favored 1-isopropylnaphthalene to the desired 2-isomer.
Common Alkylating Agents
Several sources of the isopropyl group can be utilized:
-
Propylene: A cost-effective and common industrial feedstock.[2]
-
Isopropyl Alcohol (Isopropanol): A liquid reagent that is easier to handle than gaseous propylene.[3][4]
-
Isopropyl Halides (e.g., 2-chloropropane, 2-bromopropane): Highly reactive agents suitable for laboratory-scale synthesis.[5][6]
Catalytic Systems
The choice of catalyst is paramount in controlling the selectivity of the reaction.
-
Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and generate significant waste.[5][7]
-
Solid Acid Catalysts: These are environmentally friendlier alternatives and are broadly categorized into:
-
Zeolites: Microporous aluminosilicates like H-Beta, H-Y, H-Mordenite, and USY offer shape-selective properties that can favor the formation of the less bulky 2-isomer.[3][4][8][9] Their well-defined pore structures can influence which isomers are formed and can exit the catalyst pores.
-
Solid Superacids: Materials like perfluorinated sulfonic acid resins (e.g., Nafion) have shown high regioselectivity for the β-position, yielding high purity this compound.[5]
-
-
Ionic Liquids: Chloroaluminate ionic liquids have been investigated as both catalysts and reaction media, offering advantages in terms of catalyst recycling.[6][10][11]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the synthesis of this compound and its derivatives, highlighting the influence of different catalysts and conditions.
Table 1: Isopropylation of Naphthalene with Various Alkylating Agents and Catalysts
| Catalyst | Alkylating Agent | Temp. (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2-IPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| AlCl₃ | Propylene | 50 | 1.5 | - | - | - | [2] |
| H₂SO₄ | Propylene | 70-100 | 0.5-1.0 | - | - | - | [2] |
| Nafion-H | 2-Chloropropane | - | - | - | 98 (isomer purity) | - | [5] |
| Nafion-H | Isopropanol (B130326) | - | - | 73 (yield) | 95 (isomer purity) | - | [5] |
| H-Beta Zeolite | Isopropanol | 200 | 2.0 | High | Low (forms cyclized products) | - | [3][4] |
| H-Y Zeolite | Isopropanol | 200 | 2.0 | High | High (selectivity to DIPN) | - | [4] |
| USY Zeolite | Isopropanol | - | High | 86 | - | 0.94 | [9] |
| 4% Zn/USY | Isopropanol | - | High | ~95 | ~20 (for 2,6-DIPN) | - | [9] |
| Et₃NHCl-AlCl₃ | Isopropyl Bromide | - | - | - | (Yield data available) | - | [6] |
Note: Direct comparison is challenging as experimental setups and reported metrics (yield vs. conversion vs. isomer purity) vary across studies. "-" indicates data not specified in the cited source.
Table 2: Disproportionation of this compound to Diisopropylnaphthalene (DIPN)
| Catalyst | Temp. (°C) | Pressure (MPa) | 2-IPN Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| Zeolite Catalyst | 250 | 2.0 | 45.04 | 25.91 | 1.00 | [12] |
| Zeolite Catalyst | 250 | 2.0 | 56.37 | 29.28 | 1.03 | [12] |
| Zeolite Catalyst | 250 | 2.5 | 51.64 | 28.70 | 1.02 | [12] |
| Zeolite Catalyst | 270 | 2.5 | 50.02 | 26.58 | 0.87 | [12] |
Experimental Protocols
General Protocol for Zeolite-Catalyzed Isopropylation of Naphthalene
This protocol is a representative example based on methodologies described for liquid-phase alkylation in an autoclave reactor.[3]
Materials:
-
Naphthalene
-
Isopropyl Alcohol (Isopropanol)
-
Cyclohexane (B81311) (Solvent)
-
Undecane (B72203) (Internal Standard for GC analysis)
-
H-Beta Zeolite (or other selected zeolite catalyst), freshly calcined
-
Nitrogen gas (for pressurization)
Equipment:
-
High-pressure autoclave reactor (e.g., Parr Instrument) with stirring mechanism and temperature control
-
Calcination furnace
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination at 500-550 °C for 5 hours in a flow of dry air to remove any adsorbed water or impurities.
-
Reaction Setup: To the autoclave reactor, add naphthalene (e.g., 10 mmol), isopropanol (e.g., 20 mmol), cyclohexane (e.g., 100 mL), and undecane (e.g., 10 mmol).
-
Catalyst Addition: Add the freshly calcined zeolite catalyst (e.g., 0.5 g) to the mixture in the reactor.
-
Reaction Conditions: Seal the reactor and purge with nitrogen. Pressurize the reactor with nitrogen to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 200 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. Samples can be withdrawn periodically (if the reactor allows) to monitor the reaction progress by GC analysis.
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid catalyst. The liquid product mixture is then analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for isopropylnaphthalene isomers and other products.
Protocol for Synthesis using a Solid Superacid Catalyst (Nafion-H)
This protocol is adapted from patent literature describing the use of perfluorinated sulfonic acid resins.[5]
Materials:
-
Naphthalene
-
2-Chloropropane (or Isopropanol)
-
Nafion-H resin
-
Suitable solvent (if necessary)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve naphthalene in a suitable solvent (or use neat if the reaction is solvent-free).
-
Catalyst and Reagent Addition: Add the Nafion-H resin (e.g., 5-10 wt% relative to naphthalene) to the flask. While stirring, add the alkylating agent (e.g., 2-chloropropane) dropwise. The molar ratio of naphthalene to alkylating agent is typically around 1:0.8 to 1:1.
-
Reaction: Heat the mixture to reflux (temperature depends on the solvent and reagents) and maintain for several hours (e.g., 4-6 hours).
-
Work-up: After cooling to room temperature, filter the mixture to recover the solid Nafion-H catalyst. The catalyst can often be washed and reused.
-
Product Isolation: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to isolate the this compound.
-
Analysis: The purity of the product and the isomeric ratio (2-IPN vs. 1-IPN) are determined by GC analysis.
Visualizations: Reaction Pathways and Workflows
Reaction Mechanism: Isopropylation of Naphthalene
The following diagram illustrates the electrophilic substitution mechanism, highlighting the formation of both the kinetic and thermodynamic products.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 9. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105272802B - The method that isopropyl naphthalene disproportionated reaction prepares diisopropyl naphthalene - Google Patents [patents.google.com]
Physical and chemical properties of 2-isopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-isopropylnaphthalene (B46572). The information is intended to support research, development, and safety assessments involving this compound. All quantitative data is summarized in tables for ease of reference, and key processes are visualized using diagrams.
Physical Properties
This compound is a clear, colorless to yellowish-brown liquid with a faint, sweet odor.[1][2][3] It is insoluble in water but soluble in organic solvents such as ethanol (B145695), ethyl ether, benzene, chloroform (B151607), and ethyl acetate.[1][2][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄ | [5][6] |
| Molecular Weight | 170.25 g/mol | [1][5] |
| Physical State | Liquid at 20°C | [5][6][7] |
| Appearance | Clear, colorless to yellowish-brown | [1][3][6] |
| Odor | Faint sweet odor | [1][2] |
| Melting Point | 14 °C to 14.5 °C (57.2 °F) | [1][4][7] |
| Boiling Point | 268 °C to 268.2 °C (514.4 °F) at 760 mmHg | [1][5][7] |
| Density | 0.975 g/cm³ to 0.98 g/cm³ at 20°C | [1][2][7] |
| Vapor Pressure | 0.00518 mmHg to 0.0129 mmHg at 25°C | [1][4][8] |
| Flash Point | 122 °C (251.6 °F) | [1][7][8] |
| Autoignition Temperature | 475 °C (887 °F) | [1][2] |
| Refractive Index | 1.5840 to 1.5900 at 20°C | [1][6] |
| Solubility | Insoluble in water; very soluble in ethanol and ethyl ether; soluble in benzene.[1] Slightly soluble in chloroform and ethyl acetate.[2][4] | [1][2][4] |
| Log P (Octanol/Water Partition Coefficient) | 4.6 to 4.79 | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Data | Reference(s) |
| Mass Spectrometry (MS) | Top m/z peaks at 155, 170, and 153. | [1] |
| ¹H NMR Spectroscopy | Data available for structural elucidation. | [9] |
| ¹³C NMR Spectroscopy | Data available for structural elucidation. | [9] |
| Infrared (IR) Spectroscopy | FTIR spectra are available for identifying functional groups. | [10] |
| UV Spectroscopy | UV spectral data is available in organic electronic spectral databases. | [1] |
Chemical Properties and Reactivity
This compound is a substituted aromatic hydrocarbon. Its chemical behavior is characterized by the naphthalene (B1677914) ring system and the isopropyl substituent.
-
Stability : The compound is stable under normal temperatures and pressures.[11] It is recommended to avoid excessive heat and light.[5]
-
Reactivity : It is reactive with strong oxidizing agents.[5]
-
Combustion : When heated to decomposition, it can emit acrid smoke and irritating vapors.[12] Combustion products include toxic carbon oxides (CO, CO₂).[5]
-
Synthesis : this compound can be synthesized via the Friedel-Crafts alkylation of naphthalene with propylene (B89431) or isopropyl halides (like isopropyl bromide or 2-chloropropane) in the presence of an acidic catalyst.[13][14][15] Catalysts such as aluminum chloride (in ionic liquids) or solid super-acids like perfluorinated sulfonic acid resins (e.g., Nafion-H) are effective.[13][14] The reaction can be optimized to achieve high regioselectivity for the β-isomer (2-substituted).[14]
Experimental Protocols
4.1 Synthesis of this compound via Friedel-Crafts Alkylation
The following is a representative protocol based on literature procedures for the alkylation of naphthalene.[13][14]
Objective: To synthesize this compound by reacting naphthalene with an isopropylating agent using an acidic catalyst.
Materials:
-
Naphthalene
-
Isopropylating agent (e.g., isopropyl bromide, propylene)
-
Catalyst (e.g., AlCl₃-based ionic liquid, solid acid catalyst)
-
Solvent (if applicable, e.g., n-dodecane, n-hexane)
-
Apparatus for chemical synthesis including a reaction vessel, stirring mechanism, and temperature control.
-
Equipment for product purification (e.g., distillation apparatus).
Methodology:
-
Catalyst Preparation: If using an ionic liquid catalyst like Et₃NHCl-AlCl₃, it is prepared by mixing the components under controlled conditions.[13]
-
Reaction Setup: The reactor is charged with naphthalene and the catalyst. If a solvent is used, it is also added at this stage.[13]
-
Alkylation: The isopropylating agent is introduced into the reactor. The reaction is maintained at a specific temperature (e.g., 15°C) and for a set duration (e.g., 3 hours) with continuous stirring.[13]
-
Work-up: After the reaction is complete, the catalyst is separated from the product mixture. This may involve quenching the reaction followed by extraction and washing.
-
Purification: The crude product is purified, typically by distillation, to isolate the this compound from unreacted starting materials, other isomers (like 1-isopropylnaphthalene), and poly-alkylated byproducts.[16]
-
Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC) and NMR spectroscopy.[6]
Below is a generalized workflow for the synthesis and analysis process.
Biological Activity and Metabolism
While primarily used as an organic intermediate and in solvents, this compound exhibits biological activity.[3][13]
-
Toxicity : Studies in mice have investigated the pulmonary toxicity of this compound and its photoproducts.[1] The intraperitoneal administration of high doses (3000 mg/kg) in rats led to an increase of phospholipids (B1166683) in pulmonary lavage fluid, an effect that was inhibited by the cytochrome P-450 inhibitor, piperonyl butoxide.[1]
-
Metabolism : In rats, orally administered this compound is well-absorbed.[1] The metabolism proceeds through the oxidation of the isopropyl side chain.[1] Key metabolites isolated from urine include:
-
2-(2-naphthyl)propionic acid
-
2-(2-naphthyl)-2-propanol
-
2-(2-naphthyl)-1,2-propanediol
-
2-(2-naphthyl)-2-hydroxypropionic acid[1]
-
The metabolic pathway is illustrated in the diagram below.
References
- 1. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 2027-17-0 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. This compound | CAS#:2027-17-0 | Chemsrc [chemsrc.com]
- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound(2027-17-0) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 15. 2-Isopropylnaphthalin – Wikipedia [de.wikipedia.org]
- 16. EP0565821A2 - Method of preparing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Isopropylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-isopropylnaphthalene (B46572), a bicyclic aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols and presents a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectrometry analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.82 - 7.78 | m | - | 2H | Aromatic H |
| 7.72 | s | - | 1H | Aromatic H |
| 7.47 - 7.41 | m | - | 2H | Aromatic H |
| 7.32 (dd) | dd | 8.4, 1.8 | 1H | Aromatic H |
| 3.12 | sept | 6.9 | 1H | CH(CH₃)₂ |
| 1.33 | d | 6.9 | 6H | CH(CH₃)₂ |
Disclaimer: The ¹H NMR data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 146.9 | Quaternary Aromatic C |
| 133.6 | Quaternary Aromatic C |
| 131.9 | Quaternary Aromatic C |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.0 | Aromatic CH |
| 125.4 | Aromatic CH |
| 125.3 | Aromatic CH |
| 124.8 | Aromatic CH |
| 34.2 | CH(CH₃)₂ |
| 24.2 | CH(CH₃)₂ |
Disclaimer: The ¹³C NMR data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this compound.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3050-3020 | Medium | C-H Stretch | Aromatic |
| 2960-2870 | Strong | C-H Stretch | Alkane (isopropyl) |
| 1600, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1385-1380 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |
| 835-810 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |
Disclaimer: The IR data is based on typical absorption frequencies for the functional groups present in this compound and may not represent experimentally verified values.
Table 4: Mass Spectrometry (MS) Data for this compound[1]
| m/z | Relative Intensity (%) | Ion |
| 170 | 65 | [M]⁺ (Molecular Ion) |
| 155 | 100 | [M-CH₃]⁺ |
| 153 | 30 | [M-CH₃-H₂]⁺ |
| 128 | 25 | [M-C₃H₆]⁺ (Naphthalene cation) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, the spectral parameters are adjusted to achieve optimal resolution and signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound is obtained using the neat liquid film technique. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
The Multifaceted Biological Activities of 2-Isopropylnaphthalene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a well-established privileged structure in medicinal chemistry. Its rigid and lipophilic nature provides a versatile framework for the design of novel therapeutic agents. Among the vast array of naphthalene-based compounds, 2-isopropylnaphthalene (B46572) and its derivatives are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Antimicrobial and Antifungal Activities
Derivatives of naphthalene have demonstrated considerable potential as antimicrobial and antifungal agents.[1][2] The lipophilic character of the this compound core is thought to enhance the penetration of these molecules through microbial cell membranes, a critical step for their antimicrobial action.[1]
Quantitative Data: Antimicrobial and Antifungal Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | ~1.9 | [3][4] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [4] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [4] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [4] |
| Naphthalene-derived hydrazones | Various bacteria and fungi | Varies | [5] |
| Naphthylamine derivatives | Gram-positive and Gram-negative bacteria | Varies | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Naphthalene derivatives have emerged as a significant class of compounds with potential anticancer activity, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6][7][8]
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of naphthalene derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [8] |
| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 | [8] |
| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 | [8] |
| Naphthalene-1,4-dione analogue (Compound 44) | HEC1A (Endometrial) | 6.4 | [9] |
| Naphthalene-substituted benzimidazole (B57391) derivatives | HepG2 (Liver) | 0.078 - 0.625 | [10] |
| 2-Naphthaleno cyanostilbene (Compound 5c) | COLO 205 (Colon) | ≤ 0.025 | [11] |
| 2-Naphthaleno cyanostilbene (Compound 5c) | SK-MEL-5 (Melanoma) | ≤ 0.025 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[6]
Signaling Pathway: STAT3 Inhibition by Naphthalene Derivatives
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in many cancers, promoting cell proliferation and survival. Some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway.[6][13]
Caption: STAT3 signaling pathway inhibition.
Anti-inflammatory Activity
Naphthalene derivatives have also been investigated for their potential to mitigate inflammatory responses.[1][14][15] Chronic inflammation is a key factor in the pathogenesis of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Quantitative Data: Anti-inflammatory Activity
| Compound | Biological Target/Assay | IC50 | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current in NG105-18 cells | 0.8 µM | [16][17] |
Signaling Pathway: MAPK/NF-κB Inhibition by 2-Phenylnaphthalene (B165426) Derivatives
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Certain 2-phenylnaphthalene derivatives have been shown to exert their anti-inflammatory effects by downregulating these pathways.[18][19]
Caption: MAPK/NF-κB signaling pathway inhibition.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of naphthalene derivatives, including Schiff bases and chalcones.[5][20][21][22] These compounds can scavenge free radicals, which are implicated in oxidative stress and a variety of diseases.
Quantitative Data: Antioxidant Activity
The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound Class | Antioxidant Assay | IC50 (µM) | Reference |
| Naphthalene-based chalcone (B49325) (Compound 10) | DPPH radical scavenging | 177 | [5][21][22] |
| Naphthalene-based chalcone (Compound 5) | DPPH radical scavenging | 178 | [5][21][22] |
| Ascorbic Acid (Standard) | DPPH radical scavenging | 148 | [5][21][22] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Materials:
-
Test compounds (this compound derivatives)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Methanol or ethanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a solution of the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is then determined from a plot of scavenging percentage against compound concentration.
Logical Workflow for Antioxidant Screening
Caption: Logical workflow for antioxidant screening.
Conclusion
The available scientific literature strongly suggests that the this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. While data specifically on this compound derivatives is still emerging, the broader class of naphthalene compounds has demonstrated significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future work should focus on the synthesis and systematic evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The visualization of key signaling pathways and experimental workflows provided herein should aid in the rational design of these future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 22. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Environmental Fate and Behavior of 2-Isopropylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylnaphthalene (B46572) is an alkylated polycyclic aromatic hydrocarbon (PAH) used as an organic intermediate and in solvents.[1] Its presence in the environment raises concerns due to the potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate and behavior of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical processes to support environmental risk assessment and management.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its physicochemical properties. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Physical State | Colorless to yellowish-brown liquid | [3] |
| Melting Point | 14.5 °C | [3] |
| Boiling Point | 268.2 °C | [3] |
| Vapor Pressure | 0.00518 mmHg at 25 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | [3] |
Environmental Fate
The fate of this compound in the environment is determined by a combination of transport and transformation processes, including abiotic and biotic degradation.
Abiotic Degradation
Atmospheric Photodegradation: In the atmosphere, this compound is expected to exist primarily in the vapor phase.[3] It is degraded by reacting with photochemically-produced hydroxyl radicals.[3] The estimated half-life for this reaction is approximately 7 hours, based on a calculated rate constant of 5.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C.[3]
Photolysis in Water: this compound can undergo direct photolysis in water. An experimental study using a 100W mercury lamp demonstrated a photolysis rate constant of 0.31 hr⁻¹, which corresponds to a half-life of about 22.3 hours in distilled water at 20 °C.[3]
Hydrolysis: Due to the lack of hydrolyzable functional groups, hydrolysis is not considered an important environmental fate process for this compound.[3]
Biotic Degradation
Aerobic Biodegradation: While specific data for this compound is limited, studies on analogous compounds such as 1- and 2-methylnaphthalene (B46627) suggest that it may be biodegradable under aerobic conditions. In a Japanese MITI II test, which utilizes a freshwater inoculum, 1- and 2-methylnaphthalene showed 49% and 72% degradation, respectively, over 28 days.[3] However, in the more stringent MITI I test, less than 5% degradation was observed for both compounds over the same period.[3] This suggests that acclimatized microbial populations may be necessary for significant degradation to occur.
Proposed Microbial Degradation Pathway: Based on the metabolism of this compound in rats and the known microbial degradation pathways of other PAHs, a plausible aerobic degradation pathway can be proposed.[3][4] The initial attack is likely oxidation of the isopropyl side chain or the naphthalene (B1677914) ring system.
References
- 1. rivm.nl [rivm.nl]
- 2. Naphthalene, 2-(1-methylethyl)- [webbook.nist.gov]
- 3. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
2-Isopropylnaphthalene as a Versatile Precursor for Functionalized Aromatics: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Research Division Subject: An In-depth Technical Guide on the Utilization of 2-Isopropylnaphthalene (B46572) as a Key Starting Material for the Synthesis of Functionalized Aromatic Compounds.
Executive Summary: this compound is an increasingly important aromatic hydrocarbon that serves as a strategic precursor for a variety of functionalized naphthalene (B1677914) derivatives. Its unique structure allows for selective transformations, making it a valuable building block in the synthesis of fine chemicals, materials, and pharmaceutical intermediates. This guide details the primary functionalization pathways of this compound, including oxidation, Friedel-Crafts acylation, and catalytic dehydrogenation. We provide structured quantitative data, detailed experimental protocols, and process diagrams to facilitate the application of this versatile molecule in research and development settings, with a particular focus on its relevance to drug discovery, exemplified by the synthesis of precursors to the non-steroidal anti-inflammatory drug (NSAID), Naproxen.
Introduction: The Strategic Importance of this compound
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials. This compound (2-IPN) offers a strategic entry point to this chemical space. The isopropyl group not only influences the regioselectivity of subsequent reactions but also serves as a functional handle for key transformations. This technical guide focuses on three primary conversion pathways that transform 2-IPN into high-value functionalized aromatic compounds:
-
Oxidation: A commercially significant process, analogous to the cumene (B47948) process, that yields 2-naphthol (B1666908) and acetone (B3395972). 2-Naphthol is a critical intermediate for dyes, pigments, perfumes, and pharmaceuticals.[1][2]
-
Friedel-Crafts Acylation: Introduction of an acyl group onto the naphthalene ring, producing acetylated derivatives that are key precursors for pharmacologically active molecules, including the widely used NSAID, Naproxen.
-
Catalytic Dehydrogenation: Conversion of the isopropyl group into an isopropenyl group, creating a reactive olefinic handle for further synthetic modifications and polymerizations.
This document serves as a practical resource, providing the necessary data and methodologies to leverage this compound as a foundational element in complex aromatic synthesis.
Key Functionalization Pathways
The following sections provide a detailed examination of the principal synthetic routes originating from this compound.
Pathway I: Oxidation to 2-Naphthol
The oxidation of this compound proceeds via a free-radical chain reaction to form this compound hydroperoxide (2-IPNHP), which is subsequently cleaved under acidic conditions to yield 2-naphthol and acetone.[3][4] This process is of significant industrial importance.
The overall transformation is a two-step process:
-
Hydroperoxidation: this compound is oxidized, typically with molecular oxygen (air), to form this compound hydroperoxide.
-
Acid-Catalyzed Cleavage: The hydroperoxide intermediate is treated with a strong acid, such as sulfuric or perchloric acid, to induce a rearrangement and cleavage, yielding the final products.[1][3]
The efficiency of 2-naphthol production is highly dependent on reaction conditions. The following table summarizes key quantitative data from various studies.
| Stage | Catalyst/Reagent | Solvent | Temperature (°C) | Yield/Selectivity | Reference |
| Hydroperoxidation | CuO + NaOH (aq) | (neat) | N/A | 76% Selectivity to 2-IPNHP | [4] |
| Hydroperoxidation | (Alkaline Dispersion) | (neat) | 90 - 110 | Modest Conversion | [1] |
| Cleavage | HClO₄ (0.114 M) | Acetic Acid | 22 | 61% Yield of 2-Naphthol | [4] |
| Cleavage | HClO₄ (0.047 M) | 2-IPN | 22 | 70% Yield of 2-Naphthol | [5] |
| Cleavage | Dilute H₂SO₄ | (neat) | N/A | High Overall Yield | [1] |
This protocol is a representative procedure based on established methodologies for the cumene-like process.
Part A: Synthesis of this compound Hydroperoxide (2-IPNHP)
-
Reactor Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, with this compound (1.0 eq).
-
Catalyst Addition: Add an aqueous solution of the chosen catalyst system (e.g., CuO and NaOH) to create an emulsion.
-
Initiation: Introduce a small amount of a free-radical initiator (e.g., AIBN or a portion of previously synthesized 2-IPNHP) to begin the reaction.
-
Oxidation: Heat the emulsion to the desired temperature (e.g., 90-110°C) while bubbling a steady stream of air or pure oxygen through the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and titrating for peroxide content (e.g., iodometric titration).
-
Work-up: Once the desired conversion is reached, cool the reaction mixture. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The crude 2-IPNHP is typically used directly in the next step without extensive purification.
Part B: Acid-Catalyzed Cleavage to 2-Naphthol
-
Reactor Setup: In a separate flask equipped with a stirrer and a dropping funnel, prepare a solution of the crude 2-IPNHP in a suitable solvent such as acetone or acetic acid.
-
Catalyst Preparation: Prepare a dilute solution of a strong acid catalyst (e.g., 10% H₂SO₄ or 0.1 M HClO₄).
-
Cleavage Reaction: Cool the 2-IPNHP solution in an ice bath. Add the acid catalyst dropwise to the solution. The reaction is highly exothermic; maintain the temperature below 40°C.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete decomposition.
-
Neutralization & Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 2-naphthol can be purified by recrystallization or vacuum distillation.
Pathway II: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically acetyl, onto the naphthalene ring system. This reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds with aromatic rings. The resulting aryl ketones are pivotal intermediates. For instance, 2-acetyl-6-methoxynaphthalene (B28280) is a known precursor in several synthetic routes to Naproxen. While direct acylation of 2-IPN is feasible, many routes involve functionalizing a more activated naphthalene first, such as 2-methoxynaphthalene (B124790).
The regioselectivity and yield of Friedel-Crafts acylation on substituted naphthalenes are influenced by the solvent, catalyst, and existing substituent. The following table provides representative data for related systems.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (Major Isomer) | Reference |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 10-13 | 45-48% (2,6-isomer) | Organic Syntheses |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | -15 to RT | High | [6] |
| 2-Alkylnaphthalene | Acylating Agent | AlCl₃ | Nitrobenzene | -10 to RT | Good | JPS61267538A |
| Benzene | Acetic Anhydride | AlCl₃ | Benzene | Reflux | High | [6] |
This generalized protocol is adapted from standard procedures for the acylation of activated aromatic compounds and is suitable for this compound.
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas trap (to scrub evolved HCl).
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with an anhydrous solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1-1.3 eq). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 15 minutes to ensure the formation of the acylium ion complex.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes. The rate of addition should be controlled to prevent excessive boiling or a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography, recrystallization, or vacuum distillation.
Pathway III: Catalytic Dehydrogenation
The isopropyl group can be converted to a more reactive isopropenyl (α-methylvinyl) group through catalytic dehydrogenation. This transformation introduces a valuable olefinic handle for polymerization or further chemical modifications. This process is analogous to the industrial production of styrene (B11656) from ethylbenzene.
Specific data for this compound is sparse in open literature, but the conditions are analogous to well-established industrial processes.
| Substrate | Catalyst | Temperature (°C) | Key Conditions | Conversion / Selectivity | Reference |
| Ethylbenzene | Iron Oxide (promoted) | ~630 | Steam, Low Pressure | High Conversion & Selectivity | [3] |
| Cumene | Fe₂O₃-Cr₂O₃-K₂CO₃ | >500 | Steam | High Rate | [7] |
| Ethylbenzene | Metal Oxides on Al₂O₃ | ~600 | Steam | 72.9% Conversion, 97.9% Selectivity | [8] |
This protocol describes a laboratory-scale fixed-bed reactor setup for the vapor-phase dehydrogenation of this compound, based on the principles of styrene and α-methylstyrene synthesis.
-
Catalyst Preparation: Prepare or procure a suitable dehydrogenation catalyst. A common industrial catalyst consists of iron(III) oxide promoted with potassium oxide and chromium(III) oxide. Pack the catalyst into a quartz or stainless-steel tube reactor.
-
Reactor Setup: Place the reactor tube in a high-temperature tube furnace. Connect a feed system capable of delivering a precise flow of both liquid this compound and water. A syringe pump for the organic feed and an HPLC pump for water are suitable.
-
Pre-heating and Vaporization: Design a pre-heating zone before the catalyst bed where the liquid feeds are vaporized and mixed. The water, upon vaporization, serves as steam, which is a crucial component for providing heat, lowering the partial pressure of the hydrocarbon, and preventing coke formation on the catalyst.
-
Reaction: Heat the furnace to the target reaction temperature (e.g., 550-650°C). Initiate the flow of water (steam) and this compound vapor over the catalyst bed. The weight ratio of steam to hydrocarbon is typically between 1:1 and 30:1.
-
Product Collection: The reactor effluent, a mixture of steam, unreacted 2-IPN, 2-isopropenylnaphthalene (B1580880), hydrogen, and minor byproducts, is passed through a condenser cooled with chilled water.
-
Separation and Analysis: Collect the condensate in a phase separator (decanter) to separate the aqueous and organic layers. The organic layer can be analyzed by GC-MS to determine the conversion of 2-IPN and the selectivity to 2-isopropenylnaphthalene.
-
Purification: The desired 2-isopropenylnaphthalene can be purified from the unreacted starting material and byproducts by vacuum distillation.
Applications in Drug Development: The Naproxen Case Study
The functionalized aromatics derived from this compound are highly valuable in pharmaceutical synthesis. A prominent example is the synthesis of (S)-Naproxen, a widely used NSAID. Several patented synthetic routes to Naproxen start from 2-methoxynaphthalene and proceed through a Friedel-Crafts acylation to install a two-carbon side chain, ultimately forming the propionic acid moiety.
The acylated naphthalene intermediates, such as 2-acetyl-6-methoxynaphthalene, are central to these processes. The ability to perform selective Friedel-Crafts acylations on naphthalene rings, a reaction class detailed in this guide, is therefore a critical technology for the synthesis of Naproxen and other naphthalene-based drugs. The development of efficient and regioselective acylation methods for precursors like this compound or its derivatives directly impacts the viability and economics of producing such important pharmaceuticals.
Conclusion
This compound is a potent and versatile precursor for the synthesis of a wide range of functionalized aromatic compounds. The primary pathways of oxidation, Friedel-Crafts acylation, and catalytic dehydrogenation transform this readily available starting material into high-value intermediates such as 2-naphthol, acylnaphthalenes, and isopropenylnaphthalenes. The methodologies and data presented in this guide underscore the strategic utility of this compound, particularly in workflows relevant to the fine chemical and pharmaceutical industries. For professionals in drug discovery and development, mastering the chemistry of this precursor opens up efficient and scalable routes to complex molecular architectures and established therapeutic agents.
References
- 1. CN1034661C - Method of synthesis of dl-Naproxen - Google Patents [patents.google.com]
- 2. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 3. michiganfoam.com [michiganfoam.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Styrene Production by Catalytic Dehydrogenation of Ethylbenzene | PPTX [slideshare.net]
Mechanism of action of 2-isopropylnaphthalene in biological systems
An In-depth Technical Guide on the Mechanism of Action of 2-Isopropylnaphthalene (B46572) in Biological Systems
Introduction
This compound (2-IPN) is a polycyclic aromatic hydrocarbon (PAH) of interest due to its presence in the environment and its potential toxicological effects. As a substituted naphthalene, its biological activity is significantly influenced by its metabolism, which can lead to the formation of reactive intermediates. This guide provides a detailed overview of the current understanding of the mechanism of action of this compound in biological systems, with a focus on its metabolic activation, toxicity, and interaction with cellular pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Metabolism of this compound
The metabolic fate of this compound is a critical determinant of its biological effects. Like many PAHs, it undergoes extensive metabolism primarily by the cytochrome P450 (CYP) monooxygenase system, predominantly in the liver. The metabolic process aims to increase the water solubility of the compound to facilitate its excretion. However, this biotransformation can also lead to the production of toxic and carcinogenic metabolites.
The initial step in the metabolism of 2-IPN involves the oxidation of the aromatic ring or the isopropyl side chain. Oxidation of the aromatic ring by CYP enzymes, such as CYP1A1 and CYP2E1, can lead to the formation of epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or can rearrange to form phenols. Further oxidation of the dihydrodiols can produce highly reactive dihydrodiol epoxides, which are often implicated in the carcinogenic effects of PAHs.
Alternatively, the isopropyl side chain can be hydroxylated to form alcohol derivatives, such as 2-(1-hydroxy-1-methylethyl)naphthalene and 2-(2-hydroxy-1-methylethyl)naphthalene. These alcohols can be further oxidized to ketones or carboxylic acids. The relative contribution of these pathways can vary depending on the specific CYP isoforms involved and the biological system under investigation.
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound.
Mechanism of Toxicity
The toxicity of this compound is closely linked to its metabolic activation. The formation of reactive metabolites, particularly epoxides and dihydrodiol epoxides, is a key event in mediating its adverse effects. These electrophilic intermediates can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and dysfunction.
Genotoxicity: The formation of DNA adducts by reactive metabolites of 2-IPN is a primary mechanism of its genotoxicity. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. Studies have shown that metabolites of 2-IPN can cause DNA damage.
Cytotoxicity: this compound and its metabolites can induce cytotoxicity through various mechanisms. The depletion of cellular antioxidants, such as glutathione (B108866) (GSH), during the detoxification of reactive metabolites can lead to oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The cytotoxicity of 2-IPN has been observed to be dose-dependent in various cell types.
Organ-Specific Toxicity: Animal studies have indicated that this compound can exhibit organ-specific toxicity, with the lungs being a primary target. The high metabolic capacity of certain lung cells, such as Clara cells, can lead to the localized production of toxic metabolites, resulting in tissue damage.
Quantitative Toxicological Data
The following table summarizes available quantitative data on the toxicity of this compound.
| Parameter | Value | Species/System | Reference |
| LD50 (Oral) | 2330 mg/kg | Rat | |
| LD50 (Dermal) | >2000 mg/kg | Rabbit | |
| IC50 (Cytotoxicity) | Varies by cell line | In vitro cell cultures |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. Below are outlines of key experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
-
Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Cytochrome P450 Activity Assay
This protocol is used to investigate the role of specific CYP isoforms in the metabolism of this compound.
-
Microsome Preparation: Isolate microsomes from liver tissue (e.g., rat, human) or use commercially available recombinant CYP enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing microsomes (or recombinant enzymes), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate (B84403) buffer).
-
Reaction Initiation: Add this compound to the incubation mixture to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Metabolite Extraction: Extract the metabolites from the mixture using an appropriate organic solvent.
-
Analysis: Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
-
Data Analysis: Determine the rate of metabolite formation to assess the activity of the CYP enzymes.
Signaling Pathways Affected
The interaction of this compound and its metabolites with cellular components can trigger various signaling pathways, leading to diverse cellular responses.
Oxidative Stress Response: As mentioned, exposure to 2-IPN can induce oxidative stress. This can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and detoxification enzymes.
DNA Damage Response: The formation of DNA adducts can activate the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases (Chk1 and Chk2) and effector proteins like p53. The activation of the DDR can lead to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.
DNA Damage Response Pathway
An In-depth Technical Guide to the Isomers of Isopropylnaphthalene and Their Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of isopropylnaphthalene, detailing their formation, properties, and the experimental methodologies used in their synthesis and analysis. A particular focus is placed on the regioselectivity of formation and the reaction conditions that govern the distribution of isomers.
Introduction to Isopropylnaphthalene Isomers
Isopropylnaphthalenes are alkylated aromatic hydrocarbons derived from naphthalene (B1677914). The monosubstituted isomers, 1-isopropylnaphthalene (B1199988) and 2-isopropylnaphthalene (B46572), are key intermediates in various chemical syntheses. Further isopropylation leads to a mixture of ten possible diisopropylnaphthalene (DIPN) isomers. Among these, 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) is of significant industrial importance as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[1][2][3] The distribution and yield of these isomers are highly dependent on the synthetic route, which is typically achieved through the Friedel-Crafts alkylation of naphthalene.[4][5][6] Understanding the factors that control isomer formation is crucial for optimizing the synthesis of desired products.
Formation Pathways: Friedel-Crafts Alkylation of Naphthalene
The primary method for synthesizing isopropylnaphthalenes is the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as propylene (B89431), isopropyl alcohol, or isopropyl halides, in the presence of an acid catalyst.[1][7][8] The reaction proceeds via electrophilic aromatic substitution.
Regioselectivity: Kinetic vs. Thermodynamic Control
The naphthalene ring has two positions available for electrophilic substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).
-
Kinetic Product (α-Isomer) : The α-position is more reactive and electronically favored due to the higher stability of the corresponding carbocation intermediate (a σ-complex), which can delocalize the positive charge over two rings.[4] Consequently, the formation of 1-isopropylnaphthalene (1-IPN) is faster and predominates under conditions of kinetic control, which typically involve lower temperatures and shorter reaction times.[1][4]
-
Thermodynamic Product (β-Isomer) : The this compound (2-IPN) isomer is sterically less hindered and therefore thermodynamically more stable than the 1-IPN isomer.[1] Under conditions of thermodynamic control (higher temperatures, longer reaction times, or in the presence of a strong acid catalyst that facilitates isomerization), the initially formed 1-IPN can rearrange to the more stable 2-IPN.[1][9]
This relationship is further complicated by subsequent reactions, including di- and poly-alkylation, and transalkylation (the transfer of an alkyl group from one molecule to another).[1][6] The choice of catalyst, such as traditional Lewis acids (e.g., AlCl₃, FeCl₃), solid acids (e.g., zeolites, solid phosphoric acid), or ionic liquids, plays a critical role in influencing both the activity and the selectivity of the reaction.[4][7][9][10]
Caption: Isomerization pathways from naphthalene to its mono- and di-isopropyl derivatives.
Quantitative Data on Isomer Formation
The distribution of isopropylnaphthalene isomers is highly sensitive to the reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: Influence of Catalyst and Temperature on Mono-isopropylation of Naphthalene
| Alkylating Agent | Catalyst | Temperature (°C) | β-Isomer (2-IPN) Selectivity (%) | α-Isomer (1-IPN) Selectivity (%) | Yield/Conversion | Reference |
| Isopropyl Bromide | Et₃NHCl-AlCl₃ Ionic Liquid | 15 | 80 | 20 | 98% (Conversion of Isopropyl Bromide) | [11] |
| Propylene | p-cymene (transalkylation) | N/A | 90 | 10 | 21% (Yield) | [12] |
| 2-Chloropropane | Nafion-K (superacid resin) | N/A | 98 | 2 | 54% (Yield) | [13] |
| Propene | Nafion-K (superacid resin) | N/A | 90 | 10 | 37% (Yield) | [13] |
| Cumene (transalkylation) | Nafion-K (superacid resin) | N/A | 92 | 8 | 37% (Yield) | [13] |
| Propylene | Solid Phosphoric Acid | >300 | Markedly Higher Ratio | Markedly Lower Ratio | N/A | [9] |
Table 2: Formation of Diisopropylnaphthalene (DIPN) Isomers
| Alkylating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | 2,6-DIPN Selectivity (%) | Naphthalene Conversion (%) | Reference |
| Propylene | AlCl₃ / Al-MCM-41 (Si/Al=15) | 85 | 0.1 | 32.2 | 82.1 | [10] |
| Propylene | Fe₂(SO₄)₃ / bentonite | 240 | 0.8 | N/A (Yield was 8.6%) | 77.7 | |
| Propylene | H-MOR Zeolite | N/A | N/A | 60-64% of DIPN mixture | N/A | [11] |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Naphthalene
This protocol provides a generalized procedure for the synthesis of isopropylnaphthalene. Specific quantities, temperatures, and reaction times should be optimized based on the desired isomer distribution and the specific catalyst used.
Materials and Equipment:
-
Naphthalene
-
Alkylating agent (e.g., propylene, 2-chloropropane, isopropyl bromide)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃) or solid acid catalyst
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane, nitrobenzene)[4]
-
Multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel or gas inlet tube
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
-
Gas Chromatography (GC) system for analysis
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.
-
Addition of Naphthalene: Dissolve naphthalene in a minimal amount of anhydrous solvent and add it dropwise to the stirred catalyst suspension.
-
Addition of Alkylating Agent:
-
For liquid agents (e.g., 2-chloropropane): Add the alkylating agent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the desired reaction temperature.
-
For gaseous agents (e.g., propylene): Bubble the gas through the reaction mixture at a controlled rate.
-
-
Reaction: Stir the mixture at the desired temperature (low temperature for kinetic control, higher for thermodynamic) for a specified time (e.g., 2-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding ice-cold water or dilute HCl to decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification and Isolation: The crude product is a mixture of isomers and potentially unreacted naphthalene and poly-alkylated products. Purify the isomers using fractional distillation under reduced pressure or column chromatography.[3]
-
Analysis: Analyze the product fractions using Gas Chromatography (GC) to determine the isomeric composition and purity.[14][15] Further characterization can be performed using GC-MS, NMR, and IR spectroscopy.[14][15]
Analytical Protocol: Gas Chromatography (GC) Analysis
GC is the most common technique for separating and quantifying isopropylnaphthalene and diisopropylnaphthalene isomers.[1][14][15]
Typical GC Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column is essential for resolving the isomers. Polar columns (e.g., INNOWAX, CP-SIL-88) are generally superior to nonpolar columns for separating DIPN isomers, especially the critical 2,6- and 2,7-DIPN pair.[1][16]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Temperature Program: An oven temperature program is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all components. For example, start at 150°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes.
-
Data Analysis: Identify peaks by comparing retention times with known standards. Quantify the relative amounts of each isomer by integrating the peak areas.
Caption: General workflow for the synthesis, purification, and analysis of isopropylnaphthalenes.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 5. nbinno.com [nbinno.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 9. US3504046A - Alkylation of naphthalene with propylene in the presence of phosphoric acid catalyst - Google Patents [patents.google.com]
- 10. Alkylation of Naphthalene with Propylene Catalyzed by Aluminum Chloride Immobilized on Al-MCM-41 | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 14. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Isopropylation of Naphthalene: A Technical Guide to Thermodynamic and Kinetic Control
For Immediate Release
A deep dive into the isopropylation of naphthalene (B1677914), this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the principles of thermodynamic and kinetic control in this crucial chemical transformation. The paper details experimental protocols, presents quantitative data, and provides visual representations of reaction pathways and workflows to elucidate the factors governing product selectivity.
The isopropylation of naphthalene is a cornerstone of electrophilic aromatic substitution, pivotal in the synthesis of various high-value chemicals, including precursors for advanced polymers and pharmaceuticals. The regioselectivity of this reaction, yielding either the α (kinetic) or β (thermodynamic) substituted products, is a classic example of the delicate interplay between reaction conditions and product outcomes. Mastering this control is paramount for optimizing yield and purity in industrial and research settings.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In the isopropylation of naphthalene, the initial electrophilic attack of the isopropyl carbocation can occur at two primary positions on the naphthalene ring: the α-position (C1) and the β-position (C2).
-
Kinetic Control: At lower reaction temperatures, the reaction is under kinetic control, favoring the formation of the α-isopropylnaphthalene (1-isopropylnaphthalene). This is because the activation energy for the formation of the α-arenium ion intermediate is lower, allowing for a faster reaction rate. The α-position is more sterically accessible and possesses a higher electron density, making it the more reactive site for initial attack.
-
Thermodynamic Control: Conversely, at higher temperatures, the reaction shifts to thermodynamic control, leading to the preferential formation of the β-isopropylnaphthalene (2-isopropylnaphthalene). Although formed more slowly, the β-isomer is thermodynamically more stable due to reduced steric hindrance between the isopropyl group and the adjacent peri-hydrogen atom present in the α-isomer. Under these conditions, the initially formed α-product can undergo isomerization to the more stable β-product, a process often facilitated by the presence of a catalyst. This reversibility allows the reaction to reach a state of equilibrium where the most stable product predominates.
Further isopropylation to di- and polyisopropylnaphthalenes also exhibits this dichotomy. For instance, in the formation of diisopropylnaphthalene (DIPN), 2,6-DIPN and 2,7-DIPN are thermodynamically favored β,β'-isomers, while other isomers may form under kinetic control.[1][2]
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data from various studies on the isopropylation of naphthalene, highlighting the influence of reaction parameters on product distribution.
Table 1: Influence of Catalyst and Temperature on Naphthalene Isopropylation
| Catalyst | Alkylating Agent | Temperature (°C) | Naphthalene Conversion (%) | Selectivity to This compound (B46572) (%) | Selectivity to 2,6-diisopropylnaphthalene (B42965) (%) | Reference |
| H-Mordenite | Propene | Low Temperature | High | High | High | [1] |
| H-Mordenite | Propene | High Temperature | High | Lower (isomerization to 2,7-DIPN) | Lower | [1] |
| USY Zeolite | Isopropyl alcohol | 250 | 86 | - | Low (2,6-/2,7-DIPN ratio of 0.94) | [3] |
| 4% Zn/USY | Isopropyl alcohol | - | ~95 | - | ~20 | [3] |
| H-beta | Isopropyl alcohol | 200 | - | - | - | [4] |
| HY-700 | Isopropyl alcohol | 250 | 86 | - | 40 (yield) | [2] |
Table 2: Experimental Conditions for Selective Isopropylation
| Control Type | Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Reaction Time | Key Outcome | Reference |
| Kinetic | AlCl₃ | Propylene (B89431) | 50 | 1.5 | 5 h | Generation of isopropylnaphthalene mixture | [5] |
| Thermodynamic | AlCl₃ | - | 200 | 1.5 | 4 h | Rearrangement to 2,6- and 2,7-DIPN | [5] |
| Thermodynamic | Solid Phosphoric Acid | Propylene | 220 | - | 3 h | Generation of isopropylnaphthalene mixture | [5] |
| Thermodynamic | Solid Phosphoric Acid | - | 250 | 1.0 | 2.5 h | Rearrangement to 2,6- and 2,7-DIPN | [5] |
| Shape-Selective | Steam Dealuminated H-Mordenite | Propylene | 275-300 | 0.4 (H₂) | 7-8 h | High yield of 2,6-DIPN | [6] |
Experimental Protocols
Protocol 1: Kinetically Controlled Isopropylation of Naphthalene
This protocol is designed to favor the formation of the α-isopropylnaphthalene.
Materials:
-
Naphthalene
-
Propylene or Isopropyl alcohol
-
Lewis Acid Catalyst (e.g., anhydrous AlCl₃)
-
Anhydrous Solvent (e.g., carbon disulfide or nitrobenzene)
-
Nitrogen or Argon atmosphere
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ in the chosen anhydrous solvent.
-
Cool the suspension to a low temperature, typically between -20°C and 0°C, using an appropriate cooling bath.
-
Dissolve naphthalene in the same anhydrous solvent and add it to the cooled catalyst suspension with vigorous stirring.
-
Slowly bubble propylene gas through the reaction mixture or add isopropyl alcohol dropwise, maintaining the low temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 1-isopropylnaphthalene.
Protocol 2: Thermodynamically Controlled Isopropylation of Naphthalene
This protocol is designed to favor the formation of the β-isopropylnaphthalene and its di-substituted derivatives.
Materials:
-
Naphthalene
-
Propylene or Isopropyl alcohol
-
Zeolite Catalyst (e.g., H-Mordenite, H-Beta) or a strong Brønsted acid (e.g., sulfuric acid)
-
High-pressure autoclave or a reaction vessel suitable for higher temperatures
-
Solvent (optional, e.g., decalin)
Procedure:
-
Activate the zeolite catalyst by heating under vacuum or in a stream of dry air at an elevated temperature (e.g., 400-500°C) for several hours.
-
In a high-pressure autoclave, charge the activated catalyst, naphthalene, and the solvent (if used).
-
Seal the autoclave and purge with an inert gas.
-
Introduce the alkylating agent (propylene or isopropyl alcohol).
-
Heat the reaction mixture to a high temperature, typically in the range of 150°C to 300°C, under autogenous or applied pressure.[1][5][6]
-
Maintain the reaction at the desired temperature for a prolonged period (several hours) to allow for isomerization to the thermodynamic product.
-
Monitor the reaction by sampling and analyzing the product mixture using GC.
-
After the reaction reaches equilibrium, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Isolate the product by distillation or recrystallization to obtain the desired β-substituted naphthalene derivatives.
Mandatory Visualizations
Caption: Reaction pathways for kinetic and thermodynamic control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Isopropylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-isopropylnaphthalene (B46572) in various organic solvents. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility and provides a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate precise data for their specific applications.
Introduction
This compound is an aromatic hydrocarbon with the chemical formula C₁₃H₁₄. Its molecular structure, featuring a nonpolar naphthalene (B1677914) core and a short isopropyl group, largely dictates its solubility characteristics. Understanding its solubility in different organic solvents is crucial for a variety of applications, including its use as a chemical intermediate, in process chemistry, and for toxicological studies. This guide summarizes the known qualitative solubility of this compound and presents a robust experimental protocol for its quantitative determination.
Solubility Profile of this compound
Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly accessible literature. However, qualitative descriptions of its solubility are available and are summarized below.
Data Presentation: Qualitative Solubility
The following table consolidates the available qualitative solubility information for this compound in common organic solvents. This information is valuable for initial solvent screening and for designing further experimental studies.
| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |
| Polar Protic | Ethanol | Very Soluble | [1] |
| Ethers | Diethyl Ether | Very Soluble | [1] |
| Aromatic Hydrocarbons | Benzene | Soluble | [1] |
| Halogenated Solvents | Chloroform | Slightly Soluble | [2] |
| Esters | Ethyl Acetate | Slightly Soluble | [2] |
| Polar Aprotic | Water | Insoluble | [1][3] |
Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors and should be quantitatively determined for specific applications using the protocol outlined below.
Experimental Protocol: Determination of Thermodynamic Solubility
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4][5][6][7] This method is suitable for determining the solubility of liquid solutes like this compound in various organic solvents.
Principle:
An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (±0.5°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a separate phase of undissolved solute is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required equilibration time may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a sufficient time (e.g., at least 24 hours) to allow the undissolved this compound to separate from the saturated solution.[6] For faster separation, the vials can be centrifuged at the same temperature.
-
Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe. To ensure that no undissolved solute is transferred, it is recommended to filter the sample through a syringe filter that is compatible with the solvent. The filtration should be performed quickly to minimize any temperature changes that could affect the solubility.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or as a mole fraction.
Mandatory Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While there is a notable absence of comprehensive quantitative solubility data for this compound in the public domain, its qualitative solubility in common organic solvents is established. For researchers and professionals requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a standardized and reliable method for generating this critical data. The application of this protocol will enable more accurate control over experimental and manufacturing processes involving this compound.
References
- 1. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. This compound | CAS#:2027-17-0 | Chemsrc [chemsrc.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of 2-Isopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 2-isopropylnaphthalene (B46572) using common analytical techniques. The protocols are intended to be a guide for researchers in environmental monitoring, quality control, and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a highly sensitive and specific method for the identification and quantification of this compound in various matrices, including environmental samples and pharmaceutical preparations.[1][2] Its high resolution and the ability to provide structural information through mass fragmentation make it a preferred method for trace-level analysis.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (R²) | >0.995[3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (in water) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (in water) |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15%[4] |
Experimental Protocol
a) Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentrating this compound from water samples.[5] A C18 cartridge can be used for extraction, followed by elution with a suitable organic solvent like dichloromethane.
-
Soil/Sediment Samples: Solvent extraction is typically employed. A mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v) can be used for sonication-assisted extraction. The extract is then concentrated and may require cleanup using silica (B1680970) gel chromatography to remove interferences.
-
Pharmaceutical Formulations: Dilution with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) is generally sufficient. Filtration through a 0.45 µm syringe filter is recommended before injection.
b) GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative identification, scanning a mass range of m/z 40-450.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 170, 155, 128).[6]
-
-
c) Data Analysis:
-
Identification: The retention time and the mass spectrum of the sample peak are compared with those of a certified reference standard of this compound.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a versatile technique for the analysis of this compound, particularly for samples that are not amenable to GC due to thermal instability or high polarity. It is widely used in quality control of pharmaceutical products.[7]
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (R²) | >0.999[7][8] |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 5 - 30 µg/L |
| Recovery | 90 - 105%[8] |
| Precision (%RSD) | < 10%[8] |
Experimental Protocol
a) Sample Preparation:
-
Similar to GC-MS, sample preparation involves extraction for environmental matrices and simple dilution for pharmaceutical samples. The final sample should be dissolved in the mobile phase.
b) HPLC Parameters:
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be:
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Detector:
-
UV-Vis Detector: Detection at a wavelength of approximately 225 nm.
-
Fluorescence Detector: For higher sensitivity, an excitation wavelength of 230 nm and an emission wavelength of 340 nm can be used.
-
c) Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram is compared to that of a this compound standard.
-
Quantification: A calibration curve is generated using standard solutions, and the concentration in the sample is calculated based on the peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[1]
Experimental Protocol
a) Sample Preparation:
-
A sufficient amount of the purified sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm).[9]
b) NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
c) Data Interpretation:
-
The chemical shifts, splitting patterns (for ¹H NMR), and integration values are analyzed to confirm the structure of this compound. The expected signals for this compound are:
-
¹H NMR (in CDCl₃): Aromatic protons (multiplets, ~7.2-7.9 ppm), methine proton of the isopropyl group (septet, ~3.1 ppm), and methyl protons of the isopropyl group (doublet, ~1.3 ppm).
-
¹³C NMR (in CDCl₃): Aromatic carbons (~125-147 ppm), methine carbon (~34 ppm), and methyl carbons (~24 ppm).
-
Visualizations
Caption: General analytical workflow for the identification and quantification of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]
- 8. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of 2-Isopropylnaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the analysis of 2-isopropylnaphthalene (B46572) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted polycyclic aromatic hydrocarbon (PAH) and its accurate quantification is crucial in various research and development settings, including environmental monitoring and as a chemical intermediate. This protocol outlines the necessary steps for sample preparation, GC-MS instrumentation setup, and data analysis for the identification and quantification of this compound.
Experimental Protocols
A successful GC-MS analysis of this compound relies on proper sample preparation and optimized instrument parameters. The following sections detail the recommended methodologies.
2.1. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and present it in a suitable solvent for GC-MS analysis.
-
Solvent Selection: Use high-purity, volatile organic solvents. Recommended solvents include hexane, dichloromethane, and methanol.[1][2] It is critical to avoid aqueous solutions as they are incompatible with most GC-MS systems.[3]
-
Sample Extraction:
-
Liquid-Liquid Extraction (LLE): For liquid samples, LLE can be employed to separate analytes based on their solubility in immiscible solvents.[1] The sample is mixed with an organic solvent (e.g., hexane), and after vigorous mixing, the organic layer containing the analyte is collected.[1]
-
Solid-Phase Extraction (SPE): SPE is a technique used to concentrate and purify analytes from complex matrices.[1] The sample is passed through a cartridge containing a sorbent material that retains the analyte, while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent.[1]
-
-
Sample Concentration: For dilute samples, a concentration step may be necessary to achieve the desired sensitivity.
-
Final Sample Preparation:
2.2. GC-MS Instrumentation
The following parameters are recommended for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and column used.
Gas Chromatography (GC) Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 70°C (hold for 1 min), ramp to 175°C at 6°C/min (hold for 4 min), then to 235°C at 3°C/min, and finally to 305°C at 7°C/min (hold for 8 min). |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Scan Range | m/z 50-350 |
Data Presentation
3.1. Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 170.25 g/mol | PubChem |
| Kovats Retention Index (DB-5 column) | 1444 | The Pherobase |
| Quantification Ion (m/z) | 155 | PubChem |
| Qualifier Ions (m/z) | 170, 153 | PubChem |
| Typical Limit of Detection (LOD) | 0.1 - 10 ng/mL | General estimate for similar compounds |
| Typical Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | General estimate for similar compounds |
Note: LOD and LOQ are highly instrument-dependent and should be experimentally determined for your specific method and instrument.
Visualization
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
References
Synthesis of β-Naphthol from 2-Isopropylnaphthalene: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of β-naphthol, a crucial intermediate in the manufacturing of dyes, pigments, antioxidants, and pharmaceuticals. The described method is analogous to the cumene (B47948) process for phenol (B47542) production and involves the alkylation of naphthalene (B1677914) to 2-isopropylnaphthalene (B46572), followed by its oxidation to the corresponding hydroperoxide, and subsequent acid-catalyzed cleavage (Hock rearrangement) to yield β-naphthol and acetone.[1][2] This process is a prominent industrial route for β-naphthol synthesis.[3]
Reaction Pathway
The overall synthesis is a three-step process:
-
Alkylation: Naphthalene is alkylated with propylene (B89431) in the presence of a catalyst to produce this compound.
-
Oxidation: this compound is oxidized using air or oxygen to form this compound hydroperoxide.
-
Cleavage: The hydroperoxide undergoes an acid-catalyzed rearrangement to yield the final products, β-naphthol and acetone.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of β-naphthol from this compound.
Step 1: Synthesis of this compound (Alkylation)
This step involves the Friedel-Crafts alkylation of naphthalene with propylene.
-
Materials: Naphthalene, propylene, catalyst (e.g., silica-alumina, synthetic zeolite, or Friedel-Crafts catalysts like AlCl₃, solid phosphoric acid, BF₃, or sulfuric acid).[4]
-
Reaction Conditions:
-
Temperature: 230-350°C.
-
Pressure: Atmospheric pressure to 50 kg/cm ² G.
-
Reaction Time: 0.05-5.0 hours.
-
-
Procedure:
-
Charge a suitable reactor with naphthalene and the chosen catalyst.
-
Heat the mixture to the reaction temperature.
-
Introduce propylene gas into the reactor under the specified pressure.
-
Maintain the reaction conditions for the desired duration.
-
After the reaction is complete, cool the mixture and separate the catalyst.
-
The resulting product is a mixture of α- and β-isopropylnaphthalene isomers. The β-isomer can be purified by crystallization.
-
Step 2: Oxidation of this compound to its Hydroperoxide
This step involves the oxidation of the purified this compound to this compound hydroperoxide.
-
Materials: this compound, air or oxygen, catalyst (e.g., NaOH, Na₂CO₃, or copper compounds), initiator (e.g., isobutyraldehyde (B47883) or hydrogen peroxide).[5]
-
Reaction Conditions:
-
Procedure:
-
In a reaction vessel, create an emulsion of this compound with an aqueous catalyst solution.
-
Heat the emulsion to the reaction temperature, typically between 70°C and 120°C.[6]
-
Introduce air or oxygen into the mixture for a period of 2 to 20 hours.[3]
-
The reaction should proceed until the concentration of the hydroperoxide reaches 10 to 40% by weight of the reaction mixture.[6]
-
Upon completion, the reaction mixture is cooled, and the organic layer containing the hydroperoxide is separated.
-
A study on this oxidation process reported a 26.5% conversion of this compound with a 68.0% selectivity to the hydroperoxide under optimal conditions using NaOH as a catalyst and isobutyraldehyde as an initiator at 100°C.[5]
| Parameter | Value | Reference |
| Reactant | This compound | [5] |
| Oxidant | Air | [5] |
| Catalyst | NaOH | [5] |
| Initiator | Isobutyraldehyde | [5] |
| Temperature | 100°C | [5] |
| Conversion of 2-IPN | 26.5% | [5] |
| Selectivity to IPNHP | 68.0% | [5] |
Table 1: Quantitative data for the oxidation of this compound.
Step 3: Cleavage of this compound Hydroperoxide (Hock Rearrangement)
This final step involves the acid-catalyzed decomposition of the hydroperoxide to produce β-naphthol and acetone.
-
Materials: this compound hydroperoxide solution (from Step 2), acid catalyst (e.g., sulfuric acid).
-
Reaction Conditions:
-
Temperature: 50-120°C.
-
-
Procedure:
-
The this compound hydroperoxide obtained from the oxidation step is treated with an acid catalyst, such as sulfuric acid.
-
The reaction is conducted at a temperature ranging from 50°C to 120°C.
-
The cleavage reaction yields β-naphthol and acetone.
-
The resulting mixture contains crude β-naphthol along with by-products.
-
Purification of β-Naphthol
The crude β-naphthol obtained from the cleavage reaction requires purification to remove unreacted starting materials and by-products such as α-naphthol, isopropylnaphthalene, and tarry materials. Recrystallization is a common and effective method for purification.[7]
-
Solvents for Recrystallization: Aliphatic or alicyclic hydrocarbons with 5 to 10 carbon atoms (e.g., n-heptane, cyclohexane), or a mixed solvent system.[7]
-
General Recrystallization Procedure:
-
The crude β-naphthol is dissolved in a suitable solvent or solvent mixture at an elevated temperature.
-
The solution is then gradually cooled to induce crystallization of the purified β-naphthol.
-
The crystals are separated by filtration and dried.
-
| Purification Method | Solvent System | Purity of β-Naphthol | Recovery of β-Naphthol | Reference |
| Recrystallization | n-Heptane and Toluene | 99.5% | 97% | [7] |
| Recrystallization | n-Heptane | 99.2% | 90% | [7] |
| Recrystallization | Cyclohexane | 99.3% | 94% | [7] |
Table 2: Quantitative data for the purification of β-naphthol by recrystallization.
Experimental Workflow Diagram
References
- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0796833B1 - Process for the preparation of beta-naphthol - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. GB1459979A - Process for producing beta-isopropyl naphthalene hydroperoxide - Google Patents [patents.google.com]
- 7. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
Application Notes and Protocols: Shape-Selective Synthesis of 2,6-Diisopropylnaphthalene over H-Mordenite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the shape-selective synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) using H-mordenite as a catalyst. 2,6-DIPN is a key intermediate in the production of advanced materials such as polyethylene (B3416737) naphthalate (PEN), a high-performance polyester.[1] The use of H-mordenite, a zeolite with a specific pore structure, allows for the preferential formation of the desired 2,6-isomer over other diisopropylnaphthalene isomers.
Overview of the Synthesis
The synthesis of 2,6-DIPN is typically achieved through the alkylation of naphthalene (B1677914) with an isopropylating agent, such as isopropanol (B130326) or propene, in the presence of an acidic catalyst. While conventional Friedel-Crafts catalysts can be used, they often lead to a complex mixture of isomers that are difficult to separate. Shape-selective catalysts like H-mordenite offer a significant advantage by favoring the formation of the linear 2,6-DIPN isomer due to the steric constraints imposed by its microporous structure.
The selectivity of the H-mordenite catalyst can be further enhanced through dealumination, a process that removes some of the aluminum atoms from the zeolite framework.[2] This modification alters the acidity and pore dimensions of the catalyst, leading to improved selectivity for 2,6-DIPN.[2]
Experimental Data
Catalyst Properties
The properties of the H-mordenite catalyst, particularly its Si/Al ratio and acidity, play a crucial role in its catalytic performance.
| Catalyst | Si/Al₂ Molar Ratio | Specific Surface Area (m²/g) | Total Acid Sites (mmol/g) | Reference |
| H-Mordenite (HM) | 25.3 | 608 | 0.69 | |
| Dealuminated HM (HM38) | 38 | - | - | [3] |
| Dealuminated HM (HM74) | 74 | - | - | [3] |
Reaction Conditions and Product Selectivity
The following table summarizes typical reaction conditions and the resulting product distribution for the isopropylation of naphthalene over H-mordenite.
| Alkylating Agent | Temperature (°C) | Pressure (MPa) | Naphthalene:Alkylating Agent Molar Ratio | Catalyst | Naphthalene Conversion (%) | Selectivity to 2,6-DIPN (%) | 2,6-/2,7-DIPN Ratio | Reference |
| Propene/Propan-2-ol | 160-240 | - | 1:1.78 | H-Mordenite (7.0 g) | - | - | - | |
| Isopropyl alcohol | 200 | 2 | 1:2 | H-beta (Si/Al = 12.5) | - | - | - | [4] |
| Propylene (B89431) | 200 | - | - | Dealuminated HM (HM38) | - | - | - | [3] |
| Propylene | 200 | - | - | Dealuminated HM (HM74) | - | - | - | [3] |
Note: Direct comparison of selectivity is challenging due to variations in experimental setups across different studies. However, it has been shown that proper dealumination of H-mordenite can improve selectivity to 2,6-DIPN from 33% to 61%.[2]
Experimental Protocols
Protocol 1: Preparation of H-Mordenite Catalyst
This protocol describes the conversion of a commercial mordenite (B1173385) zeolite to its acidic form (H-mordenite).
Materials:
-
Commercial Mordenite (Na-form)
-
Ammonium (B1175870) nitrate (B79036) (NH₄NO₃) solution (1.0 M)
-
Deionized water
Procedure:
-
Ion Exchange:
-
Take a known quantity of commercial Na-mordenite.
-
Suspend the zeolite in a 1.0 M NH₄NO₃ solution.
-
Heat the suspension at 80°C for 4 hours with stirring.[5]
-
Filter the zeolite and wash it thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable indicator).
-
Repeat the ion exchange procedure two more times to ensure complete exchange of Na⁺ with NH₄⁺.[5]
-
-
Calcination:
Protocol 2: Dealumination of H-Mordenite (Optional, for Enhanced Selectivity)
This protocol details a method for dealuminating H-mordenite using an acid treatment to increase the Si/Al ratio.
Materials:
-
H-Mordenite
-
Nitric acid (2 M) or Hydrochloric acid (0.6 M)
-
Deionized water
Procedure:
-
Acid Leaching:
-
Suspend the H-mordenite in a 2 M nitric acid solution at a ratio of 10 mL of acid per gram of zeolite.[6]
-
Heat the mixture at approximately 70°C for 4 hours with stirring.[6]
-
Filter the dealuminated mordenite and wash it thoroughly with deionized water until the washings are neutral.
-
For further dealumination, the acid treatment can be repeated.[6][7]
-
-
Drying and Calcination:
-
Dry the dealuminated mordenite overnight at 100°C.[6]
-
Calcine the dried zeolite as described in Protocol 1, step 2.
-
Protocol 3: Liquid-Phase Alkylation of Naphthalene
This protocol describes the synthesis of 2,6-DIPN in a batch reactor.
Materials:
-
Naphthalene
-
Isopropyl alcohol (or introduce propylene gas)
-
Cyclohexane (B81311) (solvent)
-
H-Mordenite catalyst (prepared as in Protocol 1 or 2)
-
Undecane (B72203) (internal standard for GC analysis)
-
Nitrogen gas
Equipment:
-
Stirred autoclave reactor
Procedure:
-
Reactor Setup:
-
Reaction:
-
Seal the autoclave and purge with nitrogen.
-
Pressurize the reactor with nitrogen to the desired pressure (e.g., 2 MPa).[4]
-
Heat the reactor to the desired temperature (e.g., 200°C) with constant stirring.[4]
-
Maintain the reaction for the desired duration (e.g., several hours), periodically withdrawing samples for analysis.
-
Protocol 4: Product Analysis by Gas Chromatography (GC)
This protocol outlines the analysis of the reaction mixture to determine the conversion of naphthalene and the selectivity for 2,6-DIPN.
Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 25 m)[4]
Procedure:
-
Sample Preparation:
-
Dilute the withdrawn reaction samples with a suitable solvent (e.g., cyclohexane) if necessary.
-
-
GC Analysis:
-
Inject the sample into the GC.
-
Use a suitable temperature program to separate the components. A typical starting point could be an initial temperature of 100°C, ramped to 240°C.
-
Identify the peaks corresponding to naphthalene, isopropylnaphthalene isomers, and diisopropylnaphthalene isomers by comparing their retention times with those of known standards or by using GC-MS. It is important to note that the choice of GC column polarity can affect the separation and quantification of 2,6-DIPN and 2,7-DIPN isomers.[1]
-
-
Quantification:
-
Calculate the conversion of naphthalene and the selectivity for each product based on the peak areas relative to the internal standard (undecane).
-
Visualizations
Caption: Experimental workflow for the synthesis of 2,6-DIPN.
Caption: Shape-selectivity mechanism of H-mordenite.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. Enhances the activity of mordenite in DME carbonylation reaction by controlling the degree of dealumination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dealumination and Characterization of Natural Mordenite-Rich Tuffs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Isopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 2-isopropylnaphthalene (B46572), a key intermediate in various organic syntheses. The protocols described herein focus on a two-step purification strategy involving fractional vacuum distillation followed by recrystallization. This methodology is designed to effectively remove common impurities from crude this compound synthesized via the alkylation of naphthalene (B1677914). Such impurities typically include unreacted naphthalene, the isomeric 1-isopropylnaphthalene, and various poly-alkylated naphthalenes. The protocols are presented with the aim of achieving high-purity this compound suitable for demanding applications, including pharmaceutical research and development.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals. The purity of this intermediate is paramount to ensure the desired yield and quality of the final product. The alkylation of naphthalene, a common synthetic route to this compound, often results in a crude product mixture containing various byproducts.[1][2] This document outlines a robust, two-stage purification process combining fractional vacuum distillation and crystallization to isolate this compound in high purity.
Physicochemical Properties of this compound and Related Compounds
A summary of the key physical properties of this compound and common impurities is presented in Table 1. These properties are fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 80.2 | Soluble in hot ethanol (B145695), ether, benzene |
| 1-Isopropylnaphthalene | C₁₃H₁₄ | 170.25 | 268-270 | -13 | Soluble in ethanol, ether, benzene |
| This compound | C₁₃H₁₄ | 170.25 | 268.2 [3] | 14.5 [3] | Very soluble in ethanol, ethyl ether; soluble in benzene; insoluble in water. [3] |
| Diisopropylnaphthalenes | C₁₆H₂₀ | 212.33 | ~290-310 | Variable | Soluble in organic solvents |
Purification Workflow
The overall workflow for the purification of this compound from a crude reaction mixture is depicted in the following diagram.
Figure 1: Workflow for the purification of this compound.
Experimental Protocols
Stage 1: Fractional Vacuum Distillation
This initial step aims to perform a bulk separation of the components in the crude reaction mixture based on their boiling points.
Objective: To separate the crude mixture into three fractions: a low-boiling fraction containing primarily naphthalene, a main fraction enriched in the desired this compound and its isomer 1-isopropylnaphthalene, and a high-boiling residue containing poly-alkylated naphthalenes.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Protocol:
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound mixture.
-
Begin stirring and gradually heat the mixture using the heating mantle.
-
Slowly reduce the pressure in the system to the desired vacuum level (e.g., 10-20 mmHg).
-
Carefully monitor the temperature at the distillation head.
-
Collect the fractions based on the boiling points of the components at the operating pressure. A representative fractionation scheme is provided in Table 2.
-
Once the main fraction containing the isopropylnaphthalene isomers has been collected, stop the heating, and carefully vent the system to atmospheric pressure.
Table 2: Representative Fractional Vacuum Distillation Parameters
| Fraction | Component(s) | Typical Boiling Range (°C at 10 mmHg) | Expected Purity of 2-IPN |
| 1 | Naphthalene | 90 - 100 | - |
| 2 | 1- & this compound | 130 - 140 | 50-80% |
| Residue | Poly-isopropylnaphthalenes | > 150 | - |
| Note: Boiling points are estimates and should be determined empirically during the distillation. |
Stage 2: Recrystallization
This second purification step leverages the differences in solubility and melting points of the 1- and this compound isomers to isolate the desired this compound as a solid.
Objective: To separate this compound from its isomer, 1-isopropylnaphthalene, by selective crystallization.
Apparatus:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Transfer the isopropylnaphthalene fraction obtained from distillation into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as ethanol or methanol, to the flask.[4]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, further cool the flask in an ice bath for at least 30 minutes.[5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]
-
Dry the purified crystals under vacuum to remove any remaining solvent.
-
Determine the purity of the final product using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Expected Results
The application of this two-step purification protocol is expected to significantly enhance the purity of this compound. A summary of anticipated results is provided in Table 3.
Table 3: Expected Purity and Yield at Each Purification Stage
| Stage | Starting Material | Product | Expected Purity of 2-IPN | Expected Yield |
| Synthesis | Naphthalene and Isopropylating Agent | Crude Product | 40-70% | 70-90% |
| Distillation | Crude Product | Isopropylnaphthalene Fraction | 50-80% | 80-95% (of IPN content) |
| Crystallization | Isopropylnaphthalene Fraction | Purified this compound | > 98% | 70-90% |
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression and rationale behind the two-stage purification process.
Figure 2: Rationale for the sequential purification of this compound.
Conclusion
The combination of fractional vacuum distillation and recrystallization provides an effective and scalable method for the purification of this compound from crude reaction mixtures. By carefully controlling the parameters of each step, researchers can obtain a high-purity product suitable for a wide range of applications in organic synthesis and drug development. The protocols and data presented in these application notes serve as a comprehensive guide for achieving this objective.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3649708A - Purification of naphthalene - Google Patents [patents.google.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Regioselective Dialkylation of Naphthalene Using Zeolite Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective dialkylation of naphthalene (B1677914) is a critical process for the synthesis of key intermediates in the production of advanced materials and pharmaceuticals. Specifically, 2,6-dialkylnaphthalenes are valuable precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). Traditional Friedel-Crafts catalysts often lead to a complex mixture of isomers, posing significant separation challenges. Zeolite catalysts, with their shape-selective properties, offer a highly efficient and reusable alternative for achieving high regioselectivity towards the desired 2,6-disubstituted products.
These application notes provide an overview of the use of zeolite catalysts, such as H-Mordenite and HY zeolite, for the regioselective dialkylation of naphthalene. Detailed experimental protocols for catalyst preparation and the alkylation reaction are provided, along with a summary of key performance data.
Data Presentation
Table 1: Regioselective tert-Butylation of Naphthalene using Dealuminated H-Mordenite (HM) Zeolite.[1][2]
| Catalyst | Si/Al Ratio | Reaction Time (h) | Temperature (°C) | Naphthalene Conversion (%) | Yield of 2,6-di-tert-butylnaphthalene (B165587) (%) | 2,6/2,7 Ratio |
| Dealuminated HM | >50 | 24 | 150 | High | 60 | >50 |
Table 2: Isopropylation of Naphthalene over Various Zeolite Catalysts.[3]
| Catalyst | Naphthalene Conversion (%) | Selectivity to 2,6-diisopropylnaphthalene (B42965) (%) | 2,6/2,7-DIPN Ratio |
| HY | 77 | - | 2.8 |
| Fe-HY | 73 | Increased | 6.6 |
| Ni-HY | 88 | - | - |
| Co-HY | 76 | - | - |
| Cu-HY | 96 | - | - |
Note: Specific selectivity data for all modified HY zeolites was not provided in the source material.
Experimental Protocols
Protocol 1: Preparation of Dealuminated H-Mordenite (HM) Zeolite
This protocol describes the dealumination of commercially available H-Mordenite zeolite to enhance its catalytic activity and selectivity.
Materials:
-
H-Mordenite (HM) zeolite powder
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Reflux apparatus
-
Buchner funnel and filter paper
-
Oven
-
Muffle furnace
Procedure:
-
Ammonium Exchange: To a round-bottom flask, add H-Mordenite zeolite and a 1 M solution of ammonium chloride. The solid-to-liquid ratio should be approximately 1:10 (w/v).
-
Heat the mixture to reflux and maintain for 24 hours with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the zeolite using a Buchner funnel and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Dry the ammonium-exchanged mordenite (B1173385) in an oven at 110°C overnight.
-
Dealumination: Place the dried ammonium-exchanged mordenite in a crucible and calcine in a muffle furnace. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 6 hours to obtain the H-form.
-
For further dealumination, treat the H-form mordenite with an appropriate concentration of hydrochloric acid (e.g., 2 M) at an elevated temperature (e.g., 70-90°C) for a specified period (e.g., 2-6 hours) with stirring.
-
After the acid treatment, filter the dealuminated zeolite, wash extensively with deionized water until the pH of the filtrate is neutral, and dry at 110°C overnight.
-
Calcination of the dealuminated zeolite at 550°C for 6 hours yields the final active catalyst.
Protocol 2: Regioselective tert-Butylation of Naphthalene
This protocol details the liquid-phase tert-butylation of naphthalene using a dealuminated H-Mordenite catalyst.[1][2]
Materials:
-
Naphthalene
-
Cyclohexane (solvent)
-
Dealuminated H-Mordenite (HM) catalyst (prepared as in Protocol 1)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: Activate the dealuminated HM catalyst by heating at 400°C for 4 hours under a flow of dry nitrogen or in a vacuum oven. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a high-pressure autoclave reactor, add naphthalene, cyclohexane, and the activated dealuminated HM catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times.
-
Add tert-butanol to the reactor. A typical molar ratio of naphthalene to tert-butanol is 1:4.
-
Pressurize the reactor with the inert gas to the desired pressure (e.g., 10-20 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 150-200°C) and start stirring.
-
Maintain the reaction for the desired time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots at intervals and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully depressurize.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a solvent (e.g., cyclohexane), dried, and calcined for regeneration and reuse.
-
The liquid product mixture can be analyzed by GC and GC-MS to determine the conversion of naphthalene and the selectivity for the different di-tert-butylnaphthalene isomers.
Protocol 3: Modification of HY Zeolite with Transition Metals
This protocol describes the modification of HY zeolite with transition metals via the wet impregnation method to enhance selectivity in naphthalene dialkylation.[3]
Materials:
-
HY zeolite powder
-
Metal salt precursor (e.g., Fe(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Rotary evaporator
-
Oven
-
Muffle furnace
Procedure:
-
Preparation of Impregnation Solution: Dissolve the calculated amount of the metal salt precursor in a minimal amount of deionized water to achieve the desired metal loading on the zeolite (e.g., 1-5 wt%).
-
Impregnation: Add the HY zeolite powder to the metal salt solution.
-
Mix the slurry thoroughly and then remove the solvent using a rotary evaporator at 60-80°C until a free-flowing powder is obtained.
-
Drying: Dry the impregnated zeolite in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried powder in a muffle furnace. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 5 hours.
-
The resulting metal-modified HY zeolite is ready for use as a catalyst.
Protocol 4: Regioselective Isopropylation of Naphthalene
This protocol details the liquid-phase isopropylation of naphthalene using a metal-modified HY zeolite catalyst.[3]
Materials:
-
Naphthalene
-
Metal-modified HY zeolite (e.g., Fe-HY, prepared as in Protocol 3)
-
High-pressure fixed-bed reactor or autoclave reactor
-
High-performance liquid pump
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: Activate the metal-modified HY zeolite catalyst in situ in the reactor by heating under a flow of inert gas (e.g., nitrogen) at 400°C for 4 hours.
-
Reaction Setup (Fixed-Bed Reactor):
-
Pack the activated catalyst into the fixed-bed reactor.
-
Prepare a feed solution of naphthalene in isopropanol (e.g., a molar ratio of 1:4).
-
Pump the feed solution through the heated reactor at a specific weight hourly space velocity (WHSV, e.g., 18.8 h⁻¹).
-
Maintain the desired reaction temperature (e.g., 220°C) and pressure (e.g., 50 bar).
-
-
Reaction Setup (Autoclave Reactor):
-
Charge the activated catalyst, naphthalene, and isopropanol into the autoclave.
-
Seal, purge, and pressurize the reactor with an inert gas.
-
Heat to the desired temperature and stir for the specified reaction time.
-
-
Product Collection and Analysis:
-
Collect the product stream from the reactor outlet (for a fixed-bed system) or the reaction mixture after cooling (for an autoclave).
-
Analyze the product mixture using GC and GC-MS to determine naphthalene conversion and the distribution of isopropylnaphthalene isomers.
-
Mandatory Visualization
Caption: Experimental workflow for regioselective dialkylation.
Caption: Proposed reaction pathway for dialkylation.
References
Application Notes and Protocols for the Experimental Oxidation of 2-Isopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the oxidation of 2-isopropylnaphthalene (B46572), a key intermediate in the synthesis of various valuable organic compounds. The primary focus is on the preparation of 2-acetylnaphthalene (B72118), a significant precursor in the pharmaceutical and fragrance industries. Due to the lack of a well-established, high-yield, one-step direct oxidation method in the surveyed literature, this note presents two potential synthetic routes: a proposed direct oxidation and a more established two-step synthesis proceeding through a secondary alcohol intermediate. The protocols are designed to be a practical guide for laboratory synthesis and process development.
Introduction
The oxidation of alkylarenes is a fundamental transformation in organic synthesis, providing access to a wide range of oxygenated derivatives such as alcohols, ketones, and carboxylic acids. This compound is a readily available starting material, and its selective oxidation can yield several important products. Notably, the metabolism of this compound in rats has been shown to produce both 2-(2-naphthyl)-2-propanol (B3060983) and 2-acetylnaphthalene (also known as 2-acetonaphthone), indicating the chemical feasibility of these transformations.[1] This application note details plausible laboratory-scale protocols for the synthesis of 2-acetylnaphthalene from this compound.
Data Presentation
The following table summarizes the potential oxidation products of this compound and the expected yields based on the proposed protocols and analogous reactions reported in the literature.
| Starting Material | Oxidation Product | Reagents | Proposed Method | Expected Yield (%) |
| This compound | 2-Acetylnaphthalene | Pyridinium Chlorochromate (PCC), Celite® | Proposed Direct Oxidation | 40-60 (Estimated) |
| This compound | 2-(2-Naphthyl)-2-propanol | N-Bromosuccinimide (NBS), H₂O | Two-Step Synthesis (Step 1) | 60-70 (Estimated) |
| 2-(1-Hydroxyethyl)naphthalene | 2-Acetylnaphthalene | Pyridinium Dichromate (PDC) | Two-Step Synthesis (Step 2) | 85-95[2][3] |
| This compound | 2-Naphthol | O₂, Initiator, then Acid | Hydroperoxide Rearrangement | ~70 |
Experimental Protocols
Protocol 1: Proposed Direct Oxidation of this compound to 2-Acetylnaphthalene
This protocol describes a plausible method for the direct oxidation of the benzylic position of this compound to the corresponding ketone using Pyridinium Chlorochromate (PCC), a relatively mild oxidizing agent for benzylic C-H bonds.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® (or other filter aid)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
To this solution, add Pyridinium Chlorochromate (PCC) (1.5 - 2.0 equivalents) and a small amount of Celite®.
-
Stir the reaction mixture at room temperature or gently heat to reflux (approx. 40°C) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with additional DCM and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake with DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-acetylnaphthalene.
Protocol 2: Two-Step Synthesis of 2-Acetylnaphthalene via 2-(1-Hydroxyethyl)naphthalene
This protocol outlines a more established, two-step approach where this compound is first converted to the corresponding secondary alcohol, which is then oxidized to 2-acetylnaphthalene.
Step 2a: Synthesis of 2-(1-Hydroxyethyl)naphthalene
This step involves the benzylic bromination of this compound followed by hydrolysis.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Water
-
Separatory funnel
-
Other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 2-(1-bromoethyl)naphthalene (B3053252) is then hydrolyzed by refluxing with aqueous sodium hydroxide (B78521) or silver nitrate (B79036) solution to yield 2-(1-hydroxyethyl)naphthalene.
-
Purify the product by column chromatography or recrystallization.
Step 2b: Oxidation of 2-(1-Hydroxyethyl)naphthalene to 2-Acetylnaphthalene
This step utilizes Pyridinium Dichromate (PDC) for the selective oxidation of the secondary alcohol to a ketone.
Materials:
-
2-(1-Hydroxyethyl)naphthalene
-
Pyridinium Dichromate (PDC)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (optional)
-
Celite®
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
To a stirred suspension of 2-(1-hydroxyethyl)naphthalene (1.0 equivalent) and optionally, molecular sieves in anhydrous dichloromethane, add Pyridinium Dichromate (PDC) (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture overnight. A brown, tar-like precipitate may form.[4]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.[4]
-
Combine the organic filtrates, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-acetylnaphthalene can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic routes for the oxidation of this compound.
References
Application Notes and Protocols: 2-Isopropylnaphthalene as a Starting Material for Naproxen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as (S)-2-(6-methoxy-2-naphthyl)propanoic acid. The synthesis of Naproxen has been a subject of extensive research, with various synthetic routes developed from different starting materials. This document details the application of 2-isopropylnaphthalene (B46572) as a viable starting material for the synthesis of Naproxen. This approach offers a potential alternative to existing methods, leveraging the reactivity of the isopropyl group and the naphthalene (B1677914) core to construct the desired propanoic acid side chain.
Two primary synthetic pathways originating from this compound will be explored:
-
Pathway A: Friedel-Crafts acylation of this compound followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
-
Pathway B: Friedel-Crafts acylation followed by a multi-step oxidation and rearrangement sequence.
These notes provide detailed experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in utilizing this compound for Naproxen synthesis.
Data Presentation
The following tables summarize the key transformations and expected yields for the synthesis of Naproxen from this compound. Please note that some of the presented data are based on analogous reactions and may require optimization for this specific substrate.
Table 1: Synthesis of 2-(6-Isopropylnaphthalen-2-yl)ethan-1-one (Intermediate 2)
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | This compound, Acetyl chloride, AlCl₃, 0°C to rt, 12h | Dichloromethane | 75-85 (estimated) | [1][2] |
Table 2: Conversion of Intermediate 2 to 2-(6-Isopropylnaphthalen-2-yl)propanoic Acid (Intermediate 3)
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 2a | Willgerodt-Kindler Reaction | Intermediate 2, Sulfur, Morpholine (B109124), Reflux | Pyridine | 60-70 (thioamide) | [3][4] |
| 2b | Hydrolysis | Thioamide intermediate, H₂SO₄ (aq), Reflux | Water/Ethanol (B145695) | 80-90 | [3][4] |
Table 3: Alternative Conversion of this compound to a Naproxen Precursor
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 3a | Hydroperoxidation | 2-Methoxy-6-isopropylnaphthalene, O₂, Initiator, 80-120°C | Heptane | 15-25 (conversion) | [5] |
| 3b | Dehydration & Rearrangement | Hydroperoxide intermediate, Acid catalyst | Toluene | High | [5] |
| 3c | Oxidation | Aldehyde intermediate, Chromic acid, Reflux | Acetone/Water | High | [5] |
Experimental Protocols
Pathway A: Via Willgerodt-Kindler Reaction
Step 1: Friedel-Crafts Acylation - Synthesis of 2-(6-Isopropylnaphthalen-2-yl)ethan-1-one (Intermediate 2)
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring.
-
Prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-(6-isopropylnaphthalen-2-yl)ethan-1-one.
-
Step 2a: Willgerodt-Kindler Reaction - Synthesis of the Thioamide Intermediate
-
Materials:
-
2-(6-Isopropylnaphthalen-2-yl)ethan-1-one (Intermediate 2) (1.0 eq)
-
Sulfur powder (2.5 eq)
-
Morpholine (3.0 eq)
-
Pyridine
-
-
Procedure:
-
In a round-bottom flask, combine Intermediate 2 (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq) in pyridine.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude thioamide intermediate. This intermediate is often used in the next step without further purification.
-
Step 2b: Hydrolysis to 2-(6-Isopropylnaphthalen-2-yl)propanoic Acid (Intermediate 3)
-
Materials:
-
Crude thioamide intermediate from Step 2a
-
50% (v/v) aqueous Sulfuric acid (H₂SO₄)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude thioamide intermediate in a mixture of ethanol and 50% aqueous H₂SO₄.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 2-(6-isopropylnaphthalen-2-yl)propanoic acid.
-
Pathway B: Via Oxidation and Rearrangement
This pathway is adapted from a similar synthesis starting with a methoxy-substituted isopropylnaphthalene.[5]
Step 1: Friedel-Crafts Acylation - Synthesis of 2-(6-Isopropylnaphthalen-2-yl)ethan-1-one (Intermediate 2)
-
Follow the protocol described in Pathway A, Step 1.
Step 2: Conversion to 2-(6-Isopropylnaphthalen-2-yl)propanoic Acid (Intermediate 3)
-
Note: This is a multi-step sequence that can potentially be performed in a one-pot fashion. The following is a generalized protocol that will require optimization.
-
Materials:
-
2-(6-Isopropylnaphthalen-2-yl)ethan-1-one (Intermediate 2)
-
Oxygen source (e.g., air)
-
Radical initiator (e.g., AIBN)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Oxidizing agent (e.g., chromic acid)
-
Appropriate solvents (e.g., heptane, toluene, acetone)
-
-
Generalized Procedure:
-
Hydroperoxidation: Dissolve Intermediate 2 in a suitable solvent like heptane. Heat the solution in the presence of a radical initiator and a continuous stream of oxygen or air. The reaction progress should be carefully monitored to achieve a low conversion to the hydroperoxide intermediate.
-
Rearrangement to Aldehyde: The crude hydroperoxide can be subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene) to facilitate rearrangement to the corresponding propionaldehyde.
-
Oxidation to Carboxylic Acid: The resulting aldehyde can then be oxidized to the carboxylic acid using a strong oxidizing agent like chromic acid in an acetone/water mixture.
-
Work-up and Purification: After the final oxidation step, the reaction mixture is worked up by quenching the oxidant, extracting the product into an organic solvent, and purifying by crystallization or column chromatography to yield 2-(6-isopropylnaphthalen-2-yl)propanoic acid.
-
Mandatory Visualization
Synthesis Workflow Diagrams
Caption: Figure 1: Synthesis of a Naproxen precursor via the Willgerodt-Kindler reaction.
Caption: Figure 2: Synthesis of a Naproxen precursor via an oxidation and rearrangement sequence.
Discussion
The use of this compound as a starting material for Naproxen synthesis presents a compelling alternative to established routes. The Friedel-Crafts acylation is a well-understood and scalable reaction for introducing the necessary acetyl group. The subsequent conversion of the acetyl group to the propanoic acid moiety can be achieved through multiple strategies.
Pathway A, utilizing the Willgerodt-Kindler reaction, is a classic method for converting aryl ketones to carboxylic acids. While effective, it often requires harsh reaction conditions and can generate significant waste.
Pathway B, involving a hydroperoxidation-rearrangement-oxidation sequence, offers a more modern approach. This pathway, inspired by analogous industrial processes, may provide higher overall yields and more environmentally benign conditions, although it involves more intermediate steps.
Further research and optimization are required to determine the most efficient and economically viable pathway for the large-scale synthesis of Naproxen from this compound. Key areas for investigation include the optimization of catalyst systems, reaction conditions, and purification methods for each step. The final conversion of the 2-(6-isopropylnaphthalen-2-yl)propanoic acid intermediate to Naproxen would involve a methoxylation step, which is a standard transformation in organic synthesis.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
Laboratory handling and storage procedures for 2-isopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-isopropylnaphthalene (B46572) in a laboratory setting. The information is intended to guide researchers, scientists, and drug development professionals in minimizing risks and ensuring the integrity of their experiments.
Introduction
This compound is an alkylated aromatic hydrocarbon. It serves as a crucial intermediate in the synthesis of various organic compounds.[1] In the pharmaceutical and chemical industries, it is often utilized as a starting material or intermediate in the production of more complex molecules, such as 2,6-diisopropylnaphthalene (B42965), a precursor for high-performance polymers.[2][3] Its chemical structure also makes it a subject of interest in toxicological and metabolic studies.
Quantitative Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄ | [4][5] |
| Molecular Weight | 170.25 g/mol | [4] |
| Appearance | Colorless to yellowish-brown liquid/oil | [3][5][6] |
| Odor | Faint sweet odor | [3][4] |
| Melting Point | 14 - 14.5 °C | [3][6] |
| Boiling Point | 268 - 268.2 °C | [3][6] |
| Flash Point | 122 °C (closed cup) | [3][6] |
| Density | 0.975 - 0.98 g/cm³ at 20 °C | [3][4][6] |
| Vapor Pressure | 0.00518 - 0.0129 mmHg at 25 °C | [3][4] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [1][4][5] |
| Autoignition Temperature | 475 °C | [3][4] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Source(s) |
| LD50 (Oral) | 5300 mg/kg | Mouse | [2] |
| GHS Hazard Statements | May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), Very toxic to aquatic life (H400), Very toxic to aquatic life with long lasting effects (H410). | Not Applicable | [3] |
| Carcinogenic, Mutagenic, Teratogenic Effects | Not available | Not Applicable | [2] |
Laboratory Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to protect personnel and the environment.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE is provided below.
Caption: Required Personal Protective Equipment (PPE).
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][6][7] In case of accidental contact, follow the first aid measures outlined in Table 3.
-
Aerosol and Dust Prevention: Avoid the formation of aerosols or dust.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools.[4][7]
-
Hygiene: Wash hands thoroughly after handling.[4][7] Contaminated work clothing should not be allowed out of the workplace.[4][7]
Storage Procedures
-
Container: Store in a tightly closed, original container.[4][6][7]
-
Location: Keep in a dry, cool, and well-ventilated place.[4][6][7]
-
Incompatibilities: Store away from strong oxidizing agents.[2][6]
-
Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.
A workflow for the safe handling and storage of this compound is depicted below.
Caption: Workflow for Safe Handling and Storage.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2][6][7] |
| Skin Contact | Remove contaminated clothing. Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap. Seek medical attention if irritation develops. | [2][6][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention. | [2][6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6][7] |
Experimental Protocols: Application as a Chemical Intermediate
This compound is a valuable intermediate, particularly in the synthesis of 2,6-diisopropylnaphthalene, a monomer for advanced polymers.[2] It is also a precursor for the production of beta-naphthol.[8] The following provides a general overview of its use in alkylation reactions.
General Protocol for Further Alkylation (e.g., to Diisopropylnaphthalene)
This protocol is a generalized procedure based on literature for the alkylation of naphthalene (B1677914), which can be adapted for the further alkylation of this compound.
Materials:
-
This compound
-
Solvent (e.g., cyclohexane, decalin)[9]
-
Stirred autoclave reactor[9]
-
Standard laboratory glassware and purification apparatus (e.g., distillation, crystallization)
Procedure:
-
Catalyst Activation: The catalyst (e.g., H-mordenite) is activated by calcination at a high temperature (e.g., 550-773 K) for several hours in a flow of dry air.[9]
-
Reaction Setup: In a stirred autoclave reactor, charge the this compound, solvent, and an internal standard (e.g., undecane).[9]
-
Catalyst Addition: Add the freshly calcined catalyst to the reactor.
-
Reaction Conditions: Seal the reactor, and purge with an inert gas (e.g., nitrogen). Heat the mixture to the desired reaction temperature (e.g., 150-250 °C) and pressurize to the required pressure (e.g., 1.0-2.0 MPa).[4][9]
-
Alkylation: Introduce the alkylating agent (e.g., propene or isopropyl alcohol) and maintain the reaction under stirring for the specified duration (e.g., several hours).
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the catalyst from the reaction mixture. The product mixture can then be analyzed by gas chromatography (GC) to determine the conversion and selectivity.
-
Purification: The desired product (e.g., 2,6-diisopropylnaphthalene) can be purified from the reaction mixture by techniques such as distillation or melt crystallization.[6]
A logical diagram for the synthesis of 2,6-diisopropylnaphthalene from this compound is presented below.
Caption: Synthesis of 2,6-Diisopropylnaphthalene.
Disposal
All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[2] Collect waste in suitable, labeled containers and arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 3. Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN105237328B - Method for producing 2,6 diisopropyl naphthalenes - Google Patents [patents.google.com]
- 5. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0867424B1 - A process for the preparation of alpha and beta naphthol by hydroxylation of naphthalene using an organotransition metal complex - Google Patents [patents.google.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Application Notes and Protocols for Monitoring 2-Isopropylnaphthalene Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the reaction progress of 2-isopropylnaphthalene (B46572) synthesis. The techniques described herein are essential for optimizing reaction conditions, maximizing product yield and selectivity, and ensuring process consistency in research, development, and manufacturing settings.
Introduction
The alkylation of naphthalene (B1677914) to produce this compound is a crucial reaction in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] Monitoring the progress of this reaction is critical to control the formation of the desired isomer (this compound) over other isomers (e.g., 1-isopropylnaphthalene) and poly-alkylated byproducts. This document outlines the primary analytical techniques for real-time and offline monitoring of this reaction, including chromatographic and spectroscopic methods.
Key Analytical Techniques
The progress of the this compound synthesis is typically monitored by quantifying the consumption of naphthalene and the formation of this compound and its isomers. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for unambiguous peak identification. In-situ monitoring can also be achieved using spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation: Reaction Performance under Various Conditions
The following tables summarize quantitative data from different studies on the synthesis of this compound, highlighting the conversion of reactants and the selectivity for the desired product under various catalytic systems and reaction conditions.
Table 1: Isopropylation of Naphthalene with Isopropyl Bromide using an Ionic Liquid Catalyst [1]
| Parameter | Value |
| Catalyst | Triethylamine hydrochloride-aluminum chloride (Et3NHCl-AlCl3) ionic liquid |
| Reactants | Naphthalene, Isopropyl Bromide |
| Naphthalene/Isopropyl Bromide Molar Ratio | 4.0 |
| Reaction Temperature | 15.0 °C |
| Reaction Time | 3 hours |
| Conversion of Isopropyl Bromide | 98% |
| Selectivity for this compound | 80% |
Table 2: Isopropylation of Naphthalene with Isopropanol over Zeolite Catalysts [2]
| Catalyst | Naphthalene Conversion (%) | Selectivity for β,β-DIPN* (%) |
| Dealuminated USY (water vapor treated) | 92.3 | 85 |
| Ferric chloride impregnated molecular sieves | 44.1 | 85.2 |
Note: β,β-DIPN refers to diisopropylnaphthalene isomers with substitution on the 2 and 6 or 2 and 7 positions, indicating high selectivity towards the 2-substituted position.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for Reaction Monitoring
Gas chromatography is a robust and widely used technique for separating and quantifying the volatile components of the reaction mixture, including naphthalene, 1-isopropylnaphthalene (B1199988), and this compound.
Objective: To determine the conversion of naphthalene and the selectivity for this compound by separating and quantifying the components of a reaction mixture sample.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness)[3]
-
Helium or Nitrogen (carrier gas)
-
Syringes for sample injection
-
Vials for sample dilution
-
Solvent for dilution (e.g., dichloromethane (B109758) or hexane)
-
Internal standard (e.g., dodecane)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specific time intervals.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or cooling in an ice bath).
-
Dilute the aliquot with a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) in a GC vial.
-
Add a known amount of an internal standard to the vial.
-
-
GC Instrument Setup (Example Conditions): [3][4]
-
Injector Temperature: 275 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas Flow Rate (Helium): 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 5 min
-
Ramp 1: 15 °C/min to 225 °C, hold for 6 min
-
Ramp 2: 25 °C/min to 250 °C, hold for 3 min
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peaks corresponding to naphthalene, 1-isopropylnaphthalene, this compound, and the internal standard based on their retention times.
-
Integrate the peak areas of each component.
-
Calculate the concentration of each component using the internal standard method.
-
Determine the conversion of naphthalene and the selectivity for this compound using the following formulas:
-
Conversion (%) = [(Initial moles of naphthalene - Moles of naphthalene at time t) / Initial moles of naphthalene] x 100
-
Selectivity for 2-IPN (%) = [Moles of this compound formed / (Moles of 1-isopropylnaphthalene formed + Moles of this compound formed)] x 100
-
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is an alternative to GC, particularly useful for less volatile components or when derivatization is not desirable.
Objective: To separate and quantify naphthalene and its isopropylnaphthalene isomers in a reaction mixture.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)[5]
-
Mobile phase: Acetonitrile and water
-
Syringes and filters for sample preparation
-
Vials for sample analysis
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture as described in the GC protocol.
-
Dilute the sample with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Setup (Example Conditions): [5]
-
Column: ODS-C18 (150 mm x 4.6 mm ID)
-
Mobile Phase: 80:20 (v/v) acetonitrile:water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks for naphthalene, 1-isopropylnaphthalene, and this compound based on their retention times, which are determined by running standards of each compound.
-
Calculate the concentration of each component based on the peak area and a calibration curve.
-
Calculate conversion and selectivity as described in the GC protocol.
-
Mandatory Visualizations
Logical Workflow for Monitoring this compound Reaction
Caption: Workflow for monitoring the this compound reaction.
Signaling Pathway: Friedel-Crafts Alkylation of Naphthalene
Caption: Friedel-Crafts alkylation pathway for this compound.
References
Application Notes and Protocols for Solvent Selection in the Recrystallization of Diisopropylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of diisopropylnaphthalene (DIPN) isomers is a critical step in various chemical syntheses, particularly in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), where high-purity 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) is a key precursor. Due to the similar boiling points of many DIPN isomers, distillation is often insufficient for achieving high purity. Recrystallization is a widely employed technique for the purification of 2,6-DIPN from its isomers, most notably the closely related 2,7-DIPN. The selection of an appropriate solvent system is paramount for an effective and efficient recrystallization process.
These application notes provide a comprehensive guide to solvent selection for the recrystallization of DIPN isomers, with a focus on isolating 2,6-DIPN. This document outlines the physical properties of relevant isomers, qualitative solubility characteristics, and detailed experimental protocols for laboratory-scale purification.
Physicochemical Properties of Diisopropylnaphthalene Isomers
Understanding the physical properties of DIPN isomers is fundamental to designing a successful recrystallization strategy. The significant difference in melting points between 2,6-DIPN and other isomers, especially 2,7-DIPN, is the primary driver for separation by crystallization. However, the formation of a eutectic mixture between 2,6-DIPN and 2,7-DIPN presents a significant challenge.
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Diisopropylnaphthalene | 67-70[1] | 319.6[2] |
| 2,7-Diisopropylnaphthalene | -3.0[2] | 317.0[2] |
| 1,6-Diisopropylnaphthalene | 52.0[2] | 317.5[2] |
| 1,5-Diisopropylnaphthalene | - | 311.1[2] |
| 1,7-Diisopropylnaphthalene | - | 309.2[2] |
| 1,3-Diisopropylnaphthalene | - | 308.6[2] |
| 2,3-Diisopropylnaphthalene | - | 318.0[2] |
| 1,4-Diisopropylnaphthalene | - | 314.6[2] |
Eutectic Point: A critical factor in the purification of 2,6-DIPN is the formation of a eutectic mixture with 2,7-DIPN. This mixture, consisting of approximately 98% 2,6-DIPN and 2% 2,7-DIPN, solidifies at a constant temperature of around -20°C[2][3][4]. This phenomenon limits the purity achievable by simple melt crystallization to approximately 98%.
Solvent Selection for Recrystallization
| Solvent | Qualitative Solubility of 2,6-DIPN | Typical Temperature Range (°C) | Notes |
| Alcohols (C1-C4) | |||
| Methanol | Low to moderate | -5 to 20[5] | Can be used for washing the recrystallized product.[5] |
| Ethanol (B145695) | Good at elevated temperatures, low at reduced temperatures | -30 to 25[2] | A commonly used and effective solvent for achieving high purity.[6][7] |
| Isopropanol | Good at elevated temperatures, low at reduced temperatures | -30 to 25[2] | Similar in performance to ethanol. |
| Ketones | |||
| Acetone (B3395972) | Good | 0 to 25[2] | Often used in combination with other solvents.[2] |
| Esters | |||
| Ethyl Acetate | Good | 0 to 25[2] | Mentioned as a potential solvent. |
| Mixed Solvents | |||
| Ethanol/Acetone | High | Room Temperature | Used to dissolve the crude mixture before adding an anti-solvent.[2] |
| Ethanol/Water | - | - | Water acts as an anti-solvent to induce precipitation of 2,6-DIPN.[2] |
Experimental Protocols
The following protocols are synthesized from methodologies described in scientific literature and patents. They provide a starting point for the laboratory-scale purification of 2,6-DIPN from a mixture of isomers.
Protocol 1: Single Solvent Recrystallization with Ethanol
This protocol is suitable for a crude DIPN mixture that has been previously enriched in 2,6-DIPN by distillation.
Materials:
-
Crude diisopropylnaphthalene isomer mixture (e.g., 80-90% 2,6-DIPN)
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Crystallizing dish
-
Ice bath
Procedure:
-
Dissolution: Place the crude DIPN mixture in an Erlenmeyer flask. For every 1 gram of crude material, add 3-5 mL of ethanol.
-
Heating: Gently heat the mixture with stirring to reflux until all the solid material has dissolved. If necessary, add a minimal amount of additional hot ethanol to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, subsequently cool the flask in an ice bath for at least one hour. For higher purity, a crystallization temperature of 0°C to -5°C can be employed.[5]
-
Isolation of Crystals: Collect the crystallized 2,6-DIPN by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. A purity of 99.0-99.5% can be achieved.[5]
Protocol 2: Mixed Solvent Recrystallization with Ethanol/Acetone and Water as Anti-solvent
This protocol utilizes an anti-solvent to induce crystallization and can be effective for mixtures with varying compositions.
Materials:
-
Crude diisopropylnaphthalene isomer mixture
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude DIPN mixture in a minimal amount of a 1:1 (v/v) mixture of ethanol and acetone at room temperature with stirring. A volume ratio of mixed solvent to DIPN can range from 0.01:1 to 100:1.[2]
-
Anti-solvent Addition: While stirring, slowly add deionized water to the solution until a persistent cloudiness is observed. This indicates the onset of precipitation.
-
Crystallization: Continue to stir the mixture at room temperature for 1-2 hours to allow for complete crystallization.
-
Isolation and Washing: Collect the precipitated 2,6-DIPN by vacuum filtration. Wash the crystals with a small amount of a water/ethanol mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental processes involved in the recrystallization of diisopropylnaphthalene isomers.
Caption: A workflow diagram for the purification of 2,6-DIPN.
Caption: A generalized experimental workflow for recrystallization.
Conclusion
The successful recrystallization of 2,6-diisopropylnaphthalene from its isomers is highly dependent on the strategic selection of a suitable solvent system. While quantitative solubility data remains sparse, the principles of recrystallization, combined with the qualitative information available, provide a solid foundation for developing effective purification protocols. Alcohols, particularly ethanol, have demonstrated efficacy in achieving high-purity 2,6-DIPN. The methodologies and workflows presented in these application notes offer a practical guide for researchers and scientists in the fields of chemistry and drug development to optimize their separation processes for diisopropylnaphthalene isomers. Further empirical investigation into the solubility of these isomers in various solvents at different temperatures would be of significant value to the scientific community.
References
- 1. 2,6-DIISOPROPYLNAPHTHALENE | 24157-81-1 [chemicalbook.com]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2,6-Diisopropylnaphthalene | 24157-81-1 [smolecule.com]
Application Note: Quantitative Analysis of 2-Isopropylnaphthalene Using ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal, allowing for absolute quantification without the need for compound-specific calibration curves.[2] This application note provides a detailed protocol for the quantitative analysis of 2-isopropylnaphthalene (B46572) using ¹H NMR spectroscopy with an internal standard.
Principle
The internal standard method in qNMR involves adding a known mass of a reference compound (the internal standard) to a known mass of the sample containing the analyte.[3] The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[4] The calculation requires knowledge of the molar masses, the number of protons contributing to each integrated signal, and the precise masses of both the analyte and the internal standard.[5]
For accurate results, the selected internal standard must meet several criteria:
-
It must be highly pure and chemically stable.
-
It should not react with the analyte or the solvent.
-
Its NMR signals must not overlap with the analyte's signals.[6]
-
It should be readily soluble in the chosen deuterated solvent.[7]
In this protocol, 1,3,5-trimethoxybenzene (B48636) is chosen as the internal standard for the analysis of this compound in deuterated chloroform (B151607) (CDCl₃). Its two sharp singlet signals in the aromatic and methoxy (B1213986) regions do not interfere with the signals of this compound.
Experimental Protocol
1. Materials and Reagents
-
Analyte: this compound (MW: 170.25 g/mol )
-
Internal Standard: 1,3,5-Trimethoxybenzene (MW: 168.19 g/mol , Purity ≥ 99%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Equipment:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical microbalance (accuracy ± 0.01 mg or better)[8]
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Volumetric flasks and pipettes
-
2. Sample Preparation Accurate weighing is critical for qNMR and is a primary source of error.[7]
-
Using an analytical microbalance, accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. Record the mass (m_analyte).
-
Accurately weigh approximately 5-10 mg of the internal standard, 1,3,5-trimethoxybenzene, into the same vial. Record the mass (m_std).
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the homogeneous solution into a 5 mm NMR tube.
3. NMR Data Acquisition To obtain accurate quantitative data, NMR parameters must be optimized to ensure full signal relaxation between scans.[6]
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock onto the deuterium (B1214612) signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using the parameters outlined in the table below. A long relaxation delay (D1) is crucial.[9] A common rule is to set D1 to at least 5 times the longest T₁ relaxation time of any signal of interest.[6] For high accuracy, a D1 period of 7 times the longest T₁ is recommended.[7]
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard 1D pulse (e.g., 'zg30' on Bruker) | Simple excitation pulse. A 30° pulse angle allows for shorter relaxation delays than a 90° pulse.[10] |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures adequate digitization of the FID. |
| Relaxation Delay (D1) | ≥ 30 seconds | Crucial for quantitation. Ensures complete spin-lattice relaxation for accurate integration.[10] |
| Number of Scans (NS) | 16 - 64 (or as needed) | Signal-to-noise ratio (S/N) should be at least 250:1 for integration errors <1%.[6] |
| Spectral Width (SW) | ~12-16 ppm | Covers the entire proton chemical shift range and provides adequate baseline on both sides. |
| Receiver Gain (RG) | Optimized automatically | Prevents signal clipping while maximizing dynamic range. |
| Temperature | 298 K (25 °C) | A stable temperature ensures consistent chemical shifts.[8] |
4. Data Processing and Analysis Manual and careful processing is recommended for achieving high precision.[1]
-
Apply a gentle exponential line broadening (LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the spectrum.[8]
-
Integrate the selected signals for both the analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for all integrated peaks.[6]
-
This compound: Integrate the doublet at ~1.3 ppm, which corresponds to the 6 protons of the two methyl groups.
-
1,3,5-Trimethoxybenzene: Integrate the singlet at ~3.8 ppm, corresponding to the 9 protons of the three methoxy groups.
-
-
Use the following formula to calculate the purity of the this compound sample:[4]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte : Integral of the analyte signal (methyl doublet at ~1.3 ppm).
-
I_std : Integral of the internal standard signal (methoxy singlet at ~3.8 ppm).
-
N_analyte : Number of protons for the analyte signal (N=6).
-
N_std : Number of protons for the standard signal (N=9).
-
MW_analyte : Molecular weight of this compound (170.25 g/mol ).
-
MW_std : Molecular weight of 1,3,5-trimethoxybenzene (168.19 g/mol ).
-
m_analyte : Mass of the this compound sample.
-
m_std : Mass of the 1,3,5-trimethoxybenzene standard.
-
P_std : Purity of the internal standard (as a percentage).
-
Data Presentation
The following table summarizes the ¹H NMR data for this compound and the internal standard, 1,3,5-trimethoxybenzene, in CDCl₃.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) |
| This compound | -CH(CH₃ )₂ | ~1.3 | Doublet | 6 |
| -CH (CH₃)₂ | ~3.1 | Septet | 1 | |
| Aromatic-H | ~7.3 - 7.9 | Multiplet | 7 | |
| 1,3,5-Trimethoxybenzene (IS) | -O**CH₃ | ~3.8 | Singlet | 9 |
| Aromatic-H | ~6.1 | Singlet | 3 |
Example Quantitative Data
This table presents example data from a hypothetical qNMR experiment to illustrate the purity calculation.
| Parameter | Analyte (this compound) | Standard (1,3,5-Trimethoxybenzene) |
| Mass (m) | 8.51 mg | 8.25 mg |
| Molecular Weight (MW) | 170.25 g/mol | 168.19 g/mol |
| Signal Used for Quant. | Methyl Doublet (~1.3 ppm) | Methoxy Singlet (~3.8 ppm) |
| Number of Protons (N) | 6 | 9 |
| Integral Value (I) | 5.88 | 8.70 |
| Purity (P) | Calculated as 98.7% | 99.5% |
Visual Workflow
The logical flow of the quantitative NMR experiment is depicted below, from initial preparation to the final purity calculation.
Caption: Workflow for quantitative NMR analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Building Block. The relaxation delay [imserc.northwestern.edu]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Isopropylnaphthalene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and selectivity in 2-isopropylnaphthalene (B46572) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of naphthalene (B1677914).[1][2] This involves reacting naphthalene with an isopropylating agent in the presence of a catalyst. Common isopropylating agents include isopropanol, isopropyl bromide, and propylene.[3][4][5] The choice of catalyst is crucial for achieving high yield and selectivity, with options ranging from traditional Lewis acids to shape-selective zeolites and ionic liquids.[3][4][6][7]
Q2: Why is selectivity for the 2-isomer a major challenge in this synthesis?
A2: Naphthalene has two positions for electrophilic substitution: the α (C1) and β (C2) positions. The α-position is kinetically favored due to higher electron density, leading to the rapid formation of the 1-isopropylnaphthalene (B1199988) byproduct.[5] The desired this compound is the thermodynamically more stable product.[5] Achieving high selectivity for the 2-isomer requires reaction conditions and catalysts that either favor the formation of the thermodynamic product or facilitate the isomerization of the kinetic product to the desired 2-isomer.[8]
Q3: What are the key factors influencing yield and selectivity?
A3: Several factors significantly impact the yield and selectivity of this compound synthesis:
-
Catalyst Type: Shape-selective catalysts like zeolites (e.g., H-mordenite, MCM-22, Al-MCM-48) can sterically hinder the formation of the bulkier 1-isomer and di- or poly-isopropylnaphthalenes.[6][9][10] Ionic liquids have also shown good catalytic activity.[3][7]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically stable 2-isomer, but may also lead to side reactions and catalyst deactivation.
-
Reaction Time: Sufficient reaction time is necessary for the conversion of reactants and for the potential isomerization of 1-isopropylnaphthalene to this compound.
-
Molar Ratio of Reactants: The ratio of naphthalene to the isopropylating agent can influence the extent of mono- versus poly-alkylation. An excess of naphthalene can help to minimize the formation of di- and poly-isopropylnaphthalenes.[3]
-
Solvent: The choice of solvent can affect catalyst activity and product distribution.
Q4: How can I purify the final this compound product?
A4: Due to the formation of isomeric byproducts with similar physical properties, purification can be challenging.[5] Common purification techniques include:
-
Distillation: Fractional distillation can be used to separate isomers based on their boiling points, though it may not be sufficient for complete separation of closely boiling isomers.[5][11]
-
Crystallization: Since 2,6-diisopropylnaphthalene (B42965) is a solid at room temperature, crystallization can be an effective method for its purification.[5][11] Solvent crystallization, using solvents like ethanol, at controlled temperatures can yield high-purity product.[5][11]
-
Adsorption: Selective adsorption using zeolites has also been explored for the separation of diisopropylnaphthalene isomers.[5]
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of naphthalene. | 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning. 2. Insufficient Reaction Temperature: The reaction temperature may be too low for the chosen catalyst and reactants. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated according to the protocol. If necessary, use a fresh batch of catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments and monitor the conversion. Consult literature for the optimal temperature range for your specific catalytic system. 3. Increase Reaction Time: Extend the reaction time and take aliquots to monitor the progress of the reaction by GC or HPLC. |
| High proportion of unreacted starting material. | 1. Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and incomplete reaction. 2. Incorrect Stoichiometry: An incorrect molar ratio of naphthalene to the alkylating agent may limit the conversion. | 1. Improve Agitation: Ensure vigorous stirring to maintain a homogeneous reaction mixture. 2. Verify Stoichiometry: Double-check the calculations and measurements of your reactants. |
Guide 2: Poor Selectivity for this compound
| Symptom | Possible Cause | Suggested Solution |
| High proportion of 1-isopropylnaphthalene. | 1. Kinetically Controlled Reaction: The reaction conditions may favor the formation of the kinetic product. 2. Non-Shape-Selective Catalyst: The catalyst used may not have the appropriate pore structure to favor the formation of the 2-isomer. | 1. Increase Reaction Temperature/Time: Higher temperatures and longer reaction times can promote the isomerization of the 1-isomer to the more stable 2-isomer.[8] 2. Use a Shape-Selective Catalyst: Employ zeolites such as H-mordenite, MCM-22, or Al-MCM-48 which are known to exhibit shape selectivity in naphthalene alkylation.[6][9][10] |
| Formation of di- and poly-isopropylnaphthalenes. | 1. Excess Alkylating Agent: A high concentration of the isopropylating agent can lead to multiple alkylations on the naphthalene ring. 2. High Reaction Temperature: Elevated temperatures can sometimes promote further alkylation. | 1. Adjust Reactant Ratio: Use a molar excess of naphthalene relative to the isopropylating agent.[3] 2. Optimize Temperature: Lower the reaction temperature to a point where mono-alkylation is favored. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Alkylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Naphthalene Conversion (%) | This compound Selectivity (%) | Reference |
| Et3NHCl-AlCl3 Ionic Liquid | Isopropyl bromide | 15 | 3 | 98 (of isopropyl bromide) | 80 | [3] |
| H-beta Zeolite | Isopropyl alcohol | 200 | - | High | Formation of unexpected cyclized products | [4] |
| MCM-22 Zeolite | Isopropyl alcohol | - | - | - | Higher selectivity to β,β-diisopropylnaphthalene compared to other zeolites | [6] |
| Al-MCM-48 | Isopropyl alcohol | - | - | High | Good selectivity for 2,6-diisopropylnaphthalene | [9] |
| Dealuminized Mordenite | Propylene | 225 | 8 | 12 | 34 (for 2-methoxy-6-isopropylnaphthalene) | [12] |
| Nafion-H (Superacid) | Propylene | 190 | 2 | - | 98 (isomerization of 1- to this compound) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Et3NHCl-AlCl3 Ionic Liquid Catalyst
This protocol is based on the methodology described by Dong et al.[3]
Materials:
-
Naphthalene
-
Isopropyl bromide
-
Triethylamine hydrochloride (Et3NHCl)
-
Aluminum chloride (AlCl3)
-
n-Dodecane (internal standard, optional)
-
n-Hexane (solvent)
Procedure:
-
Catalyst Preparation: Prepare the Et3NHCl-AlCl3 ionic liquid by mixing AlCl3 and Et3NHCl in a molar ratio of 2.0. The reaction is exothermic and should be performed with caution in an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add naphthalene and the isopropylating agent (isopropyl bromide) in a molar ratio of 4.0.
-
Solvent Addition: Add a mixture of n-dodecane and n-hexane.
-
Catalyst Addition: Add the prepared ionic liquid catalyst. The volume fraction of the ionic liquid to the mixture of isopropyl bromide, n-dodecane, and n-hexane should be 9%.
-
Reaction: Stir the mixture at 15°C for 3 hours.
-
Work-up: After the reaction is complete, separate the ionic liquid layer. The organic layer can be washed with water and dried over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by Gas Chromatography (GC) to determine the conversion of isopropyl bromide and the selectivity for this compound.
Protocol 2: Isopropylation of Naphthalene using H-beta Zeolite Catalyst
This protocol is based on the methodology described by de la Cruz et al.[4]
Materials:
-
Naphthalene
-
Isopropyl alcohol
-
H-beta Zeolite (Si/Al = 12.5)
-
Cyclohexane (solvent)
-
Undecane (internal standard)
-
Nitrogen gas
Procedure:
-
Catalyst Activation: Calcine the H-beta zeolite catalyst at 500°C for 5 hours in a flow of dry air.
-
Reaction Setup: In a stirred autoclave reactor, add 10 mmol of naphthalene, 20 mmol of isopropyl alcohol, 10 mmol of undecane, and 100 mL of cyclohexane.
-
Catalyst Addition: Add 0.5 g of the freshly calcined H-beta zeolite to the mixture.
-
Reaction: Seal the autoclave, pressurize with nitrogen to 2 MPa, and heat to 200°C with stirring.
-
Work-up: After the desired reaction time, cool the reactor to room temperature and depressurize. Filter the catalyst from the reaction mixture.
-
Analysis: Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine the conversion and selectivity.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Isopropylnaphthalin – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
Minimizing byproducts in the Friedel-Crafts isopropylation of naphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Friedel-Crafts isopropylation of naphthalene (B1677914). The aim is to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize the synthesis of desired isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the Friedel-Crafts isopropylation of naphthalene, and how can they be minimized?
A1: Common byproducts include various isomers of diisopropylnaphthalene (DIPN), such as 2,7-DIPN, and poly-alkylated products like triisopropylnaphthalenes (TriIPN) and tetraisopropylnaphthalenes (TetIPN).[1] Minimizing these byproducts is crucial for obtaining a high yield of the desired isomer, typically 2,6-DIPN, which is a valuable precursor for advanced polymers.[2][3]
Strategies to minimize byproducts include:
-
Catalyst Selection: The choice of catalyst is critical. Shape-selective zeolites like H-mordenite (HM) can favor the formation of 2,6-DIPN due to their pore structure.[3][4] USY zeolites, while highly active, may show lower selectivity.[5][6]
-
Catalyst Modification: Modification of catalysts, for instance by dealumination of H-mordenite or impregnation of USY with metals like Zinc, can enhance selectivity towards 2,6-DIPN.[3][5]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reactant molar ratio is essential. For example, with Hβ zeolite, increasing the isopropanol (B130326) to naphthalene ratio can lead to catalyst deactivation.[4]
-
Solvent Effects: The choice of solvent can influence the product distribution. Non-polar solvents are often used in Friedel-Crafts reactions.[7]
Q2: How does the choice of catalyst affect the regioselectivity of naphthalene isopropylation?
A2: The catalyst's pore structure and acidity are key factors influencing regioselectivity.
-
Pore Structure: Zeolites with medium to large pores are often employed. H-mordenite's narrower unidimensional pore structure is favorable for the selective synthesis of the desired 2,6-DIPN.[2][3] In contrast, zeolites with larger cavities, like FAU (Y-zeolite), can accommodate the formation of all possible DIPN isomers, leading to lower selectivity.[8]
-
Acidity: The strength and distribution of acid sites on the catalyst play a significant role. Weak and medium strength acid sites are thought to facilitate the reaction, while strong acid sites can lead to side reactions and coke formation.[2][5] Modification of USY catalysts with Zn has been shown to decrease the number of strong acid sites, reducing coke formation.[5]
Q3: What is the difference between kinetic and thermodynamic control in naphthalene alkylation?
A3: The regioselectivity of naphthalene alkylation can be governed by either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1-alkylnaphthalene (α-substituted) isomer, which is formed faster due to a less energetic intermediate.[9]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. The initially formed 1-isomer can rearrange to the more stable 2-alkylnaphthalene (β-substituted) isomer.[7][9] The 2-isomer is sterically less hindered and therefore thermodynamically more stable.[9]
Troubleshooting Guide
Problem 1: Low conversion of naphthalene.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is properly activated and handled under anhydrous conditions. For Lewis acid catalysts like AlCl₃, moisture is detrimental.[7] For zeolite catalysts, ensure proper calcination and storage. |
| Insufficient Reaction Temperature | Increase the reaction temperature. For USY catalysts, 200°C has been shown to give high conversion.[4] However, excessively high temperatures can lead to byproduct formation. |
| Inappropriate Catalyst | The chosen catalyst may not be active enough under the selected conditions. Consider screening different catalysts, such as various zeolites (USY, Hβ, HM).[4] |
| Poor Reactant Quality | Use pure, anhydrous reagents. The presence of impurities can poison the catalyst. |
Problem 2: High yield of undesired diisopropylnaphthalene (DIPN) isomers (e.g., 2,7-DIPN instead of 2,6-DIPN).
| Possible Cause | Troubleshooting Step |
| Non-selective Catalyst | Use a shape-selective catalyst like H-mordenite.[3][4] The pore structure of H-mordenite favors the formation of the slimmer 2,6-DIPN isomer over the bulkier 2,7-DIPN. |
| Suboptimal Reaction Conditions | Optimize reaction temperature and pressure. The 2,6-/2,7-DIPN ratio can be influenced by these parameters.[6] |
| Catalyst Modification Needed | Consider modifying the catalyst to improve shape selectivity. Dealumination of H-mordenite has been shown to improve the 2,6-/2,7-DIPN ratio.[3] |
Problem 3: Formation of poly-alkylated byproducts (TriIPN, TetIPN).
| Possible Cause | Troubleshooting Step |
| High Isopropylating Agent Concentration | Decrease the molar ratio of the isopropylating agent (e.g., isopropanol, propylene) to naphthalene.[4] |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and/or time to disfavor further alkylation of the desired DIPN product. |
| Highly Active Catalyst | A very active catalyst may promote multiple alkylations. Consider using a catalyst with moderate activity or modifying the existing catalyst to temper its activity. |
Problem 4: Catalyst deactivation and coke formation.
| Possible Cause | Troubleshooting Step |
| Strong Acid Sites on Catalyst | Modify the catalyst to reduce the number of strong acid sites, which are often responsible for coke formation. Zn-modification of USY is one such strategy.[5] |
| High Reaction Temperature | Lowering the reaction temperature can reduce the rate of coke formation. |
| Reaction in Hydrogen Atmosphere | Performing the reaction in a hydrogen atmosphere can help minimize coke formation and maintain catalyst activity for a longer duration.[10] |
| Tar Formation | Tar-like material can form at excessively high temperatures (above 100°C for some systems) or with prolonged reaction times, leading to low yields.[7] |
Quantitative Data Summary
Table 1: Comparison of Various Catalysts for Naphthalene Isopropylation.
| Catalyst | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reference |
| USY | ~90 | >40 | 1.46 | [6] |
| H-mordenite | Low | <12 | 2.46 | [6] |
| Dealuminated H-mordenite | 27.4 | <12 | 2.67 | [6] |
| 4% Zn/USY | ~95 | ~20 (for 2,6-DIPN) | - | [5] |
| 50% PW/SBA-15 | 84.3 | 39.7 | - | [2] |
| 30% PW/C | 86.0 | 38.6 | - | [2] |
Table 2: Effect of Reaction Conditions on USY Catalyst Performance.
| Parameter | Condition | Naphthalene Conversion (%) | β,β-Selectivity (%) | Reference |
| Temperature | 200°C | 92 | 90 | [4] |
| Molar Ratio (Naph:IPA:Solvent) | 1:2:10 | 92 | - | [4] |
| WHSV (h⁻¹) | 3.02 | 92 | - | [4] |
Experimental Protocols
Protocol 1: Isopropylation of Naphthalene using a USY Zeolite Catalyst in a Fixed-Bed Reactor.
This protocol is based on studies investigating the performance of USY catalysts.[4][6]
-
Catalyst Preparation:
-
The USY zeolite catalyst is pressed into pellets, crushed, and sieved to the desired particle size.
-
The catalyst is then loaded into a high-pressure, fixed-bed stainless-steel reactor.
-
Prior to the reaction, the catalyst is activated by heating under a flow of nitrogen gas to remove any adsorbed moisture.
-
-
Reaction Setup:
-
A solution of naphthalene in a suitable solvent (e.g., decalin or cyclohexane) is prepared.
-
The isopropylating agent, isopropyl alcohol, is mixed with the naphthalene solution at a specific molar ratio (e.g., Naphthalene:Isopropanol:Cyclohexane = 1:2:10).[4]
-
-
Reaction Execution:
-
Product Analysis:
-
The reaction products are collected at regular intervals.
-
The product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of naphthalene and the selectivity for various isomers.
-
Visualizations
Caption: Reaction pathway for the Friedel-Crafts isopropylation of naphthalene.
Caption: Troubleshooting workflow for optimizing naphthalene isopropylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalyst Performance in Naphthalene Isopropylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isopropylation of naphthalene (B1677914). The following sections address common challenges related to catalyst stability and recyclability, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalyst is deactivating quickly. What are the common causes and how can I mitigate this?
A1: Rapid catalyst deactivation is a frequent issue in naphthalene isopropylation. The primary causes are typically coke formation, poisoning of acid sites, and structural changes in the catalyst.
Troubleshooting Steps:
-
Identify the Cause of Deactivation:
-
Coke Formation: The blockage of catalyst pores and covering of active sites by amorphous coke is a major reason for deactivation.[1] This is often indicated by a gradual loss of activity.
-
Poisoning: Impurities in the feedstock, such as nitrogen and sulfur compounds, can strongly adsorb to the acid sites, rendering them inactive.[2]
-
Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst structure, such as sintering, which reduces the active surface area.[3]
-
-
Mitigation Strategies:
-
Introduce a Hydrogen Atmosphere: Performing the reaction in a hydrogen atmosphere can minimize dehydrogenation reactions that lead to coke precursors.[4] This has been shown to remarkably increase naphthalene conversion and the yield of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN).[4]
-
Catalyst Modification:
-
Dealumination: Proper dealumination of zeolites like H-mordenite can remove strong acid sites that are prone to coking, thereby improving selectivity and stability.[5]
-
Metal Oxide Modification: Introducing metal oxides can help to deactivate external acid sites that contribute to unwanted side reactions and coking.[6] For example, modifying USY zeolites with zinc can decrease the number of strong acid sites responsible for coke formation.[7]
-
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of coking, although this may also decrease the reaction rate.[8] Operating in a liquid phase has been shown to be more beneficial for catalytic stability compared to a vapor phase.[2]
-
Feedstock Purification: Ensure the naphthalene and isopropanol (B130326) feedstocks are free from poisons like sulfur and nitrogen compounds.
-
Q2: I am observing low selectivity for the desired 2,6-diisopropylnaphthalene (2,6-DIPN) isomer. How can I improve this?
A2: Achieving high selectivity for 2,6-DIPN is a common goal due to its importance as a polymer precursor.[4][5] Selectivity is influenced by catalyst properties and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection and Modification:
-
Zeolite Pore Structure: The shape selectivity of the catalyst is crucial. Zeolites with appropriate pore structures, like H-mordenite, can sterically hinder the formation of bulkier isomers and favor the production of the slimmer 2,6-DIPN.[5][8]
-
Dealumination: Dealumination of H-mordenite can significantly improve the selectivity for 2,6-DIPN, with reports of increasing it from 33% to 61%.[5]
-
Metal Modification: Modifying USY zeolites with zinc has been shown to enhance the selectivity for 2,6-DIPN.[7]
-
-
Reaction Condition Optimization:
Q3: How can I effectively recycle my catalyst?
A3: Catalyst recyclability is essential for process economy. The main challenges to recyclability are deactivation and loss of catalyst during recovery.
Troubleshooting Steps:
-
Regeneration of Coked Catalysts:
-
Calcination: Deactivated zeolite catalysts can often be regenerated by burning off the coke deposits (calcination).[1][2] It is crucial to perform this under controlled conditions to avoid damaging the catalyst structure.
-
Solvent Washing: In some cases, washing the catalyst with an organic solvent can remove adsorbed species, although this may not be effective for strongly chemisorbed coke precursors.[2]
-
-
Catalyst Choice for Recyclability:
-
Ionic Liquids: Some ionic liquids, such as Et3NHCl-AlCl3, have shown good recyclability, with activity remaining unchanged after several cycles.[9]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites are generally easier to separate and recycle compared to homogeneous catalysts.
-
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in naphthalene isopropylation.
Table 1: Performance of Zeolite Catalysts
| Catalyst | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reference |
| H-mordenite (dealuminated) | ~37 | 33 to 61 | ~3.0 | [5][9] |
| USY | 86 | - | 0.94 | [7] |
| 4% Zn/USY | ~95 | ~20 | - | [7] |
| H-MCM-22 | High Activity | - | - | [6][10] |
| HMCM-41 | 74.7 | - | - | [6] |
| CeMCM-41 | 55.9 | - | - | [6] |
Table 2: Performance of Supported Heteropoly Acid Catalysts
| Catalyst | Naphthalene Conversion (%) | DIPN Selectivity (%) | β,β'-Selectivity (%) | β-IPN Selectivity (%) | Reference |
| 50% PW/SBA-15 | 84.3 | 39.7 | 81.8 | 100 | [8] |
| 30% PW/C | 86.0 | 38.6 | 83.3 | 91.6 | [8] |
| 40% PW/γ-Al2O3 | 71.7 | 34.3 | 82.7 | 92.8 | [8] |
Table 3: Performance of Ionic Liquid Catalyst
| Catalyst | Isopropyl Bromide Conversion (%) | 2-Isopropyl Naphthalene Selectivity (%) | Recyclability | Reference |
| Et3NHCl-AlCl3 | 98 | 80 | Activity unchanged after 4 cycles | [9] |
Experimental Protocols
Protocol 1: Catalyst Stability and Recyclability Testing
This protocol outlines a general procedure for assessing the stability and recyclability of a solid acid catalyst in a batch reactor.
-
Initial Catalyst Activity Test:
-
Charge a batch reactor with naphthalene, the alkylating agent (e.g., isopropanol or propylene), a solvent (e.g., decalin), and the fresh catalyst.
-
Pressurize the reactor to the desired pressure with an inert gas (e.g., N2) or hydrogen.
-
Heat the reactor to the desired reaction temperature and maintain for a set reaction time.
-
After the reaction, cool the reactor, collect the product mixture, and separate the catalyst by filtration.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity of the products.
-
-
Catalyst Recycling and Re-testing:
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed products and byproducts.
-
Dry the catalyst to remove the solvent.
-
Regenerate the catalyst if necessary (e.g., by calcination to remove coke).
-
Repeat the activity test (Step 1) with the recycled catalyst under the same reaction conditions.
-
Compare the conversion and selectivity results from the fresh and recycled catalyst runs to evaluate stability and recyclability. Repeat for several cycles.
-
Protocol 2: Catalyst Regeneration by Calcination
This protocol describes a typical procedure for regenerating a coked zeolite catalyst.
-
Preparation:
-
Place the deactivated (coked) catalyst in a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
-
Calcination Procedure:
-
Heat the furnace to a temperature sufficient to burn off the carbonaceous deposits (typically 500-600 °C) in the presence of air.
-
The heating rate should be controlled to avoid rapid temperature increases that could damage the catalyst structure.
-
Hold the catalyst at the final temperature for several hours to ensure complete removal of coke.
-
Cool the furnace slowly to room temperature.
-
The regenerated catalyst is now ready for re-use or characterization.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for diagnosing and addressing catalyst deactivation.
Diagram 2: Experimental Workflow for Catalyst Recycling
Caption: A step-by-step process for catalyst recycling and performance evaluation.
References
- 1. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05881J [pubs.rsc.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Overcoming issues with over-alkylation in naphthalene synthesis
Welcome to the technical support center for naphthalene (B1677914) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on managing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in naphthalene synthesis and why does it occur?
A1: Over-alkylation, also known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the naphthalene ring. This occurs because the initial mono-alkylated naphthalene product is often more nucleophilic and thus more reactive than the starting naphthalene.[1] This increased reactivity makes it susceptible to further alkylation, leading to a mixture of di-, tri-, and even higher alkylated products.[2]
Q2: How can I favor mono-alkylation over polyalkylation?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Molar Ratio Control: Using a large excess of naphthalene compared to the alkylating agent can statistically favor the alkylation of the more abundant unreacted naphthalene over the mono-alkylated product.[1]
-
Catalyst Selection: Employing shape-selective catalysts like certain zeolites can help. For instance, zeolites with bulky cations can sterically hinder the formation of more substituted, bulkier products within their pores, thereby favoring mono-alkylation.[2]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity for the mono-alkylated product as it reduces the overall reactivity of the system.[3]
-
Alternative Synthetic Route: A reliable method to achieve mono-alkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group deactivates the naphthalene ring, preventing further acylation.[1][4]
Q3: What is the difference between kinetic and thermodynamic control in naphthalene functionalization, and how does it affect my product distribution?
A3: In the context of naphthalene substitution, kinetic and thermodynamic control determine the position of the substituent on the ring:
-
Kinetic Control: This favors the formation of the product that is formed fastest. For naphthalene, the α-position (C1) is more sterically accessible and reacts more quickly.[3] Reactions at lower temperatures and in non-polar solvents often yield the kinetic product.[5]
-
Thermodynamic Control: This favors the formation of the most stable product. The β-position (C2) is sterically more hindered, but the resulting product is thermodynamically more stable.[6] Higher reaction temperatures and polar solvents can allow for the initial kinetic product to revert and rearrange to the more stable thermodynamic product.[5]
Understanding this principle is crucial for controlling the isomeric purity of your product.
Troubleshooting Guides
Issue 1: My reaction yields a mixture of mono-, di-, and tri-alkylated naphthalenes.
This is a classic case of over-alkylation. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Over-alkylation
Caption: Troubleshooting flowchart for over-alkylation.
Issue 2: My product is a mixture of α- and β-isomers.
This is a regioselectivity issue. The following guide can help you favor the desired isomer:
Troubleshooting Regioselectivity
-
To Favor the α-Isomer (Kinetic Product):
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature to prevent the rearrangement to the more stable β-isomer.
-
Choose a Non-Polar Solvent: Solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can favor the formation of the α-product.[5]
-
-
To Favor the β-Isomer (Thermodynamic Product):
-
Increase the Reaction Temperature: Higher temperatures provide the energy needed for the reaction to reach thermodynamic equilibrium, favoring the more stable β-isomer.[7]
-
Use a Polar Solvent: Solvents like nitrobenzene (B124822) can help solvate the intermediate complexes, allowing for the rearrangement to the β-position.[5]
-
Issue 3: I have already produced a mixture of alkylated naphthalenes. How can I separate the mono-alkylated product?
Separating a mixture of alkylated naphthalenes can be challenging due to their similar physical properties.[8]
-
Distillation: If there is a sufficient boiling point difference between the mono- and poly-alkylated products, fractional distillation can be an effective separation method.
-
Crystallization: The isomers of diisopropylnaphthalene, for example, have different melting points, which allows for their separation through crystallization.[8] This technique may also be applicable to other alkylated naphthalenes.
-
Chromatography: Column chromatography is a standard laboratory technique for separating mixtures of organic compounds and can be effective for isolating the desired mono-alkylated product.
Data Presentation
The following tables summarize key quantitative data for controlling selectivity in naphthalene alkylation.
Table 1: Effect of Naphthalene to Alkylating Agent Molar Ratio on Selectivity
| Naphthalene/ Isopropyl Bromide Molar Ratio | Conversion of Isopropyl Bromide (%) | Selectivity for 2-Isopropylnaphthalene (%) | Reference |
| 4.0 | 98 | 80 | [9] |
Reaction Conditions: Et3NHCl-AlCl3 ionic liquid catalyst, 15.0 °C, 3 hours.
Table 2: Effect of Catalyst Modification on Naphthalene Alkylation Performance
| Catalyst Form (USY Zeolite) | Naphthalene Conversion (wt. %) | Product Selectivity | Reference |
| Hydrated NH₄⁺ | 96 | Favors mono-alkylation | [2] |
| Calcined H⁺ | 79 | Shifts towards poly-alkylation (di- and tri-alkylated products) | [2] |
| Steamed H⁺ | 79 | Further increase in tri-alkylated naphthalene formation | [2] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Naphthalene via Friedel-Crafts Acylation-Reduction
This two-step protocol is a reliable method for synthesizing mono-alkylated naphthalenes while avoiding over-alkylation.
Workflow for Acylation-Reduction Strategy
Caption: Workflow for mono-alkylation via acylation-reduction.
Step 1: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).
-
Reagents: In a typical procedure, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen).
-
Addition of Acyl Halide: Cool the suspension to 0°C in an ice bath. Add the acyl halide (e.g., acetyl chloride) dropwise from the dropping funnel with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene in the same dry solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Acylnaphthalene
-
Wolff-Kishner Reduction:
-
Reagents: Place the acylnaphthalene, hydrazine (B178648) hydrate, and a high-boiling point solvent like diethylene glycol in a round-bottom flask.[4]
-
Reaction: Add a strong base, such as potassium hydroxide (B78521) (KOH), and heat the mixture to a high temperature (typically 180-200°C) with a reflux condenser. The reaction is driven by the evolution of nitrogen gas.[4]
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Purification: Wash the organic extract, dry it, and remove the solvent. The product can be further purified by distillation or chromatography.
-
-
Clemmensen Reduction:
-
Catalyst Preparation: Prepare zinc amalgam (Zn-Hg) by reacting zinc dust with a solution of mercuric chloride.
-
Reaction: Add the acylnaphthalene and concentrated hydrochloric acid to the activated zinc amalgam.[10]
-
Reflux: Heat the mixture under reflux for several hours.
-
Work-up and Purification: After the reaction is complete, separate the organic layer from the acidic aqueous layer. Neutralize, wash, dry, and purify the product as described for the Wolff-Kishner reduction.
-
Note: The choice between Wolff-Kishner (basic conditions) and Clemmensen (acidic conditions) reduction depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Fractional Distillation Protocols for Isopropylnaphthalene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fractional distillation of isopropylnaphthalene isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fractional distillation of isopropylnaphthalene isomers.
| Problem | Potential Cause | Solution |
| Poor Isomer Separation (Low Purity of Fractions) | Inadequate Column Efficiency: The number of theoretical plates in your distillation column is insufficient for separating close-boiling isomers. | - Increase Column Length: A longer column provides more surface area for vapor-liquid equilibria, increasing the number of theoretical plates. - Use More Efficient Packing: Switch to a more efficient packing material, such as structured packing or higher-efficiency random packing (e.g., smaller packing size), to increase the number of theoretical plates per unit length. |
| Incorrect Reflux Ratio: A reflux ratio that is too low will result in fewer vaporization-condensation cycles, leading to poor separation. | - Increase the Reflux Ratio: A higher reflux ratio enhances separation but also increases the distillation time. The optimal reflux ratio is typically 1.2 to 1.5 times the minimum reflux ratio and may require experimental optimization. | |
| Excessive Distillation Rate: Heating the mixture too quickly causes vapors to rise too fast, preventing the establishment of equilibrium on each theoretical plate. | - Reduce the Heating Rate: A slower, more controlled heating rate allows for proper equilibrium to be established throughout the column. | |
| Column Flooding (Liquid backing up in the column) | Excessive Vapor Velocity: The upward flow of vapor is too high, preventing the downward flow of the liquid reflux. This is often caused by an excessive heating rate. | - Reduce Heat Input: Immediately lower the heat supplied to the distillation flask to decrease the rate of vaporization. - Allow the Column to Drain: Temporarily stop the heating to allow the excess liquid to drain back into the flask before resuming at a lower heating rate. |
| High Feed Rate (in continuous distillation): The rate at which the mixture is fed into the column is too high for the column's capacity. | - Decrease the Feed Rate: Reduce the rate of the feed to a level that the column can handle without flooding. | |
| Constriction in the Column: Damaged or improperly installed packing can create blockages. | - Inspect and Repack the Column: If flooding persists at normal operating conditions, cool down the apparatus, and inspect the column packing for any damage or blockages. Repack the column if necessary. | |
| Unstable Temperature Reading at the Column Head | Fluctuations in Heating: Inconsistent heat input to the distillation flask will cause the vapor flow to be erratic. | - Ensure Stable Heating: Use a reliable heating mantle with a controller to provide consistent and stable heat. - Insulate the Distillation Flask and Column: Insulating the apparatus can help maintain a more stable temperature profile. |
| Inconsistent Reflux: Poor insulation or drafts around the column can cause variations in the reflux rate. | - Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a steady reflux. | |
| Product Degradation or Discoloration | High Distillation Temperature: Isopropylnaphthalenes have high boiling points, and prolonged exposure to high temperatures can lead to thermal decomposition. | - Utilize Vacuum Distillation: By reducing the pressure in the system, the boiling points of the isomers are lowered, allowing for distillation at a lower temperature. This is crucial for preventing thermal degradation. |
| Bumping or Violent Boiling in the Distillation Flask | Lack of Boiling Chips or Ineffective Stirring: Uneven heating of the liquid can lead to sudden, violent boiling. | - Add Boiling Chips or a Magnetic Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Note that boiling chips are not effective under vacuum.[1] |
| High Vacuum Applied Too Quickly: Rapidly applying a high vacuum to a heated liquid can cause it to boil violently. | - Apply Vacuum Gradually: Reduce the pressure in the system slowly to allow the liquid to adjust to the lower pressure without violent bumping. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isopropylnaphthalene isomers by fractional distillation alone?
A1: Isopropylnaphthalene isomers, particularly diisopropylnaphthalene (DIPN) isomers, have very similar molecular structures and, consequently, very close boiling points. The small difference in volatility makes achieving high-purity separation through a single fractional distillation challenging.[2] Therefore, fractional distillation is often employed as an initial enrichment step, followed by other purification techniques like crystallization or adsorption to achieve higher purity.[2]
Q2: What is a "Distillation+" workflow, and when should I use it?
A2: A "Distillation+" workflow refers to a multi-step purification process where fractional distillation is the primary separation technique, followed by one or more additional purification methods.[2] This approach is necessary when a single distillation cannot achieve the desired level of purity. For isopropylnaphthalene isomers, a common "Distillation+" workflow involves:
-
Fractional Distillation: To enrich the desired isomer in a particular fraction.
-
Crystallization: The enriched fraction is then subjected to melt or solvent crystallization to further purify the target isomer by taking advantage of differences in melting points and solubilities.
-
Adsorption: In some cases, adsorption chromatography may be used to remove trace impurities.
Q3: When should I use vacuum distillation for separating isopropylnaphthalene isomers?
A3: Vacuum distillation is highly recommended for separating isopropylnaphthalene isomers. These compounds have high boiling points at atmospheric pressure (e.g., 2-isopropylnaphthalene (B46572) boils at 268.2 °C).[3] Distilling at such high temperatures can lead to thermal decomposition of the product. By reducing the pressure, the boiling points of the isomers are significantly lowered, allowing for a safer and more efficient separation with minimal product degradation.[4]
Q4: How do I choose the right packing material for my distillation column?
A4: The choice of column packing depends on the required efficiency and the scale of the distillation.
-
Random Packing (e.g., Raschig rings, Pall rings): Suitable for larger scale and high-throughput applications. They offer a good balance of efficiency and low pressure drop.
-
Structured Packing (e.g., wire mesh, corrugated metal sheets): Offers higher separation efficiency (more theoretical plates per unit length) and a lower pressure drop compared to random packing. This makes it ideal for separating close-boiling isomers where high resolution is required.
-
Glass Beads or Helices: Commonly used in laboratory-scale distillations. They provide a good surface area for vapor-liquid contact in smaller columns.
For separating close-boiling aromatic isomers like isopropylnaphthalenes, structured packing is generally preferred for its higher efficiency.
Q5: How can I monitor the purity of my fractions during distillation?
A5: The most common and effective method for monitoring the purity of isopropylnaphthalene fractions is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] Small aliquots of the distillate can be collected at different temperature intervals and analyzed by GC to determine the isomeric composition of each fraction. This allows for real-time monitoring of the separation efficiency and helps in deciding when to switch collection flasks to isolate fractions with the desired purity.
Quantitative Data
Table 1: Physical Properties of Isopropylnaphthalene Isomers
| Isomer | Boiling Point (°C at 1 atm) | Melting Point (°C) |
| 1-Isopropylnaphthalene | 268 | -16 |
| This compound | 268.2[3] | 14.5[3] |
| 1,3-Diisopropylnaphthalene | 308.6 | - |
| 1,4-Diisopropylnaphthalene | 314.6 | - |
| 1,5-Diisopropylnaphthalene | 311.1 | - |
| 1,6-Diisopropylnaphthalene | 317.5 | 52.0 |
| 1,7-Diisopropylnaphthalene | 309.2 | - |
| 2,3-Diisopropylnaphthalene | 318.0 | - |
| 2,6-Diisopropylnaphthalene | 319.6 | 69.5 |
| 2,7-Diisopropylnaphthalene | 317.0 | -3.0 |
Data for diisopropylnaphthalene isomers sourced from. Data for monoisopropylnaphthalene isomers sourced from[3].
Experimental Protocols
Protocol 1: Laboratory-Scale Vacuum Fractional Distillation of Monoisopropylnaphthalene Isomers
This protocol outlines a general procedure for the separation of a mixture of 1- and this compound in a laboratory setting.
Materials and Equipment:
-
Mixture of 1- and this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed with glass helices/structured packing)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum trap
-
Manometer
-
Boiling chips or magnetic stir bar (use a stir bar for vacuum distillation)[1]
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the general laboratory guides. Ensure all glassware is free of cracks or defects.[1]
-
Place the isopropylnaphthalene mixture and a magnetic stir bar in the round-bottom flask.
-
Connect the fractionating column, distillation head with a thermometer, and condenser.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Connect the vacuum source to the distillation apparatus via a vacuum trap.
-
Insulate the distillation flask and the fractionating column to ensure a stable temperature gradient.
-
-
Distillation Process:
-
Begin stirring the mixture.
-
Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation pot gently.
-
Observe the vapor rising through the column. A slow and steady rise indicates good separation.
-
Monitor the temperature at the distillation head. It should stabilize as the first isomer begins to distill.
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature remains constant, collect the fraction corresponding to the lower-boiling point isomer.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes again at a higher point, collect the fraction corresponding to the higher-boiling point isomer.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool down.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump.
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their isomeric purity.
-
Protocol 2: Post-Distillation Purification by Crystallization (for Diisopropylnaphthalene Isomers)
This protocol describes a general method for further purifying a diisopropylnaphthalene fraction enriched in the desired isomer (e.g., 2,6-DIPN) obtained from fractional distillation.
Materials:
-
Enriched diisopropylnaphthalene fraction
-
Suitable solvent (e.g., ethanol, methanol, or a hydrocarbon solvent)
-
Crystallization dish or beaker
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
Dissolution:
-
Gently heat the enriched diisopropylnaphthalene fraction until it melts.
-
If using a solvent, dissolve the fraction in a minimal amount of the appropriate warm solvent to create a saturated solution.
-
-
Crystallization:
-
Slowly cool the molten liquid or the saturated solution. For solvent crystallization, this can be done at room temperature followed by cooling in an ice bath.
-
Allow sufficient time for crystals of the desired isomer to form. Slower cooling generally results in purer crystals.
-
-
Isolation:
-
Separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point of the isomer.
-
-
Analysis:
-
Determine the purity of the final product by GC analysis and measure its melting point.
-
Visualizations
Caption: Workflow for the purification of isopropylnaphthalene isomers.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
Technical Support Center: Optimizing Selective 2,6-DIPN Formation
Welcome to the technical support center for the selective synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the alkylation of naphthalene (B1677914).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for selective 2,6-DIPN formation?
A1: The most prevalent and selective method for 2,6-DIPN synthesis is the shape-selective alkylation of naphthalene with propylene (B89431) or isopropanol (B130326) as the alkylating agent.[1][2] This reaction is typically catalyzed by solid acid catalysts, most notably zeolites such as H-mordenite.[1][2][3]
Q2: Why are zeolite catalysts preferred for this reaction?
A2: Zeolite catalysts, particularly H-mordenite, are favored due to their microporous structure, which imparts shape selectivity.[3][4] This means the catalyst's pores are sized to preferentially allow the formation of the sterically less hindered 2,6-DIPN isomer over other bulkier isomers.[5] The use of zeolites is also considered a more environmentally friendly approach compared to traditional Friedel-Crafts catalysts.
Q3: What are the main challenges in synthesizing pure 2,6-DIPN?
A3: A primary challenge is the formation of a complex mixture of isomers, including ten different diisopropylnaphthalene (DIPN) isomers.[6] The physical properties of these isomers are very similar, making the separation and purification of the desired 2,6-DIPN product difficult.[6][7] The 2,7-DIPN isomer is particularly challenging to separate from 2,6-DIPN due to their similar boiling points.[6][7]
Q4: What are the major side products to expect?
A4: Besides other DIPN isomers, common side products include monoisopropylnaphthalene (MIPN), triisopropylnaphthalene (TIPN), and polyisopropylnaphthalene (PIPN).[8] The formation of these byproducts can be influenced by reaction conditions such as temperature and reactant ratios.
Troubleshooting Guide
Low Selectivity for 2,6-DIPN
Problem: The reaction is producing a high proportion of undesired DIPN isomers (e.g., 2,7-DIPN) and other polyalkylated products.
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst | H-mordenite is a preferred catalyst for high 2,6-DIPN selectivity due to its pore structure.[1][3] If using other zeolites like HY or H-beta, a higher proportion of 2,7-DIPN might be favored.[1] |
| High Reaction Temperature | High temperatures can lead to the isomerization of 2,6-DIPN to the thermodynamically more stable 2,7-DIPN, especially at external acid sites of the catalyst.[1] It is advisable to operate at lower temperatures to favor the kinetic product, 2,6-DIPN.[1] |
| Low Propene Pressure | Low pressure of the alkylating agent (propene) can decrease the selectivity for 2,6-DIPN.[1] Maintaining a higher propene pressure is recommended.[1] |
| Incorrect Catalyst Si/Al Ratio | A specific Si/Al ratio in the synthetic mordenite (B1173385) catalyst can result in higher selectivity for 2,6-DIPN.[3][4] The optimal ratio should be determined for the specific reaction setup. A lower Si/Al ratio generally leads to a higher density of acid sites, which can sometimes favor undesired side reactions.[9] |
| Catalyst Deactivation | Catalyst deactivation due to coke formation can block pores and active sites, leading to reduced selectivity.[10] Regeneration of the catalyst by calcination may be necessary.[10] |
Low Naphthalene Conversion
Problem: A significant amount of naphthalene remains unreacted.
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | While high temperatures can reduce selectivity, a temperature that is too low will result in slow reaction kinetics and incomplete conversion. An optimal temperature range should be identified experimentally. |
| Insufficient Catalyst Activity | The catalyst may have low intrinsic activity or may be deactivated.[10] Ensure the catalyst is properly activated before use. Consider screening different types of zeolites, as some, like HY, may exhibit higher activity than others under certain conditions.[11] |
| Poor Mass Transfer | Inadequate mixing in the reactor can lead to poor contact between the reactants and the catalyst. Ensure efficient stirring in the autoclave. |
| Inhibitors in the Feed | Impurities in the naphthalene or alkylating agent feed can poison the catalyst. Use high-purity starting materials. |
Data on Reaction Parameters and Their Impact on 2,6-DIPN Selectivity
The following table summarizes the influence of various reaction parameters on the isopropylation of naphthalene over zeolite catalysts, based on literature data.
| Parameter | Effect on 2,6-DIPN Selectivity | Catalyst | Reference |
| Temperature | Selectivity generally decreases at higher temperatures due to isomerization to 2,7-DIPN. | H-Mordenite | [1] |
| Propene Pressure | Higher pressure generally leads to higher selectivity. | H-Mordenite | [1] |
| Naphthalene/Catalyst Ratio | A higher ratio can favor the selective formation of 2,6-DIPN. | H-Mordenite | [1] |
| Catalyst Type | H-Mordenite shows high selectivity for 2,6-DIPN, while HY and H-beta tend to favor 2,7-DIPN. | H-Mordenite, HY, H-beta | [1] |
| Si/Al Ratio | A specific Si/Al ratio in mordenite is crucial for high selectivity. | Synthetic Mordenite | [3][4] |
| Alkylation Agent | Using isopropanol instead of propylene can sometimes lower the shape-selective formation of 2,6-DIPN. | H-Mordenite | [8] |
Experimental Protocols
Protocol 1: Shape-Selective Isopropylation of Naphthalene over H-Mordenite
This protocol is a generalized procedure based on common practices reported in the literature.[1][5]
1. Catalyst Activation:
-
Place the H-mordenite catalyst in a calcination oven.
-
Heat the catalyst under a flow of dry air to 500-550 °C for 4-6 hours to remove any adsorbed water and organic species.
-
Allow the catalyst to cool down in a desiccator before use.
2. Reaction Setup:
-
In a high-pressure autoclave reactor, add naphthalene and the activated H-mordenite catalyst. A typical ratio would be in the range of 10-50 mmol of naphthalene per gram of catalyst.
-
Seal the autoclave and purge it with an inert gas, such as nitrogen, to remove air.
3. Reaction Execution:
-
Heat the autoclave to the desired reaction temperature (e.g., 200-300 °C) with stirring.
-
Introduce the alkylating agent, either propylene gas to a specific pressure (e.g., 0.8-2.0 MPa) or liquid isopropanol.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-8 hours), ensuring continuous stirring.
4. Product Recovery and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Open the autoclave and recover the reaction mixture.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The liquid product can then be analyzed by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity for 2,6-DIPN and other isomers.
Visualized Workflows and Relationships
Troubleshooting Workflow for Low 2,6-DIPN Selectivity
Caption: Troubleshooting workflow for low 2,6-DIPN selectivity.
Key Factors Influencing 2,6-DIPN Selectivity
Caption: Key factors influencing the selective formation of 2,6-DIPN.
References
- 1. researchgate.net [researchgate.net]
- 2. Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 4. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Workup Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice to minimize and manage emulsion formation during aqueous workups.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and water.[1][2] In an emulsion, one liquid is dispersed in the other as microscopic droplets.[1][3] This often appears as a cloudy, milky, or poorly defined layer between the organic and aqueous phases, making a clean separation difficult.[2][4] Emulsions typically form during liquid-liquid extractions due to:
-
Vigorous agitation: Shaking a separatory funnel too aggressively can create fine droplets that are slow to coalesce.[1]
-
Presence of surfactant-like substances: Impurities, byproducts, or even the desired product can act as emulsifying agents, stabilizing the interface between the organic and aqueous layers.[5][6]
-
Particulate matter: Fine solid particles suspended in the mixture can gather at the interface and prevent the layers from separating.[1][2]
-
High concentration of solutes: A high concentration of dissolved substances can increase the viscosity of one or both phases, hindering separation.[2]
Q2: Are certain solvents more prone to forming emulsions?
Yes, some solvents are more likely to form emulsions than others. For instance, chlorinated solvents like dichloromethane (B109758) (DCM) are known offenders, especially when extracting a basic aqueous solution.[7][8] If you repeatedly encounter emulsions with a particular solvent, consider substituting it. For example, ethyl acetate (B1210297) can sometimes be a good alternative to DCM.[8]
Q3: How can I prevent an emulsion from forming in the first place?
Preventing an emulsion is often easier than breaking one.[5] Here are several preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the mixture.[1] This provides sufficient surface area for extraction while minimizing the agitation that leads to emulsions.
-
Solvent Removal: If your reaction was conducted in a polar, water-miscible solvent like THF or acetonitrile, remove it via rotary evaporation before beginning the aqueous workup.[1]
-
Pre-emptive Salting Out: If a particular reaction is known to form emulsions, add a saturated salt solution (brine) or solid salt to the aqueous layer before mixing it with the organic phase.[2]
-
pH Control: For extractions involving acidic or basic solutions, especially with chlorinated solvents, consider neutralizing the mixture before extraction.[1][7]
Troubleshooting Guide: Breaking an Emulsion
If an emulsion has already formed, do not despair. Several techniques can be employed to break it. The best approach will depend on the nature of your mixture.
| Method | Description | Advantages | Disadvantages |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4][9] | Simple, no additives required. | Can be time-consuming and may not work for stable emulsions. |
| "Salting Out" | Add a saturated aqueous solution of sodium chloride (brine) or solid salt (NaCl, Na₂SO₄).[9][10] | Highly effective, inexpensive, and generally applicable.[2] | Adds salt to the aqueous layer, which may not be desirable for all applications.[2] |
| pH Adjustment | Add a dilute acid or base to alter the pH of the aqueous layer. | Effective for emulsions stabilized by acidic or basic species.[2] | Risk of product degradation if it is pH-sensitive.[2] |
| Solvent Addition | Add a small amount of a different organic solvent to change the polarity of the organic phase.[2][5] | Can be very effective if the right solvent is chosen. | Introduces another solvent that must be removed later.[2] |
| Filtration | Pass the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool.[2][9] | Excellent for emulsions caused by suspended solids.[2][7] | Can be slow; potential for product loss on the filter aid.[2] |
| Centrifugation | Spin the sample at high speed.[10] | Very effective, especially for small-scale reactions.[4][11] | Requires access to a centrifuge, which may not be available for large volumes.[10] |
| Gentle Heating | Gently warm the mixture. | Can reduce viscosity and aid separation.[11] | Risk of degrading thermally sensitive compounds.[11] |
| Sonication | Place the vessel containing the emulsion in an ultrasonic bath. | Can help coalesce dispersed droplets.[4][8] | Requires specific equipment. |
| Freezing | Lowering the temperature to freeze the aqueous layer can sometimes facilitate separation upon thawing.[11] | May be effective for some systems. | Not widely applicable and can be slow. |
Key Experimental Protocols
Protocol 1: "Salting Out" to Break an Emulsion
This protocol is a first-line approach for most common emulsions.
-
Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the flask in small portions, equivalent to 10-20% of the total liquid volume.[1]
-
Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.
-
Allow the mixture to stand and observe for layer separation.
-
Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.
Protocol 2: Filtration Through a Celite® Pad
Use this protocol when you suspect the emulsion is stabilized by fine solid particles.
-
Set up a filtration apparatus using a Büchner or fritted glass funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent you are using for the extraction.
-
Add a 1-2 cm layer of Celite® (diatomaceous earth) over the filter paper to form a pad. Gently press it down.[1]
-
Wet the Celite® pad with the organic extraction solvent.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through the filter. The Celite® should trap the fine suspended solids causing the emulsion.[2][7]
-
Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.
-
Transfer the filtrate back to a clean separatory funnel to separate the layers.
-
Rinse the filter cake with a small amount of the organic solvent to recover any adsorbed product.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for dealing with emulsions during aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emulsion - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bsee.gov [bsee.gov]
- 7. Workup [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Storage and Stability of 2-Isopropylnaphthalene
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-isopropylnaphthalene (B46572) during storage. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage of this compound.
Q1: I've noticed a yellowing of my this compound sample over time. What could be the cause?
A1: The yellowing of this compound is a common indicator of degradation, likely due to oxidation.[1] This can be caused by prolonged exposure to air (oxygen), light, and elevated temperatures. The isopropyl group on the naphthalene (B1677914) ring is susceptible to oxidation, which can lead to the formation of various colored byproducts.[2] To prevent this, ensure your sample is stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from light and air.[3][4]
Q2: My analytical results show impurities in my this compound sample that were not present initially. What are the likely degradation products?
A2: Degradation of this compound typically involves the oxidation of the isopropyl group. Common degradation products can include hydroperoxides, alcohols (such as 2-(2-naphthyl)-2-propanol), and ketones.[1][2] In the presence of light, photodegradation can also occur, leading to the formation of various oxygenated compounds.[5][6] To identify these impurities, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are recommended.[7][8]
Q3: Can high humidity affect the stability of this compound during storage?
A3: While this compound itself is not highly susceptible to hydrolysis, high humidity can potentially accelerate degradation in the presence of certain impurities or on surfaces that can catalyze reactions. It is always best practice to store chemical compounds in a dry environment to minimize any potential for moisture-related degradation.[3][4] Consider storing the compound in a desiccator, especially for long-term storage.
Q4: I suspect my this compound has degraded. How can I confirm this and quantify the extent of degradation?
A4: To confirm and quantify degradation, you will need to use an appropriate analytical method. A stability-indicating HPLC method is often the best approach. This involves developing a chromatographic method that can separate the intact this compound from its potential degradation products. By comparing the peak area of the this compound in your stored sample to that of a freshly prepared standard of known concentration, you can quantify the loss of the active compound. The appearance of new peaks in the chromatogram would indicate the presence of degradation products.[8]
Storage Condition Recommendations
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C).[9] | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in an amber or opaque container. | Protects the compound from photodegradation.[5] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | Minimizes oxidation by excluding oxygen. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass).[3][4] | Prevents exposure to air and moisture and avoids potential leaching from plastic containers. |
| Purity | Use high-purity this compound. | Impurities can sometimes catalyze degradation reactions. |
| Incompatible Materials | Store away from strong oxidizing agents.[3] | Prevents vigorous and potentially hazardous reactions. |
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Objective: To evaluate the stability of this compound under various storage conditions (e.g., temperature, light) over a defined period.
2. Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
Stability chambers or ovens set to desired temperatures
-
A validated HPLC-UV system
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare replicate samples in amber HPLC vials at the desired concentration for analysis (e.g., 100 µg/mL).
-
Prepare a separate set of samples in clear HPLC vials for photodegradation assessment.
-
-
Storage Conditions:
-
Place the amber vials in stability chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Place the clear vials in a photostability chamber according to ICH Q1B guidelines.
-
Store a control set of samples at a reference condition (e.g., -20°C or 2-8°C, protected from light).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 2, 3, and 6 months for accelerated stability).
-
-
Analytical Procedure (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 226 nm).
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time zero) peak area. The appearance and growth of new peaks should be documented as degradation products.
-
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the degradation rate constant and shelf-life under each condition.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4996372A - Process for oxidizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | High-Purity Reagent | RUO [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. microchemlab.com [microchemlab.com]
Strategies to improve the regioselectivity of naphthalene alkylation
Welcome to the technical support center for naphthalene (B1677914) alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting strategies to improve the regioselectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in naphthalene alkylation?
A1: The regioselectivity of naphthalene alkylation, which determines whether the alkyl group attaches to the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7), is primarily governed by a balance of electronic and steric factors. These factors are influenced by:
-
Kinetic vs. Thermodynamic Control: The reaction can be directed to favor either the kinetic or the thermodynamic product by adjusting reaction conditions.[1][2][3]
-
Steric Hindrance: The size of the alkylating agent and the presence of existing substituents on the naphthalene ring play a crucial role. Bulky groups tend to favor substitution at the less sterically hindered β-position.[4][5]
-
Catalyst Choice: Shape-selective catalysts, such as zeolites, can direct the alkylation to a specific position by constraining the transition state within their pores.[5][6][7]
-
Reaction Temperature: Higher temperatures generally favor the formation of the more stable thermodynamic product.[3][8]
-
Solvent: The polarity of the solvent can influence catalyst activity and the stability of reaction intermediates.[9][10][11]
Q2: What is the difference between the kinetic and thermodynamic products in naphthalene alkylation?
A2: In electrophilic substitution reactions, naphthalene can yield two different isomers.
-
Kinetic Product (α-substitution): Attack at the α-position (e.g., C1) is faster because the corresponding carbocation intermediate (Wheland intermediate) is more stable. This stability arises from having more resonance structures that preserve a complete benzene (B151609) ring.[1][4][8] This product is favored under milder conditions (e.g., lower temperatures).[12]
-
Thermodynamic Product (β-substitution): The β-substituted product is sterically less hindered and therefore more stable. The α-substituted product has significant steric interaction with the hydrogen atom at the peri-position (C8).[1][4] Under more forcing conditions (e.g., higher temperatures) where the initial alkylation is reversible, the reaction will equilibrate to form the more stable β-isomer.[3][8]
Q3: How do shape-selective catalysts like zeolites improve regioselectivity?
A3: Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure.[7] This structure allows them to act as "shape-selective" catalysts. In naphthalene alkylation, the pores of the zeolite can be sized to preferentially allow the formation of one isomer over another. For instance, if the transition state leading to the bulkier α,α- or α,β-dialkylnaphthalene is too large to form within the zeolite channels, the formation of the less bulky β,β-isomers (like 2,6-dialkylnaphthalene) will be favored.[5] Large-pore zeolites like H-mordenite (MOR), Beta (BEA), and Y-zeolites (FAU) are commonly used for this purpose.[5][7][13] The accessibility of the acid sites within the zeolite pores is critical for catalytic activity.[7][14]
Troubleshooting Guide
Problem 1: My reaction produces a mixture of α- and β-isomers with poor selectivity.
Q: I am getting a nearly 1:1 mixture of α- and β-alkylnaphthalene. How can I favor the β-isomer?
A: To increase the yield of the β-isomer (the thermodynamic product), you should adjust your reaction conditions to favor thermodynamic control.
-
Increase Reaction Temperature: Higher temperatures (e.g., 160 °C or higher for sulfonation, which follows a similar principle) provide the energy needed to overcome the barrier for the reverse reaction, allowing the product mixture to equilibrate to the more stable β-isomer.[3][8]
-
Increase Reaction Time: Allowing the reaction to run for a longer period can facilitate the isomerization of the initially formed kinetic (α) product to the more stable thermodynamic (β) product.
-
Use a Bulkier Alkylating Agent: If your synthesis allows, using a sterically more demanding alkylating agent (e.g., an isopropyl or sec-butyl group instead of an ethyl group) will increase the steric penalty for α-substitution, thus favoring the β-position.[4][5]
-
Employ a Shape-Selective Catalyst: Use a large-pore zeolite catalyst like H-mordenite or H-beta. The pores can sterically hinder the formation of the α-isomer's transition state, selectively producing the β-isomer.[5][7]
Problem 2: The overall yield is very low, with a lot of unreacted naphthalene.
Q: My conversion of naphthalene is poor. What are the likely causes?
A: Low conversion can stem from several factors related to your catalyst and reaction conditions:
-
Catalyst Inactivity: If using a Lewis acid like AlCl₃, it may be inactive due to moisture. Ensure all reagents and glassware are anhydrous.[12] For zeolite catalysts, ensure they have been properly activated (e.g., by calcination) to generate the necessary acid sites.[13]
-
Insufficient Catalyst: Friedel-Crafts reactions often require stoichiometric or even excess amounts of the Lewis acid catalyst.[12] For zeolites, ensure an adequate catalyst loading is used.
-
Low Reaction Temperature: The reaction may not have sufficient energy to proceed. While low temperatures favor kinetic control, they can also lead to slow reaction rates. A modest increase in temperature may improve conversion without significantly compromising selectivity for the kinetic product.
-
Poor Catalyst Accessibility: For bulky molecules, the active sites inside zeolite pores might be inaccessible. Using a mesoporous zeolite can improve the diffusion of reactants and products and increase the accessibility of acid sites.[7]
Problem 3: My reaction is producing a significant amount of polyalkylated products.
Q: How can I minimize the formation of di- and tri-alkylated naphthalenes?
A: Polyalkylation occurs because the first alkyl group activates the naphthalene ring, making it more susceptible to further substitution. To favor mono-alkylation:
-
Adjust Stoichiometry: Use a molar excess of naphthalene relative to the alkylating agent. This increases the probability that the alkylating agent will react with an unsubstituted naphthalene molecule.
-
Use a Shape-Selective Catalyst: Zeolites can be highly effective at preventing polyalkylation. The confined space within the zeolite pores can accommodate a mono-substituted naphthalene but sterically hinder the transition state required for the addition of a second, bulky alkyl group.[5][15]
-
Control Reaction Time and Temperature: Stop the reaction once a sufficient amount of the mono-alkylated product has formed, as determined by monitoring (e.g., GC or TLC). Lowering the temperature can also reduce the rate of the second alkylation reaction.
Problem 4: I am observing tar or char formation in my reaction.
Q: My reaction mixture is turning dark, and I'm isolating tarry byproducts. What is causing this?
A: Tar formation is often a result of decomposition or unwanted side reactions caused by overly harsh conditions.[12]
-
Excessive Temperature: Very high temperatures can lead to the degradation of naphthalene and the alkylated products.
-
Highly Active Catalyst: A very strong Lewis acid or a zeolite with high acid site density can cause polymerization of the alkylating agent (if it's an alkene) or decomposition of the aromatic products. Consider using a catalyst with reduced acid activity.[15]
-
Prolonged Reaction Time: Leaving the reaction for too long, especially at high temperatures, increases the chance of side reactions.
Data Presentation: Regioselectivity in Naphthalene Isopropylation
The choice of catalyst has a profound impact on the regioselectivity of naphthalene alkylation. The table below summarizes the product distribution for the isopropylation of naphthalene over various zeolite catalysts.
| Catalyst (Zeolite Type) | Diisopropylnaphthalene (DIPN) Isomer Selectivity (%) | Reference |
| 2,6-DIPN (β,β') | 2,7-DIPN (β,β') | |
| H-Mordenite (MOR) | High selectivity | Low |
| AFI (SSZ-24) | High selectivity | Low |
| FAU (Y-zeolite) | Low selectivity | High |
| BEA (Zeolite Beta) | Low selectivity | High |
Note: This table provides a qualitative summary based on findings that certain zeolites strongly favor specific isomers due to shape selectivity. "High selectivity" indicates that the catalyst produces a significantly larger amount of that isomer compared to others.
Key Experimental Protocols
Protocol 1: Shape-Selective Isopropylation of Naphthalene using H-Beta Zeolite
This protocol aims to selectively produce β-substituted isopropylnaphthalenes.
Materials:
-
Naphthalene
-
Isopropyl alcohol (or propylene)
-
H-Beta zeolite catalyst (activated)
-
Cyclohexane (B81311) (solvent)
-
Autoclave reactor
-
Standard glassware for workup
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite by calcining it at high temperature (e.g., 500-550 °C) for several hours in a flow of dry air to remove water and generate active acid sites.[13]
-
Reaction Setup: In a stirred autoclave reactor, add naphthalene (e.g., 10 mmol), isopropyl alcohol (e.g., 20 mmol), cyclohexane as a solvent (e.g., 100 mL), and the activated H-Beta zeolite (e.g., 0.5 g).[13]
-
Reaction Conditions: Seal the reactor and purge with an inert gas like nitrogen. Pressurize the reactor (e.g., to 2 MPa with N₂) and heat to the desired temperature (e.g., 200 °C).[13] Stir the mixture for a set duration (e.g., 4-8 hours).
-
Workup: After cooling the reactor, filter the catalyst from the reaction mixture. Wash the catalyst with a solvent (e.g., cyclohexane).
-
Analysis: The liquid product mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of naphthalene and the regioselectivity of the alkylated products.
Protocol 2: Kinetically Controlled Alkylation of Naphthalene
This protocol aims to favor the α-substituted product using a traditional Friedel-Crafts catalyst under mild conditions.
Materials:
-
Naphthalene
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (solvent)
-
Ice bath
-
Standard glassware for workup (ensure it is oven-dried)
Procedure:
-
Reaction Setup: Set up an oven-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap. Dissolve naphthalene in the anhydrous solvent (e.g., CS₂) and cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution.
-
Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash it with water and then a sodium bicarbonate solution, and finally dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation. Analyze the product ratio by NMR or GC.
Visualizations
Kinetic vs. Thermodynamic Control Pathway
Caption: Energy profile for kinetic vs. thermodynamic control.
Shape-Selectivity in a Zeolite Pore
Caption: Steric hindrance within a zeolite pore favors β-alkylation.
Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing α- vs. β-alkylation selectivity.
Troubleshooting Low Regioselectivity
Caption: Troubleshooting logic for improving regioselectivity.
References
- 1. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Naphthalene - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Efficiency of Melt Crystallization for Diisopropylnaphthalene (DIPN) Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of diisopropylnaphthalene (DIPN) isomers using melt crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the melt crystallization of DIPN.
1. Low Product Purity (<98%)
-
Question: My final 2,6-DIPN product purity is consistently below 98%, even after multiple crystallization stages. What could be the cause and how can I improve it?
-
Answer: The primary reason for purity limitations in DIPN separation is the formation of a eutectic mixture between 2,6-DIPN and 2,7-DIPN.[1] This eutectic point occurs at a composition of approximately 98% 2,6-DIPN and 2% 2,7-DIPN at a temperature of about -20°C.[1] Once this composition is reached, both isomers crystallize simultaneously, preventing further purification by standard melt crystallization.
Troubleshooting Steps:
-
Verify Eutectic Composition: Confirm if your product composition is at or near the eutectic point using analytical methods like GC or HPLC.
-
Optimize Sweating: The sweating step is crucial for removing impurities.[2] Ensure you are using an optimized sweating temperature and time. A slow increase in temperature during sweating can more effectively remove the entrapped mother liquor rich in the 2,7-DIPN isomer.
-
Multi-Stage Crystallization: While single-stage crystallization is limited by the eutectic, a multi-stage approach can enhance purity.[1] The product from one stage is used as the feed for the next, progressively enriching the 2,6-DIPN concentration.
-
Consider Alternative Techniques: For purities exceeding the eutectic limit, consider hybrid processes. Combining melt crystallization with techniques like solvent crystallization may be necessary.[3]
-
2. Low Product Yield
-
Question: I am achieving high purity, but my overall yield of 2,6-DIPN is very low. How can I improve the yield without compromising purity?
-
Answer: Low yield can be attributed to several factors, including excessive melting during the sweating phase, incomplete crystallization, or losses during material handling.
Troubleshooting Steps:
-
Optimize Sweating Conditions: Aggressive sweating (too high a temperature or too long a duration) can lead to significant loss of the desired product along with the impurities.[4] Carefully control the sweating temperature and time to find a balance between purity and yield.
-
Control Cooling Rate: A very slow cooling rate can lead to the formation of large, pure crystals, but may result in a lower overall crystal mass if the final crystallization temperature is not low enough. Conversely, a very high cooling rate can trap impurities, which when removed during sweating, reduces the yield.[5] An optimal cooling rate needs to be determined empirically.
-
Final Crystallization Temperature: Ensure the final crystallization temperature is low enough to maximize the crystallization of 2,6-DIPN from the melt without getting too close to the eutectic temperature, which would compromise purity.
-
Mother Liquor Recycling: The mother liquor, which is rich in the 2,7-DIPN isomer but still contains a significant amount of 2,6-DIPN, can be recycled back into an earlier stage of a multi-stage process to improve the overall yield.[3]
-
3. "Oiling Out" or Poor Crystal Formation
-
Question: During the cooling process, the DIPN mixture is forming an oil instead of distinct crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This can be due to a high concentration of impurities which significantly depresses the melting point.
Troubleshooting Steps:
-
Initial Purification: Ensure the starting DIPN mixture is of reasonable purity. Preliminary purification by distillation to remove light and heavy components can be beneficial.
-
Slower Cooling Rate: A slower cooling rate provides more time for orderly crystal nucleation and growth, reducing the likelihood of oiling out.[6]
-
Seeding: Introducing seed crystals of pure 2,6-DIPN just below the saturation temperature can promote controlled crystallization and prevent oiling out.
-
Stirring (in dynamic systems): For suspension or dynamic crystallization, appropriate stirring can improve heat and mass transfer, promoting uniform crystal growth and preventing oil formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the purification of DIPN using melt crystallization? A1: Melt crystallization separates components of a mixture based on their different melting points.[1] In the case of DIPN, 2,6-DIPN has a significantly higher melting point than the other isomers, particularly 2,7-DIPN. By carefully cooling the molten mixture, the 2,6-DIPN isomer will selectively crystallize, leaving the other isomers enriched in the remaining liquid phase.[1]
Q2: What are the key stages in a typical static melt crystallization process for DIPN purification? A2: A typical static melt crystallization process for DIPN purification involves three main stages:
-
Crystallization: The molten DIPN mixture is slowly cooled to a predetermined temperature, allowing for the formation of a crystalline layer of 2,6-DIPN on a cooled surface.[1]
-
Sweating: The temperature of the crystal layer is slowly increased to a point just below the melting point of pure 2,6-DIPN. This causes the entrapped impurities and a small amount of the product to melt and drain away, purifying the remaining crystal mass.[2]
-
Melting: The purified crystalline 2,6-DIPN is then completely melted and collected.[1]
Q3: What is the significance of the 2,6-DIPN/2,7-DIPN phase diagram in the purification process? A3: The phase diagram is critical for understanding the thermodynamic limits of the separation. It illustrates the solid-liquid equilibrium temperatures for different compositions of the 2,6-DIPN and 2,7-DIPN mixture. Most importantly, it identifies the eutectic point, which is the lowest melting point of any mixture of the two isomers and the composition at which they crystallize simultaneously.[1] This information is essential for selecting the appropriate crystallization and sweating temperatures to maximize purity and yield.
Q4: What are the main differences between static and dynamic melt crystallization for DIPN purification? A4:
-
Static Melt Crystallization: In this method, the molten mixture is stagnant, and crystals grow on a cooled surface without forced convection.[7] It is a simpler process but may have lower heat and mass transfer rates.
-
Dynamic Melt Crystallization (e.g., Falling Film or Suspension): These methods involve agitation or circulation of the melt. In falling film crystallization, a thin film of the melt flows over a cooled surface, while in suspension crystallization, crystals are formed within a stirred vessel.[4] Dynamic methods generally offer better heat and mass transfer, potentially leading to higher purity and yield in a shorter time.
Q5: How can I determine the optimal process parameters (cooling rate, sweating temperature, etc.) for my specific DIPN mixture? A5: The optimal parameters are typically determined experimentally. A systematic approach, such as a Design of Experiments (DoE), can be employed. Start with a literature-based range for each parameter and then systematically vary them while monitoring the purity and yield of the 2,6-DIPN. Key parameters to investigate include the cooling rate, the final crystallization temperature, the sweating temperature, and the sweating duration.[1]
Data Presentation
The following table summarizes the expected impact of key process parameters on the purity and yield of 2,6-DIPN obtained through melt crystallization. The values are representative and should be optimized for specific experimental conditions.
| Parameter | Range/Value | Expected Purity of 2,6-DIPN | Expected Yield of 2,6-DIPN | Notes |
| Initial 2,6-DIPN Purity | 70-80% | - | - | A typical starting concentration after initial distillation. |
| Cooling Rate | 0.1 - 1.0 °C/min | Slower rates generally lead to higher purity. | Slower rates may lead to lower throughput. | A rate of 0.2-0.5 °C/min is a good starting point.[5] |
| Final Crystallization Temp. | 10 to -10 °C | Lower temperatures can increase yield but may decrease purity if approaching the eutectic. | Lower temperatures generally increase the amount of crystallized material. | Must be kept above the eutectic temperature for effective purification. |
| Sweating Temperature | 60-70 °C | Higher temperatures can improve purity up to a point. | Higher temperatures will decrease yield.[4] | Should be slightly below the melting point of pure 2,6-DIPN (~71°C). |
| Sweating Time | 2-6 hours | Longer times can improve purity. | Longer times will decrease yield.[6] | Optimization is crucial to balance purity and yield. |
| Number of Stages | 1-3 | Purity increases with each stage. | Overall yield will decrease with each stage. | Multiple stages are necessary to achieve >99% purity.[1] |
Experimental Protocols
Protocol 1: Static Melt Crystallization of 2,6-DIPN (Laboratory Scale)
Objective: To purify 2,6-DIPN from an isomeric mixture using a static melt crystallizer.
Materials and Equipment:
-
DIPN isomeric mixture (pre-purified by distillation to ~70-80% 2,6-DIPN)
-
Static melt crystallizer (e.g., a jacketed glass vessel with a cooled inner finger)
-
Programmable refrigerated/heated circulating bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for purity analysis
-
Analytical balance
Procedure:
-
Charging the Crystallizer:
-
Melt the DIPN mixture by heating it to approximately 80°C.
-
Charge the molten DIPN into the static crystallizer.
-
-
Crystallization Stage:
-
Set the circulating bath to the crystallization temperature program.
-
Cool the melt from 80°C to the final crystallization temperature (e.g., 5°C) at a controlled rate (e.g., 0.3 °C/min).
-
Hold at the final crystallization temperature for a set period (e.g., 4 hours) to allow for crystal growth on the cooled surface.
-
-
Draining the Mother Liquor:
-
Once the crystallization is complete, drain the remaining liquid (mother liquor) from the crystallizer.
-
Collect a sample of the mother liquor for analysis.
-
-
Sweating Stage:
-
Set the circulating bath to the sweating temperature program.
-
Slowly ramp the temperature of the crystal layer to the sweating temperature (e.g., 65°C) at a slow rate (e.g., 0.1 °C/min).
-
Hold at the sweating temperature for a defined period (e.g., 3 hours) to allow the impurities to "sweat" out and drain from the crystal mass.
-
Collect the drained liquid (sweat fraction) for analysis.
-
-
Melting and Collection:
-
After the sweating stage, rapidly increase the temperature to above the melting point of 2,6-DIPN (e.g., 80°C) to melt the purified crystals.
-
Collect the molten product.
-
Analyze the purity of the final product, mother liquor, and sweat fraction using GC or HPLC.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling and Operating Time Optimization of Layer Melt Crystallization and Sweating Processes [mdpi.com]
- 3. CN106608808B - Method for refining 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 4. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Melt Crystallization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Static crystallization | Sulzer [sulzer.com]
Technical Support Center: Catalyst Deactivation in Shape-Selective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common catalyst deactivation problems encountered during shape-selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my shape-selective synthesis experiment?
A1: Early warning signs of catalyst deactivation include:
-
Increased Pressure Drop: A gradual rise in pressure drop across the catalyst bed often indicates fouling or plugging, commonly due to the deposition of carbonaceous materials, known as coke. This buildup can block micropores and significantly reduce the effective surface area of the catalyst.[1]
-
Shift in Product Selectivity: A decrease in the yield of your desired product or an increase in undesired byproducts can point to changes in the acid site distribution of your catalyst. This could be caused by mechanisms like dealumination or poisoning by contaminants.
-
Catalyst Discoloration: Visual changes in the spent catalyst can be a simple yet effective indicator. A gray or black color often suggests excessive coke buildup, while reddish-yellow hues may indicate metal contamination, such as from iron.[1]
Q2: What are the primary mechanisms of catalyst deactivation in shape-selective synthesis?
A2: The three main causes of catalyst deactivation are:
-
Coking/Fouling: This involves the deposition of carbonaceous residues (coke) on the catalyst surface and within its pores, blocking access to active sites.[2][3] In zeolite catalysts, coke formation is a shape-selective process, with heavy aromatic compounds often being the culprits.[3]
-
Poisoning: Impurities in the feedstock can strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[3] Common poisons include compounds containing sulfur, nitrogen, and certain metals.[4][5]
-
Thermal Degradation (Sintering) and Steaming: High reaction or regeneration temperatures can cause the migration and agglomeration of metal particles (sintering), leading to a loss of active surface area.[6][7] The presence of steam at high temperatures can also lead to the hydrolysis of framework bonds in zeolites, causing dealumination and structural collapse.[8][9]
-
Leaching: In liquid-phase reactions, active components of the catalyst can dissolve into the reaction medium, leading to an irreversible loss of active sites.[10][11]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic characterization of the spent catalyst is crucial. The following diagram outlines a logical workflow for diagnosing the cause of deactivation.
Troubleshooting Guides
Issue 1: Rapid increase in pressure drop and loss of activity.
Possible Cause: Coking/Fouling
Troubleshooting Steps:
-
Confirm Coke Presence: Perform Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss at elevated temperatures indicates the presence of coke.
-
Quantify Surface Area Loss: Conduct BET surface area analysis to measure the reduction in surface area and pore volume compared to the fresh catalyst.
-
Regenerate the Catalyst: Implement a controlled coke burn-off procedure.
Data on Deactivation by Coking and Regeneration of HZSM-5
| Parameter | Fresh Catalyst | Coked Catalyst | Regenerated Catalyst |
| BET Surface Area (m²/g) | ~350 | < 100 | ~330 |
| Micropore Volume (cm³/g) | ~0.15 | < 0.05 | ~0.14 |
| Total Acidity (mmol NH₃/g) | ~0.8 | ~0.3 | ~0.75 |
| Conversion (%) | > 95 | < 20 | > 90 |
Note: Values are approximate and can vary based on specific catalyst formulation and reaction conditions.
Experimental Protocol: Catalyst Regeneration by Temperature Programmed Oxidation (TPO)
-
Place a known amount of the coked catalyst (e.g., 100 mg) in a quartz reactor.
-
Pre-treat the catalyst in an inert gas flow (e.g., He or N₂) at a low temperature (e.g., 150 °C) to remove physisorbed species.
-
Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in He) at a rate of 50 mL/min.
-
Increase the temperature linearly at a controlled rate (e.g., 10 °C/min) to a final temperature between 500-600 °C.[12]
-
Hold at the final temperature until the CO₂ signal in the off-gas, monitored by a mass spectrometer or TCD, returns to baseline, indicating complete coke removal.
-
Cool the catalyst to the reaction temperature under an inert gas flow.
Issue 2: Gradual loss of selectivity to the desired product.
Possible Cause: Poisoning of Active Sites or Sintering
Troubleshooting Steps:
-
Elemental Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or X-ray Fluorescence (XRF) to detect the presence of potential poisons (e.g., S, N, heavy metals) on the catalyst surface.
-
Acidity Measurement: Perform NH₃-TPD to assess changes in the number and strength of acid sites. A significant decrease in strong acid sites can indicate poisoning or dealumination.
-
Structural Analysis: Use X-ray Diffraction (XRD) to check for loss of crystallinity, which can occur due to severe steaming or sintering. For supported metal catalysts, Transmission Electron Microscopy (TEM) can visualize metal particle agglomeration.
Data on Catalyst Properties After Deactivation
| Deactivation Mechanism | Key Indicator | Characterization Technique | Typical Observation |
| Poisoning | Presence of foreign elements | XPS, XRF, EDX | Detection of S, N, P, Fe, Ni, etc. |
| Sintering (supported metals) | Increased metal particle size | TEM, H₂ Chemisorption | Average particle size increases from <2 nm to >5 nm |
| Steaming (Zeolites) | Loss of framework Al | XRD, ²⁷Al MAS NMR | Decrease in unit cell parameters, loss of crystallinity |
Experimental Protocol: Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
-
Place approximately 100 mg of the catalyst in a quartz U-tube reactor.
-
Pre-treat the sample by heating to a high temperature (e.g., 550 °C) in a flow of inert gas (e.g., He) to remove adsorbed water and other impurities.[13]
-
Cool the sample to the adsorption temperature (e.g., 120 °C).
-
Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is achieved.
-
Purge the sample with an inert gas at the adsorption temperature to remove physisorbed ammonia.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a flow of inert gas.
-
Monitor the desorption of ammonia as a function of temperature using a thermal conductivity detector (TCD) or a mass spectrometer. The area under the desorption peaks corresponds to the number of acid sites, and the desorption temperature relates to the acid strength.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. X-ray absorption and diffraction computed tomography characterization of deactivation and coking in spray-dried ZSM-5/alumina catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on safely managing exothermic reactions during scale-up. The information is structured to offer quick access to troubleshooting procedures and frequently asked questions to ensure the safe and successful execution of your experiments.
Disclaimer
The following guidelines are for informational purposes and must be supplemented by a thorough, systematic risk assessment before commencing any experimental work.[1] Always adhere to your institution's specific safety protocols and consult with a qualified process safety professional.
Troubleshooting Guide for Exothermic Events
Rapid identification and response to unexpected temperature increases are critical to preventing thermal runaway.[2] This guide provides a step-by-step approach to managing thermal excursions.
| Problem | Potential Causes | Immediate Actions & Solutions |
| Rapid, Uncontrolled Temperature Rise | 1. Inadequate Cooling: The heat generated exceeds the heat removal capacity of the system.[3][4] 2. Incorrect Reagent Stoichiometry: An excess of a limiting reagent was added. 3. Agitation Failure: Loss of stirring leads to poor heat transfer and localized hot spots.[1][5] 4. Reagent Accumulation: A delayed reaction initiation after significant reagent addition can cause a sudden, sharp exotherm.[6] | Immediate Actions: 1. Stop all reagent addition immediately. [5] 2. Maximize cooling: Increase coolant flow or lower the temperature of the cooling medium.[5] 3. Ensure agitation is active. If safe, increase the stirring rate to improve heat transfer.[5] Follow-up Solutions: • Review heat transfer calculations: Ensure the reactor's cooling system is adequately sized for the reaction's calculated heat output.[4][7] • Verify reagent concentrations and addition rates: Implement controlled dosing based on reaction calorimetry data.[8] • Install redundant systems: Use backup power for stirrers and monitoring equipment.[9] |
| Localized Hotspots | 1. Poor Mixing: Inefficient stirring, incorrect stirrer type, or high viscosity can prevent uniform heat distribution.[4][5] 2. Phase Separation: Immiscible layers can lead to localized reactions at the interface. | Immediate Actions: 1. Improve agitation: Increase stirrer speed or use a more appropriate stirrer design (e.g., baffles).[5] Follow-up Solutions: • Consider dilution: Use a suitable inert solvent to reduce viscosity and improve homogeneity.[5] • Perform mixing studies: Ensure the chosen agitation method is effective for the specific reaction mixture and scale.[4] |
| Delayed Exotherm (Induction Period) | 1. Slow Initiation Phase: The reaction has a natural induction period. 2. Impurities or Inhibitors: Trace materials in reagents or solvents may be preventing the reaction from starting.[5] | Immediate Actions: 1. DO NOT increase the heating rate or add more reagent. Be prepared for a sudden temperature increase.[5] 2. Maintain cooling capacity throughout the expected induction period.[5] Follow-up Solutions: • Use pure, dry reagents and solvents. [5] • Characterize the induction period at a small scale to predict behavior during scale-up. |
| Cooling System Failure | 1. Thermostat/Chiller Malfunction: The primary cooling unit has failed.[3] 2. Loss of Coolant Flow: A blockage or pump failure has occurred. | Immediate Actions: 1. Stop all reagent addition. 2. Switch to a backup or emergency cooling system. 3. If necessary, execute an emergency quench procedure. This involves adding the reaction mixture to a pre-prepared, cold quenching solution.[1][10] |
Frequently Asked Questions (FAQs)
Q1: How do I assess the thermal risk of my reaction before scaling up?
A1: A thorough risk assessment should begin as early as possible in the development process.[10] Key steps include:
-
Literature Review: Check resources like Bretherick's Handbook of Reactive Chemical Hazards for information on similar chemistries.[11]
-
Calculation & Screening: Use computational tools to estimate the heat of reaction. Perform basic screening tests like Differential Scanning Calorimetry (DSC) to determine the onset temperature of the desired reaction and any potential decomposition reactions.[4][10]
-
Calorimetry Studies: Conduct Reaction Calorimetry (RC) experiments to precisely measure the heat of reaction, heat flow, and specific heat capacity under process conditions.[4] This data is crucial for calculating the adiabatic temperature rise—the theoretical temperature increase if all cooling were to fail.[4][11]
Q2: Why is the surface-area-to-volume ratio so critical during scale-up?
A2: The heat generated by a reaction is proportional to its volume (mass), which increases by the cube of the reactor's radius. However, the ability to remove that heat through the reactor walls is proportional to the surface area, which only increases by the square of the radius.[8][12] This deteriorating ratio means that heat removal becomes significantly less efficient at larger scales, increasing the risk of thermal runaway if not properly managed.[12]
Q3: What are the advantages of a semi-batch process for exothermic reactions?
A3: In a semi-batch process, one or more reagents are added in a controlled manner over time. This is inherently safer than a batch process where all reactants are mixed at the start.[8] The key advantage is that the rate of heat generation can be directly controlled by the reagent addition rate.[8] This allows the reaction to be run at a rate where the heat generated does not exceed the heat removal capacity of the reactor.[12]
Q4: What are my options if my reactor's cooling capacity is insufficient?
A4: If the cooling capacity is inadequate, you have several options:
-
Reduce the Addition Rate: Slowing the feed of the limiting reagent will reduce the rate of heat generation.
-
Lower the Coolant Temperature: Using a colder cooling medium increases the temperature difference (ΔT) and improves heat transfer.[7]
-
Dilute the Reaction Mixture: Adding an inert solvent can increase the overall heat capacity of the mixture, moderating the temperature rise.[7]
-
Consider a Continuous Flow Reactor: Flow reactors have a very high surface-area-to-volume ratio, offering superior heat transfer and making them an inherently safer option for highly exothermic processes.
Q5: What emergency measures should be in place?
A5: In addition to process controls, protective measures are essential to mitigate the consequences of a runaway.[1][10] These can include:
-
Emergency Relief Systems: Pressure relief valves or rupture discs to safely vent overpressure.[3][9]
-
Crash Cooling: A system designed to rapidly introduce a large volume of very cold fluid.[1]
-
Reaction Inhibition (Quenching): A system to rapidly add a chemical that stops the reaction.[1][10]
-
Dump Tank: A vessel containing a quenching fluid into which the reactor contents can be rapidly discharged.[10]
Data & Protocols
Comparison of Cooling Strategies
| Cooling Method | Typical ΔT (T_reaction - T_coolant) | Heat Removal Capacity | Advantages | Limitations |
| Jacketed Reactor (Water/Glycol) | 10-40 °C | Moderate | Standard equipment, easy to operate. | Limited by coolant temperature and jacket surface area.[3] |
| Jacketed Reactor (Cryo-fluid) | 40-100 °C | High | Can achieve very low reaction temperatures. | Requires specialized and expensive cooling units. |
| External Heat Exchanger | 20-60 °C | High to Very High | High surface area for heat transfer; scalable. | Requires external pumping, adding complexity.[4] |
| Continuous Flow Reactor | 50-150 °C | Very High | Superior heat transfer, smaller reaction volume (safer), easy automation. | Not suitable for all reaction types (e.g., solids), potential for clogging. |
Experimental Protocol: Reaction Calorimetry (RC1) for Heat of Reaction
This protocol outlines a basic procedure for determining the heat of reaction using an RC1 calorimeter.
Objective: To measure the total heat evolved (Q_rxn), the heat of reaction (ΔH_rxn), and the heat capacity (Cp) of the reaction mass.
Materials:
-
RC1 Reaction Calorimeter with temperature and dosing control.
-
Calibrated temperature probes and stirrer.
-
All reagents and solvents for the reaction.
-
Calibration heater.
Procedure:
-
System Preparation & Calibration:
-
Assemble the reactor system according to the manufacturer's instructions.
-
Perform a baseline thermal measurement with the solvent system to establish the heat transfer coefficient (UA).
-
Perform a calibration pulse using the integrated electrical heater to precisely determine the heat capacity (Cp) of the solvent and reactor components.
-
-
Charging Reagents:
-
Charge the initial, non-limiting reagent and solvent to the reactor.
-
Allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 25 °C).
-
-
Controlled Dosing:
-
Begin controlled, semi-batch addition of the limiting reagent at a pre-determined, constant rate. The RC1 software will monitor the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj).
-
The software calculates the real-time heat flow (Q_flow) from the reaction based on UA, Cp, Tr, and Tj.
-
-
Data Acquisition:
-
Continuously record Tr, Tj, and the dosing rate throughout the addition.
-
The total heat of reaction (Q_rxn) is determined by integrating the heat flow curve over the duration of the addition.
-
-
Post-Reaction Analysis:
-
After the addition is complete, continue monitoring the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Calculate the molar heat of reaction (ΔH_rxn) by dividing the total heat evolved (Q_rxn) by the number of moles of the limiting reagent added.
-
-
Safety Margin Calculation:
-
Use the measured ΔH_rxn and Cp to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) or the adiabatic temperature rise (ΔT_ad), which informs the safety assessment.[11]
-
Visualizations
Caption: Troubleshooting workflow for a sudden temperature spike.
Caption: Key factors and feedback loop leading to thermal runaway.
Caption: A typical workflow for process safety during chemical scale-up.
References
- 1. icheme.org [icheme.org]
- 2. blog.wika.com [blog.wika.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. wjarr.com [wjarr.com]
- 8. fauske.com [fauske.com]
- 9. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. cedrec.com [cedrec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Isopropylnaphthalene vs. 1-Isopropylnaphthalene in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation of naphthalene (B1677914) to produce isopropylnaphthalenes is a cornerstone reaction in organic synthesis, with the resulting isomers serving as crucial intermediates in the production of various chemicals, including polymers and pharmaceuticals. The regioselectivity of this reaction, yielding either the kinetically favored 1-isopropylnaphthalene (B1199988) or the thermodynamically more stable 2-isopropylnaphthalene (B46572), is highly dependent on the chosen catalyst and reaction conditions. This guide provides an objective comparison of different synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
The Dichotomy of Isopropylnaphthalene Synthesis: Kinetic vs. Thermodynamic Control
The isopropylation of naphthalene can lead to two primary mono-alkylated products: 1-isopropylnaphthalene and this compound. The formation of these isomers is a classic example of kinetic versus thermodynamic control.
-
1-Isopropylnaphthalene (Kinetic Product): Substitution at the C1 (or α) position of the naphthalene ring is sterically less hindered and proceeds through a more stable carbocation intermediate, leading to a faster reaction rate. Thus, 1-isopropylnaphthalene is the kinetically favored product, typically formed at lower temperatures and with less reactive catalysts.[1]
-
This compound (Thermodynamic Product): The C2 (or β) position is sterically more hindered. However, the resulting this compound is thermodynamically more stable due to reduced steric strain between the isopropyl group and the peri-hydrogen atom at the C8 position.[2] At higher temperatures or with catalysts that can facilitate isomerization, the initially formed 1-isomer can rearrange to the more stable 2-isomer.[1][2]
This relationship is visually represented in the following logical diagram:
Comparative Analysis of Synthetic Methodologies
The choice of catalyst is paramount in directing the regioselectivity of the Friedel-Crafts isopropylation of naphthalene. Below is a comparison of different catalytic systems with supporting experimental data.
| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 2-IPN (%) | Selectivity for 1-IPN (%) | Reference |
| Et3NHCl-AlCl3 (Ionic Liquid) | Isopropyl bromide | n-dodecane/n-hexane | 15 | 3 | 98 | 80 | 20 | [3] |
| AlCl3 | Isopropyl halide | Nitromethane | - | - | - | 0-25 | 75-100 | [1] |
| Zeolite H-beta | Isopropyl alcohol | Cyclohexane | 200 | - | High | High (further cyclization observed) | - | [4] |
| Zeolite H-mordenite | Propylene | - | 150-300 | - | - | High β,β-selectivity in diisopropylation | - | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Thermodynamic Product) using an Ionic Liquid Catalyst[3]
This protocol outlines the synthesis of this compound with high selectivity using a triethylamine (B128534) hydrochloride-aluminum chloride (Et3NHCl-AlCl3) ionic liquid as the catalyst.
Materials:
-
Naphthalene
-
Isopropyl bromide
-
Triethylamine hydrochloride (Et3NHCl)
-
Aluminum chloride (AlCl3)
-
n-dodecane (internal standard)
-
n-hexane (solvent)
Procedure:
-
Catalyst Preparation: The Et3NHCl-AlCl3 ionic liquid is prepared by mixing Et3NHCl and AlCl3 in a molar ratio of 1:2.0.
-
Reaction Setup: In a reaction vessel, combine naphthalene and isopropyl bromide in a molar ratio of 4.0:1. Add n-dodecane as an internal standard and n-hexane as a solvent.
-
Catalysis: Add the prepared Et3NHCl-AlCl3 ionic liquid to the reaction mixture. The volume of the ionic liquid should be 9% of the total volume of the isopropyl bromide, n-dodecane, and n-hexane mixture.
-
Reaction Conditions: Maintain the reaction temperature at 15.0 °C and stir the mixture for 3 hours.
-
Work-up and Analysis: After the reaction is complete, the product mixture is analyzed by gas chromatography (GC) to determine the conversion of isopropyl bromide and the selectivity for this compound. The ionic liquid catalyst can be separated and recycled for subsequent reactions.
Expected Outcome:
Under these optimized conditions, the conversion of isopropyl bromide is expected to reach 98%, with a selectivity of 80% for this compound.[3]
Protocol 2: Synthesis of 1-Isopropylnaphthalene (Kinetic Product) using a Conventional Friedel-Crafts Catalyst (Adapted from general procedures and literature abstracts)[1]
This protocol describes a plausible method for the synthesis of 1-isopropylnaphthalene under kinetic control using aluminum chloride (AlCl3) as the catalyst in a non-isomerizing solvent.
Materials:
-
Naphthalene
-
Isopropyl chloride (or bromide)
-
Anhydrous aluminum chloride (AlCl3)
-
Nitromethane (solvent)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), dissolve naphthalene in anhydrous nitromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Carefully add anhydrous AlCl3 to the stirred solution.
-
Alkylating Agent Addition: Slowly add isopropyl chloride (dissolved in a small amount of nitromethane) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature (e.g., 0-5 °C) for a specified time (e.g., 1-2 hours) to favor the formation of the kinetic product.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice and 1M HCl to decompose the AlCl3 complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product mixture by GC or NMR to determine the ratio of 1-isopropylnaphthalene to this compound.
Expected Outcome:
This procedure, by employing a low temperature and a less isomerizing solvent like nitromethane, is expected to yield a product mixture rich in 1-isopropylnaphthalene (potentially 75-100% selectivity).[1]
Protocol 3: Isomerization of 1-Isopropylnaphthalene to this compound (Conceptual protocol based on literature)[1]
This protocol outlines a conceptual procedure for the isomerization of the kinetically favored 1-isopropylnaphthalene to the thermodynamically more stable this compound.
Materials:
-
1-Isopropylnaphthalene (or a mixture of isopropylnaphthalene isomers)
-
Anhydrous aluminum chloride (AlCl3) or a suitable zeolite catalyst
-
A high-boiling inert solvent (e.g., decalin)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1-isopropylnaphthalene (or the isomer mixture) in the high-boiling solvent.
-
Catalyst Addition: Add a catalytic amount of anhydrous AlCl3 or an activated zeolite catalyst to the solution.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 100-160 °C) and maintain it for several hours to allow for equilibrium to be reached. The optimal temperature and time will depend on the catalyst used.
-
Work-up and Analysis: After cooling, if using AlCl3, quench the reaction with dilute acid and extract the product as described in Protocol 2. If using a solid zeolite catalyst, filter the catalyst from the reaction mixture. Analyze the product mixture by GC to determine the final ratio of 1- and this compound.
Expected Outcome:
This process is expected to shift the isomer distribution towards the thermodynamically more stable this compound. The final ratio will approach the thermodynamic equilibrium, which heavily favors the 2-isomer.
Conclusion
The selective synthesis of either 1-isopropylnaphthalene or this compound is achievable through careful control of reaction conditions and catalyst selection. For the preparation of the thermodynamically favored this compound, modern catalytic systems such as ionic liquids and shape-selective zeolites offer high selectivity and environmentally benign alternatives to traditional Friedel-Crafts catalysts. Conversely, to obtain the kinetically controlled 1-isopropylnaphthalene, the use of a traditional Lewis acid catalyst like AlCl3 at low temperatures in a suitable solvent is the preferred method. The ability to isomerize the 1-isomer to the 2-isomer further highlights the thermodynamic and kinetic interplay in this important industrial reaction. Researchers and professionals in drug development can leverage this understanding to tailor their synthetic strategies for the desired isopropylnaphthalene isomer.
References
- 1. organic chemistry - What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Catalysts in Naphthalene Isopropylation for Pharmaceutical Intermediate Synthesis
For researchers, scientists, and professionals in drug development, the selective synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a key precursor for advanced polymers and pharmaceutical intermediates, is a critical process. The choice of a Lewis acid catalyst is paramount in achieving high conversion rates and, more importantly, high selectivity towards the desired 2,6-DIPN isomer. This guide provides an objective comparison of various Lewis acid catalysts, supported by experimental data, to aid in catalyst selection and process optimization.
The isopropylation of naphthalene (B1677914) is a classic Friedel-Crafts alkylation reaction that can be catalyzed by a range of Lewis acids. While traditional catalysts like aluminum chloride (AlCl₃) are effective, their homogeneous nature presents challenges in separation and recycling, alongside environmental concerns.[1] Consequently, significant research has focused on solid acid catalysts, particularly zeolites, which offer shape selectivity, ease of separation, and reusability.[2][3][4]
Performance Comparison of Lewis Acid Catalysts
The efficacy of a catalyst in naphthalene isopropylation is primarily evaluated based on three key metrics: naphthalene conversion, selectivity towards diisopropylnaphthalene (DIPN), and, most crucially, the selectivity for the 2,6-DIPN isomer within the DIPN fraction. The following table summarizes the performance of various catalysts under different experimental conditions as reported in the literature.
| Catalyst | Alkylating Agent | Temperature (°C) | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN Selectivity (%) | 2,6/2,7-DIPN Ratio | Reference |
| H-beta (Si/Al = 12.5) | Isopropyl alcohol | 200 | 18.7 | 2.6 (DIPN) | - | - | [2] |
| HY (Si/Al = 15) | Isopropyl alcohol | 200 | ~90 | - | - | - | [2] |
| USY | Isopropanol | 200 | 92 | - | - | - | [3] |
| Mordenite (B1173385) | - | - | - | - | - | 2.5 | [3] |
| Zeolite L | - | - | - | - | - | Non-selective | [3] |
| Beta Zeolite (SiO₂/Al₂O₃ > 110) | Isopropyl alcohol | - | - | - | 80 | - | [3] |
| AlCl₃/Al-MCM-41 (Si/Al = 15) | Propylene | 85 | 82.1 | - | 32.2 | - | [1] |
| UDCaT-4 | Isopropanol | - | High | High | High | - | [4] |
| H-mordenite (dealuminated) | Isopropyl alcohol | - | ~37 | - | - | ~3.0 | [5] |
| Al-MCM-48 (nSi/nAl = 25) | Isopropyl alcohol | - | High | High | High | - | [6] |
Note: A direct comparison is challenging due to varying reaction conditions across different studies. The data presented should be considered in the context of the specific experimental setup used in each reference.
Experimental Protocols
A generalized experimental protocol for the liquid-phase isopropylation of naphthalene using a solid acid catalyst is outlined below. This protocol is a synthesis of methodologies reported in various studies.[1][2]
1. Catalyst Activation: The solid acid catalyst (e.g., zeolite) is activated prior to use. A typical procedure involves calcination in a flow of dry air at a high temperature (e.g., 773 K for 5 hours) to remove any adsorbed water or organic species.[2]
2. Reaction Setup: The reaction is typically carried out in a high-pressure autoclave reactor equipped with a stirrer.[2] The reactor is charged with naphthalene, the alkylating agent (e.g., isopropyl alcohol or propylene), a solvent (e.g., cyclohexane (B81311) or decalin), and an internal standard (e.g., undecane) for chromatographic analysis.[2][5]
3. Reaction Execution: The activated catalyst is added to the reactor. The reactor is then sealed, pressurized with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 2 MPa), and heated to the reaction temperature (e.g., 85-275°C).[1][2][7] The reaction mixture is stirred continuously for a set duration.
4. Product Analysis: Samples are withdrawn from the reactor at regular intervals and analyzed by gas chromatography (GC) equipped with a capillary column and a flame ionization detector (FID) to determine the conversion of naphthalene and the product distribution.[2] Gas chromatography-mass spectrometry (GC-MS) is used for product identification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical naphthalene isopropylation experiment.
Caption: General workflow for naphthalene isopropylation.
Discussion
The choice of Lewis acid catalyst significantly influences the outcome of naphthalene isopropylation. Large-pore zeolites like H-beta, HY, and USY have demonstrated high activity.[2][3] The shape-selective nature of zeolites, particularly mordenite and modified beta zeolites, can enhance the production of the desired 2,6-DIPN isomer by sterically hindering the formation of other isomers within their pore structures.[3][5] For instance, increasing the SiO₂/Al₂O₃ ratio in beta zeolite has been shown to favor the formation of 2,6-DIPN.[3]
Mesoporous materials like Al-MCM-41 and Al-MCM-48, when used as supports for Lewis acids like AlCl₃ or as catalysts themselves, offer high surface areas and pore volumes, which can lead to high naphthalene conversion.[1][6] The acidity of these materials, including both Brønsted and Lewis acid sites, plays a crucial role in their catalytic activity.[6]
While traditional Lewis acids like AlCl₃ can be highly active, their immobilization on solid supports is a promising strategy to overcome the challenges associated with homogeneous catalysis.[1] Newer catalytic systems, such as UDCaT-4, a synergistic combination of persulfated alumina (B75360) and zirconia with mesoporous silica, have also been reported to exhibit excellent stability, activity, and selectivity.[4]
References
Comparative Efficacy of Zeolite Catalysts in the Synthesis of 2,6-Diisopropylnaphthalene (2,6-DIPN)
The synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a key intermediate for advanced polymer materials, is significantly influenced by the choice of zeolite catalyst. The shape-selective nature of zeolites plays a crucial role in directing the isopropylation of naphthalene (B1677914) towards the desired 2,6-isomer. This guide provides a comparative analysis of the performance of various zeolite catalysts, including HY (FAU), H-Mordenite (MOR), H-Beta (BEA), and H-ZSM-5 (MFI), supported by experimental data from various studies.
Performance Comparison of Zeolite Catalysts
The efficacy of different zeolite catalysts is evaluated based on naphthalene conversion, selectivity towards diisopropylnaphthalene (DIPN), and, most importantly, the ratio of 2,6-DIPN to its isomer, 2,7-DIPN. The following tables summarize the catalytic performance of various zeolites under different reaction conditions.
Table 1: Liquid-Phase Isopropylation of Naphthalene with Propene
| Catalyst | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reaction Conditions | Reference |
| H-Mordenite (HM) | 40.8 | 61.1 | 42.4 | 3.1 | 240°C, 8 h, in n-undecane | |
| HY | 94.2 | 80.5 | 29.5 | 1.1 | 240°C, 5 h, in n-undecane | |
| HL | 59.3 | 70.2 | 26.3 | 1.1 | 240°C, 8 h, in n-undecane | |
| H-ZSM-5 | 1.5 | 33.3 | 16.7 | - | 240°C, 8 h, in n-undecane |
Table 2: Isopropylation of Naphthalene with Isopropanol
| Catalyst | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reaction Conditions | Reference |
| H-Beta | >95 | ~60 | ~1.5 | 200°C, N₂ atmosphere | [1] |
| REY | ~85 | ~55 | ~1.2 | 200°C, N₂ atmosphere | [1] |
| H-Mordenite | ~70 | ~45 | >2.0 | 200°C, N₂ atmosphere | [1] |
| HY | ~60 | ~40 | ~1.0 | 200°C, N₂ atmosphere | [1] |
| USY | 92 | - | - | 200°C, 1 atm, Naphthalene:Isopropanol:Cyclohexane (B81311)=1:2:10 (mole ratio), WHSV=3.02h⁻¹ | [2] |
| Fe-HY | 73 | High | 6.6 | 220°C, 50 bar, Isopropanol/Naphthalene=4, WHSV=18.8h⁻¹ | [3] |
| Ni-HY | 88 | - | - | 220°C, 50 bar, Isopropanol/Naphthalene=4, WHSV=18.8h⁻¹ | [3] |
| Cu-HY | 96 | - | - | 220°C, 50 bar, Isopropanol/Naphthalene=4, WHSV=18.8h⁻¹ | [3] |
| Co-HY | 76 | - | - | 220°C, 50 bar, Isopropanol/Naphthalene=4, WHSV=18.8h⁻¹ | [3] |
| HY (unmodified) | 77 | - | 2.8 | 220°C, 50 bar, Isopropanol/Naphthalene=4, WHSV=18.8h⁻¹ | [3] |
From the data, it is evident that large-pore zeolites like HY and H-Beta generally exhibit higher naphthalene conversion. However, H-Mordenite consistently demonstrates superior shape selectivity towards the desired 2,6-DIPN isomer, as indicated by the higher 2,6-/2,7-DIPN ratio.[1] This is attributed to its one-dimensional channel system which sterically hinders the formation of bulkier isomers. H-ZSM-5, a medium-pore zeolite, shows very low activity for this reaction, likely due to the pore size being too small to accommodate the naphthalene molecule effectively.[4] Modification of HY zeolite with transition metals, particularly iron, has been shown to significantly enhance the selectivity for 2,6-DIPN.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the liquid-phase and vapor-phase synthesis of 2,6-DIPN.
Liquid-Phase Isopropylation of Naphthalene over H-Mordenite
This protocol is based on the study by Katayama et al.
-
Catalyst Preparation: H-Mordenite (HM), HY, HL, and H-ZSM-5 catalysts are used. The catalysts are evacuated at 873 K for 1 hour prior to use. Their properties, including specific surface area and acid sites, are characterized using BET method and NH₃ temperature-programmed desorption (TPD), respectively.
-
Reaction Procedure:
-
A 500 ml autoclave is charged with 0.27 mol of naphthalene, 7.0 g of the catalyst, and 240 ml of n-undecane as a solvent.
-
The autoclave is sealed and purged with nitrogen.
-
0.48 mol of propene is introduced into the autoclave.
-
The reaction mixture is stirred and heated to 240°C.
-
The reaction is carried out for a specified duration (e.g., 5-8 hours).
-
-
Product Analysis: The reaction mixture is analyzed by gas chromatography (GLC) using a capillary column (e.g., OV-17) to determine the conversion of naphthalene and the selectivity of the products.
Liquid-Phase Isopropylation of Naphthalene over H-Beta Zeolite
This protocol is based on the work of Liu et al.[5]
-
Catalyst Preparation: H-Beta zeolite (Si/Al = 12.5) is calcined at 773 K for 5 hours in a flow of dry air.
-
Reaction Procedure:
-
A 0.16 dm³ stirred autoclave reactor is charged with 10 mmol of naphthalene, 20 mmol of isopropanol, 0.5 g of the freshly calcined H-Beta zeolite, and 0.1 dm³ of cyclohexane as a solvent. 10 mmol of undecane (B72203) is added as an internal standard.
-
The reactor is pressurized with nitrogen to 2 MPa.
-
The reaction is conducted at 473 K with stirring.
-
Samples are withdrawn periodically for analysis.
-
-
Product Analysis: The composition of the reaction products is determined using a gas chromatograph equipped with a capillary column (e.g., HP-5) and a flame ionization detector (FID).[5]
Reaction Pathway and Visualization
The isopropylation of naphthalene over a zeolite catalyst typically proceeds through a series of electrophilic aromatic substitution reactions. The following diagram illustrates the proposed reaction pathway for the formation of 2,6-DIPN.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a ZSM-5 (core)/SAPO-11 (shell) composite zeolite and its catalytic performance in the methylation of naphthalene with methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
A Comparative Analysis of Diisopropylnaphthalene (DIPN) Purification: Crystallization vs. Adsorption
For Researchers, Scientists, and Drug Development Professionals
The purification of Diisopropylnaphthalene (DIPN), particularly the 2,6-isomer (2,6-DIPN), is a critical step in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The complex mixture of isomers produced during the alkylation of naphthalene (B1677914) necessitates efficient purification strategies. This guide provides a comparative analysis of two primary purification techniques: crystallization and adsorption, offering an objective look at their performance with supporting data and methodologies.
The choice between crystallization and adsorption for DIPN purification depends on several factors, including the desired purity, yield, economic viability, and the scale of production. Both methods have distinct advantages and are sometimes used in conjunction to achieve the highest purity levels.[1][2]
Performance Comparison: Crystallization vs. Adsorption
The following table summarizes the key performance indicators for each purification method based on available experimental data.
| Performance Metric | Crystallization (Melt) | Adsorption (Zeolite) |
| Purity Achieved | ≥99% for 2,6-DIPN[3] | High selectivity for 2,6-DIPN |
| Yield | Up to 87% for 2,6-DIPN[3] | Dependent on process (e.g., SMB) |
| Primary Separation Principle | Differences in melting points of isomers[3] | Shape-selective molecular sieving |
| Key Advantages | - High purity achievable- No solvent required (melt crystallization)[3] | - High selectivity for specific isomers- Can be operated continuously (e.g., SMB) |
| Key Disadvantages | - Formation of eutectics can limit purity[3]- May require multiple stages | - Adsorbent regeneration required- Potential for catalyst deactivation |
| Typical Feedstock | DIPN isomer mixture, often pre-distilled[2] | DIPN isomer mixture, often pre-distilled[2] |
Experimental Methodologies
Purification by Melt Crystallization
Melt crystallization is a widely used technique for separating 2,6-DIPN from its isomers due to the significant differences in their melting points.[3] The process generally involves controlled cooling to selectively crystallize the desired isomer, followed by separation and purification steps.
Experimental Protocol:
A static melt crystallization process for purifying 2,6-DIPN typically involves the following stages:
-
Crystallization:
-
A pre-purified DIPN isomer mixture is placed in a crystallizer.
-
The melt is cooled at a controlled rate (e.g., 0.05-0.2 K/min) to a specific crystallization temperature.[3] This temperature is optimized based on the phase diagram of the DIPN isomer mixture to maximize the crystallization of 2,6-DIPN while keeping other isomers in the liquid phase.[3]
-
-
Sweating:
-
After the initial crystallization, the temperature is slowly increased to a "sweating temperature."
-
This allows impurities and other isomers trapped within the crystal lattice to melt and drain away, thereby purifying the crystalline 2,6-DIPN.[3] The sweating time and temperature are critical parameters affecting the final purity.[3]
-
-
Melting and Collection:
-
Finally, the temperature is raised above the melting point of 2,6-DIPN to melt the purified crystals.
-
The resulting high-purity 2,6-DIPN melt is then collected.[3]
-
To enhance the yield, the process can be repeated with the mother liquor from the previous stage.[3]
Purification by Adsorption
Adsorption-based separation of DIPN isomers leverages the shape-selective properties of microporous materials like zeolites. The different sizes and shapes of the DIPN isomers lead to differential adsorption, allowing for their separation.
Experimental Protocol:
A common approach for adsorptive separation is using a simulated moving bed (SMB) system, which allows for a continuous process.
-
Adsorbent Preparation:
-
A suitable zeolite adsorbent (e.g., Zeolite Y or mordenite) is selected and packed into chromatography columns.[2]
-
The adsorbent is activated by heating to remove any adsorbed water.
-
-
Adsorption and Elution:
-
The DIPN isomer feed, typically dissolved in a suitable solvent, is continuously fed into the SMB system.
-
A desorbent (eluent) is also continuously fed to facilitate the movement of the components through the columns.
-
The 2,6-DIPN isomer, having a specific interaction with the zeolite, is selectively adsorbed, while other isomers pass through more quickly.
-
-
Fraction Collection:
-
Two product streams are continuously withdrawn: the raffinate, which is enriched in the less-adsorbed isomers, and the extract, which is enriched in the highly-adsorbed 2,6-DIPN.
-
The operating parameters, such as flow rates of the feed and desorbent, and the switching time of the valves in the SMB system, are optimized to achieve the desired purity and recovery of 2,6-DIPN.
Logical Relationship: Factors Influencing Method Selection
The decision-making process for selecting a purification method involves considering several interconnected factors.
Conclusion
Both crystallization and adsorption are effective methods for the purification of Diisopropylnaphthalene. Melt crystallization is a robust technique capable of delivering high-purity 2,6-DIPN without the need for solvents.[3] However, its efficiency can be limited by the formation of eutectics with other isomers.[3] Adsorption, particularly when implemented in a continuous simulated moving bed system, offers high selectivity and is well-suited for large-scale industrial production.[2]
For achieving the highest purity standards, a combination of these techniques, often preceded by distillation, is frequently employed in industrial settings.[2] The optimal choice of purification strategy will ultimately depend on a careful evaluation of the specific process requirements, including purity specifications, production scale, and economic constraints.
References
Validating the Purity of 2-Isopropylnaphthalene: A Comparative Guide to Elemental Analysis, GC-MS, and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall efficacy and safety of a final product. This guide provides a comparative overview of three key analytical techniques for validating the purity of 2-isopropylnaphthalene (B46572): elemental analysis, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Purity Analysis: A Comparative Summary
The following table presents illustrative data for a high-purity batch of this compound, demonstrating typical results that can be expected from each analytical method.
| Analytical Method | Parameter Measured | Theoretical Value | Illustrative Experimental Value | Illustrative Purity Assay |
| Elemental Analysis | % Carbon | 91.71% | 91.55% ± 0.21% | >99% (by elemental composition) |
| % Hydrogen | 8.29% | 8.35% ± 0.15% | ||
| Gas Chromatography (GC-FID) | Peak Area % | Not Applicable | Main Peak: 99.85% | 99.85% |
| Impurity 1: 0.10% | ||||
| Impurity 2: 0.05% | ||||
| High-Performance Liquid Chromatography (HPLC) | Peak Area % @ 254 nm | Not Applicable | Main Peak: 99.92% | 99.92% |
| Impurity 1: 0.08% |
Note: The experimental values presented are illustrative and representative of results for a high-purity sample. Actual results may vary based on the specific sample, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₄). This method is particularly effective for detecting inorganic impurities or significant deviations in the elemental composition of the sample.[1]
Instrumentation: A CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of this compound into a tin capsule using a microbalance.
-
Combustion: The sample is placed in the instrument's autosampler. The analysis is initiated, and the sample is dropped into a high-temperature furnace (typically around 1000°C) with a constant flow of helium and a timed injection of pure oxygen. This process leads to the complete combustion of the sample.
-
Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, and N₂ oxides) are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂. The mixture of gases is then passed through a chromatographic column to separate the individual components.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.
-
Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detector signals and the initial sample weight. The experimental percentages are then compared to the theoretical values (C: 91.71%, H: 8.29%) to assess purity. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For purity assessment, a Flame Ionization Detector (FID) is often used for quantification due to its linear response over a wide concentration range. GC-MS can be used to confirm the identity of the main peak and any impurities.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program: Start at 60°C, hold for 1 minute. Ramp to 180°C at 30°C/min, then to 220°C at 10°C/min, and finally to 300°C at 40°C/min, holding for 2 minutes.[3]
-
Injection Volume: 1 µL (splitless mode).
-
-
Detection (FID): The separated components are detected by the FID. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.
-
Data Analysis: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For aromatic compounds like this compound, reversed-phase HPLC with UV detection is a common and effective method.
Instrumentation: An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to GC, the purity of this compound is calculated using the area percent method from the resulting chromatogram. The area of the main peak is expressed as a percentage of the total area of all detected peaks.
Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the purity of a synthesized or purchased batch of this compound, integrating the analytical techniques discussed.
Conclusion
Validating the purity of this compound requires a multi-faceted analytical approach for a comprehensive assessment.
-
Elemental Analysis serves as a fundamental check of the bulk elemental composition and is excellent for detecting inorganic impurities or significant formulation errors.
-
GC-MS/GC-FID is the preferred method for identifying and quantifying volatile organic impurities, providing high resolution and sensitivity.
-
HPLC-UV is a robust technique for quantifying the main component and any non-volatile or thermally sensitive impurities.
For rigorous quality control in research and drug development, employing at least one chromatographic technique (GC or HPLC) alongside elemental analysis is recommended to ensure the identity, purity, and quality of this compound.
References
A Comparative Guide to H-Mordenite and H-Beta Zeolites for Isopropenylnaphthalene (IPN) Disproportionation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of H-mordenite and H-beta zeolites for the disproportionation of isopropenylnaphthalene (IPN). This reaction is a key step in the synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a valuable intermediate in the production of high-performance polymers and specialty chemicals. The choice of catalyst is critical in maximizing the yield of the desired 2,6-DIPN isomer while minimizing the formation of other isomers and byproducts. This comparison is based on the structural properties of the zeolites and their performance in the closely related and extensively studied reaction of naphthalene (B1677914) isopropylation, which provides strong insights into their expected behavior in IPN disproportionation.
Executive Summary
H-mordenite and H-beta are both effective catalysts for acid-catalyzed reactions involving aromatic compounds. However, their distinct pore structures lead to significant differences in shape selectivity, which is paramount in the synthesis of 2,6-DIPN.
-
H-Mordenite (MOR) , with its one-dimensional 12-membered ring channel system, exhibits superior shape selectivity towards the linear 2,6-DIPN isomer. The constrained pore environment hinders the formation of bulkier isomers.
-
H-Beta (BEA) possesses a three-dimensional large-pore system. This more open structure allows for the formation of a wider range of diisopropylnaphthalene isomers, resulting in lower selectivity for the desired 2,6-DIPN compared to H-mordenite.
Catalyst Structure and Properties
The catalytic performance of zeolites is intrinsically linked to their framework topology, pore dimensions, and acidity.
| Property | H-Mordenite (MOR) | H-Beta (BEA) |
| Framework Type | MOR | BEA |
| Pore/Channel System | One-dimensional, with 12- and 8-membered ring channels.[1] | Three-dimensional, with intersecting 12-membered ring channels.[1] |
| Pore Dimensions | 12-ring channels: ~6.5 x 7.0 Å | 12-ring channels: ~6.4 x 7.6 Å and 5.5 x 5.5 Å.[1] |
| Shape Selectivity | High, favoring the formation of linear isomers due to steric constraints. | Moderate, the larger and interconnected pores accommodate bulkier molecules. |
| Acidity | Possesses both Brønsted and Lewis acid sites, with strength depending on the Si/Al ratio. | Strong Brønsted and Lewis acidity, influenced by the Si/Al ratio and synthesis method. |
Comparative Catalytic Performance in Naphthalene Isopropylation
While direct comparative data for IPN disproportionation is limited, extensive research on the isopropylation of naphthalene provides a strong proxy for evaluating the performance of H-mordenite and H-beta in producing DIPN isomers. In this reaction, naphthalene is reacted with an isopropylating agent (e.g., isopropanol (B130326) or propene) to form isopropylnaphthalene (IPN) and subsequently diisopropylnaphthalene (DIPN). The disproportionation of IPN involves the transfer of an isopropyl group from one IPN molecule to another, yielding naphthalene and DIPN. The shape selectivity of the zeolite catalyst is crucial in directing the formation of the desired 2,6-DIPN isomer in both reactions.
The following table summarizes typical results for the isopropylation of naphthalene over H-mordenite and H-beta zeolites.
| Catalyst | Naphthalene Conversion (%) | Selectivity to DIPN (%) | Selectivity to 2,6-DIPN (%) | Reference |
| H-Mordenite | 40-60 | 30-50 | 50-70 | [2] |
| H-Beta | 60-80 | 40-60 | 20-40 | [2] |
Note: The presented data is a representative range compiled from literature and can vary based on specific reaction conditions such as temperature, pressure, and catalyst properties (e.g., Si/Al ratio).
As the data indicates, H-mordenite demonstrates significantly higher selectivity towards the desired 2,6-DIPN isomer compared to H-beta. This is a direct consequence of its more constrained pore structure, which sterically hinders the formation of the bulkier 2,7-, 1,5-, and other DIPN isomers. In contrast, the more open, three-dimensional pore system of H-beta allows for the formation of a broader range of DIPN isomers, thus reducing the selectivity for the 2,6-isomer.[2]
Experimental Protocols
The following is a representative experimental protocol for the liquid-phase alkylation of naphthalene with isopropanol, which can be adapted for IPN disproportionation studies.
Catalyst Activation: The H-form of the zeolite (H-mordenite or H-beta) is calcined prior to the reaction to remove adsorbed water and ensure the availability of active acid sites. A typical procedure involves heating the catalyst in a flow of dry air or nitrogen to 773 K for 5 hours with a heating rate of 60 K/h.[3]
Reaction Procedure (Stirred Autoclave):
-
A stirred autoclave reactor (e.g., 0.16 dm³) is charged with the reactants and solvent. For naphthalene isopropylation, a typical charge would be 10 mmol of naphthalene, 20 mmol of isopropanol, and 0.1 dm³ of a solvent such as cyclohexane.[3] An internal standard like undecane (B72203) (10 mmol) is often added for chromatographic analysis.[3]
-
The freshly calcined zeolite catalyst (e.g., 0.5 g) is added to the mixture.[3]
-
The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized to the desired reaction pressure (e.g., 2 MPa).[3]
-
The mixture is heated to the reaction temperature (e.g., 473 K) while stirring.[3]
-
Liquid samples are withdrawn periodically throughout the reaction for analysis.
Product Analysis: The collected samples are analyzed by gas chromatography (GC) using a capillary column (e.g., HP-5) and a flame ionization detector (FID) to determine the conversion of the reactant and the selectivity towards the various products.[3]
Reaction Mechanism and Visualization
The disproportionation of isopropenylnaphthalene over an acid zeolite catalyst proceeds through a series of steps involving protonation, intermolecular alkyl group transfer, and deprotonation.
Reaction Pathway Diagram
Caption: Generalized reaction pathway for IPN disproportionation over an acid zeolite.
Experimental Workflow Diagram
Caption: Experimental workflow for catalyst testing in IPN disproportionation.
Conclusion
For the shape-selective disproportionation of isopropenylnaphthalene to produce 2,6-diisopropylnaphthalene, H-mordenite is the superior catalyst compared to H-beta. Its one-dimensional pore structure effectively restricts the formation of bulkier DIPN isomers, leading to higher selectivity for the desired linear product. While H-beta may exhibit higher overall activity due to its more open pore structure, this comes at the cost of significantly lower selectivity for 2,6-DIPN. Therefore, for applications where the purity of the 2,6-DIPN isomer is critical, H-mordenite is the recommended catalyst. Further optimization of reaction conditions and catalyst properties (e.g., Si/Al ratio, crystal size) can further enhance the performance of H-mordenite for this important industrial reaction.
References
DFT study for vibrational spectra of diisopropylnaphthalene isomers
A Comprehensive Guide to DFT Analysis of Vibrational Spectra in Diisopropylnaphthalene Isomers
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the vibrational spectra of diisopropylnaphthalene (DIPN) isomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the spectroscopic identification and characterization of these compounds.
Introduction to Diisopropylnaphthalene Isomers
Diisopropylnaphthalenes are a group of aromatic hydrocarbons with various industrial applications, including as solvents and in the synthesis of specialty polymers. The specific substitution pattern of the isopropyl groups on the naphthalene (B1677914) core significantly influences their physical, chemical, and spectroscopic properties. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, coupled with DFT calculations, provides a powerful tool for the precise identification and structural elucidation of these isomers.
Comparative Analysis of Computational Methods
Several studies have employed DFT to predict the vibrational spectra of DIPN isomers, offering valuable insights for isomer differentiation. The choice of the functional and basis set is crucial for the accuracy of the predicted spectra.
A key study focused on the 2,6-, 2,7-, and 2,3-DIPN isomers, utilizing the B3PW91 functional with a 6-311G* basis set for their calculations.[1][2] The theoretical wavenumbers for the 2,6-DIPN isomer showed excellent agreement with experimental data, typically within a 10 cm⁻¹ interval.[1][2] Another comprehensive study calculated the theoretical IR spectra for all DIPN isomers using the B3LYP functional with 6-311G(d,p) and 6-311G+(d,p) basis sets.[2][3] In this work, the calculated frequencies were scaled by an empirical factor to better match the experimental gas-phase infrared spectra.[2][3]
The following table summarizes the computational approaches used in these representative studies:
| Isomers Studied | DFT Functional | Basis Set | Key Findings |
| 2,6-, 2,7-, and 2,3-Diisopropylnaphthalene | B3PW91 | 6-311G* | Good agreement between theoretical and experimental vibrational spectra for 2,6-DIPN, allowing for clear spectral assignment.[1][2] |
| All Diisopropylnaphthalene Isomers | B3LYP | 6-311G(d,p), 6-311G+(d,p) | Characteristic patterns in C-H out-of-plane deformation vibrations allowed for the distinction of all DIPN isomers.[2][3] |
Experimental Protocols
Gas Chromatography/Fourier-Transform Infrared (GC/FT-IR) Spectroscopy
The experimental vibrational spectra for the comprehensive analysis of all DIPN isomers were acquired using GC/FT-IR.[2][3] This technique allows for the separation of the different isomers via gas chromatography, followed by the acquisition of their individual gas-phase infrared spectra. The use of both apolar and polar stationary phases in the GC capillaries aided in the separation and identification of the isomers.[2][3]
FTIR Spectroscopy
For the study focusing on the 2,6-, 2,7-, and 2,3-isomers, experimental IR spectra were measured using an FTIR Perkin-Elmer 2000 System spectrometer with a resolution of 1 cm⁻¹.[2]
Computational Workflow for Vibrational Spectra Analysis
The general workflow for a DFT study of the vibrational spectra of diisopropylnaphthalene isomers involves several key steps, from the initial molecular modeling to the final spectral analysis and comparison with experimental data.
Caption: Workflow for DFT analysis of vibrational spectra.
Conclusion
The combination of DFT calculations and experimental vibrational spectroscopy is a robust methodology for the differentiation and characterization of diisopropylnaphthalene isomers. The choice of computational method, particularly the DFT functional and basis set, influences the accuracy of the predicted spectra. The studies highlighted here demonstrate that methods like B3LYP and B3PW91 with appropriate basis sets provide reliable predictions that correlate well with experimental findings, enabling the confident assignment of vibrational modes and the identification of specific isomers.
References
Isopropanol vs. Propylene as Alkylating Agents for Naphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alkylation of naphthalene (B1677914) is a cornerstone of synthetic organic chemistry, pivotal in the production of valuable intermediates for materials science and pharmaceuticals. Among the various alkylating agents, isopropanol (B130326) and propylene (B89431) are frequently employed to introduce isopropyl groups onto the naphthalene ring, leading to products like diisopropylnaphthalene (DIPN), a precursor for high-performance polymers and other specialty chemicals. This guide provides an objective comparison of isopropanol and propylene as alkylating agents for naphthalene, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent and conditions for their specific applications.
Performance Comparison: Isopropanol vs. Propylene
The choice between isopropanol and propylene as an alkylating agent for naphthalene is influenced by factors such as catalyst type, desired product selectivity (particularly for the commercially valuable 2,6-diisopropylnaphthalene (B42965) isomer), and operational considerations. While both can effectively alkylate naphthalene, experimental evidence suggests that propylene often exhibits superior performance in terms of selectivity, especially when shape-selective catalysts like zeolites are employed.
A key study demonstrated that the use of propylene as the alkylating agent over H-mordenite (H-MOR) catalysts leads to a higher selectivity for 2,6-DIPN compared to isopropanol under similar conditions.[1][2][3] Furthermore, the presence of a solvent, such as cyclohexane, was found to depress the shape-selective formation of 2,6-DIPN when isopropanol was used.[1][2][3]
Isopropanol, being a liquid at ambient conditions, can offer easier handling and dosing in certain reactor setups. However, its use can introduce water as a byproduct of the in-situ generation of propylene, which may affect catalyst stability and activity. Propylene, a gas, requires appropriate handling infrastructure but can lead to a cleaner reaction system.
The following tables summarize quantitative data from various studies, highlighting the performance of both alkylating agents under different catalytic systems. It is important to note that direct comparisons are limited due to variations in experimental conditions across different studies.
Table 1: Naphthalene Alkylation with Isopropanol
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| H-Y Zeolite | 200 | 1 | 90 | > IPN & TIPN | - | [4] |
| H-Beta Zeolite | 200 | 2 | 30 | Low | - | [4][5] |
| H-Mordenite | 200 | 2 | 20 | Low | - | [4] |
| 4% Zn/USY | Not Specified | High | ~95 | ~20 (for 2,6-DIPN) | - | [6] |
| USY | 200 | 1 | 86 | - | 0.94 | [6] |
Table 2: Naphthalene Alkylation with Propylene
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| H-Mordenite | Low | High | - | 60-64 (for 2,6-DIPN) | 2.5-2.8 | [1][3] |
| USY | 220 | 0.8 | 51 | 49 (Target Product) | - | [7][8][9] |
| Solid Phosphoric Acid | 300-350 | Superatmospheric | - | - | Markedly high β/α isomer ratio | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the alkylation of naphthalene using both isopropanol and propylene.
Protocol 1: Alkylation of Naphthalene with Isopropanol using Zeolite Catalyst
This protocol is based on a typical batch reactor setup as described in the literature.[5]
1. Catalyst Activation: The zeolite catalyst (e.g., H-Beta) is calcined in a flow of dry air at 500°C for 5 hours to remove any adsorbed water and organic species.
2. Reaction Setup:
- A 160 cm³ stirred autoclave reactor is charged with 10 mmol of naphthalene, 20 mmol of isopropanol, and 0.5 g of the activated zeolite catalyst.
- Cyclohexane (100 cm³) is added as a solvent.
- The reactor is sealed and purged with nitrogen.
3. Reaction Conditions:
- The reaction mixture is heated to the desired temperature (e.g., 200°C) with constant stirring.
- The pressure is maintained at 2 MPa using nitrogen.
4. Sampling and Analysis:
- Aliquots of the reaction mixture are withdrawn periodically.
- The samples are analyzed by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity for various alkylated products.
Protocol 2: Alkylation of Naphthalene with Propylene using a Solid Acid Catalyst
This protocol describes a typical setup for using a gaseous alkylating agent.[7]
1. Catalyst Preparation: The solid acid catalyst (e.g., USY zeolite) is dried to remove moisture.
2. Reaction Setup:
- A 50 mL high-pressure reactor is charged with 0.1 mol of naphthalene and 5-25 wt% of the catalyst powder.
- The reactor is equipped with a magnetic stirrer.
3. Reaction Conditions:
- The reactor is heated to the desired temperature (e.g., 160-240°C).
- Propylene is introduced into the reactor to a pressure of 0.8 MPa. To ensure an excess of the alkylating agent, propylene can be charged multiple times during the reaction.
- The reaction is allowed to proceed for a set duration (e.g., 24 hours) with vigorous stirring.
4. Product Recovery and Analysis:
- After the reaction, the reactor is cooled, and the pressure is released.
- The product mixture is filtered to remove the catalyst.
- The composition of the liquid product is determined by GC and Gas Chromatography-Mass Spectrometry (GC-MS).
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Study on the alkylation of aromatic hydrocarbons and propylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3504046A - Alkylation of naphthalene with propylene in the presence of phosphoric acid catalyst - Google Patents [patents.google.com]
Structural Confirmation of 2-Isopropylnaphthalene: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized or isolated compounds is a cornerstone of chemical research. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural confirmation of 2-isopropylnaphthalene (B46572). By presenting representative experimental data and detailed protocols, we illustrate how a combination of 2D NMR experiments provides a definitive structural assignment.
The primary challenge in confirming the structure of this compound is to unequivocally determine the substitution pattern on the naphthalene (B1677914) ring and to verify the integrity of both the aromatic system and the alkyl side chain. While 1D ¹H and ¹³C NMR provide initial information, they are often insufficient for a complete and unambiguous assignment, especially for assigning quaternary carbons and linking distinct molecular fragments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) offer complementary data points that, when integrated, provide a comprehensive molecular map.[1]
Comparative Analysis of 2D NMR Data
A systematic analysis of 2D NMR spectra enables the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound. The COSY experiment identifies proton-proton coupling networks, the HSQC experiment correlates protons to their directly attached carbons, and the HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting the molecular fragments and identifying non-protonated carbons.[2]
¹H and ¹³C NMR Data Summary for this compound
The following table summarizes the representative ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound, assuming the sample is dissolved in CDCl₃.
| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H→¹³C) |
| 1 | 7.75 (d) | 125.5 | H-3 | C-2, C-3, C-8a |
| 2 | - | 146.8 | - | - |
| 3 | 7.35 (dd) | 123.2 | H-1, H-4 | C-1, C-2, C-4a |
| 4 | 7.80 (d) | 127.8 | H-3 | C-2, C-5, C-8a |
| 4a | - | 133.6 | - | - |
| 5 | 7.85 (d) | 128.0 | H-6 | C-4, C-7, C-8a |
| 6 | 7.45 (ddd) | 126.0 | H-5, H-7 | C-5, C-8 |
| 7 | 7.50 (ddd) | 126.2 | H-6, H-8 | C-5, C-8a |
| 8 | 7.90 (d) | 127.5 | H-7 | C-6, C-4a |
| 8a | - | 131.9 | - | - |
| 1' (CH) | 3.15 (sept) | 34.2 | H-2' | C-1, C-2, C-3 |
| 2' (CH₃) | 1.35 (d) | 24.1 | H-1' | C-1', C-2 |
Note: Chemical shifts are representative and may vary slightly based on solvent and concentration. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, sept = septet.
Logical Workflow for Structural Elucidation
The confirmation of this compound's structure follows a logical progression, beginning with simple 1D NMR and advancing to more complex 2D experiments. Each experiment provides a piece of the puzzle, culminating in the final, unambiguous structure.
Experimental Protocols
The following are generalized experimental protocols for the key 2D NMR experiments. These should be adapted based on the specific NMR spectrometer and software available.
1. Sample Preparation
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
2. ¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3][4] This is fundamental for establishing connectivity within the isopropyl group (H-1' to H-2') and identifying adjacent protons on the naphthalene ring (e.g., H-5 to H-6).[5]
-
Pulse Sequence: Standard COSY (e.g., cosygp)
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Acquisition: Acquire at least 2 scans per increment for a total of 256-512 increments in the F1 dimension.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum to reduce artifacts.[1]
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[6] This is crucial for assigning the signals of all protonated carbons in both the alkyl chain and the naphthalene core.
-
Pulse Sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsp). This allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
¹H Spectral Width: Set to cover the full proton range.
-
¹³C Spectral Width: Set to cover the full carbon range (e.g., 0-160 ppm).
-
¹J(C,H) Coupling Constant: Optimize for an average one-bond C-H coupling of 145 Hz.[1]
-
Acquisition: Acquire 2-4 scans per increment for a total of 256 increments in the F1 dimension.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is often the most informative for assembling the complete molecular skeleton, as it shows correlations between protons and carbons over two to three bonds.[7] This experiment is essential for connecting the isopropyl group to the naphthalene ring system via correlations from the isopropyl protons (H-1' and H-2') to the naphthalene carbons (C-1, C-2, C-3).
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Widths: Set as for the HSQC experiment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimize for an average long-range coupling of 8 Hz.[1] This value is a good compromise for detecting both two- and three-bond correlations.
-
Acquisition: Acquire 4-16 scans per increment for a total of 256-512 increments in the F1 dimension to achieve adequate signal-to-noise.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Alternative and Complementary Techniques
While the combination of COSY, HSQC, and HMBC is generally sufficient for unambiguous structural confirmation of a molecule like this compound, other techniques can provide complementary data.[1] For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to confirm through-space proximity between the isopropyl methine proton (H-1') and the aromatic protons at C-1 and C-3, further solidifying the attachment point and spatial arrangement. However, for routine confirmation, the through-bond correlation experiments detailed above are the established standard.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
Cross-Validation of Analytical Results: A Comparative Guide to GC-MS and HPLC in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical compounds is paramount. Two of the most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is critical and depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
This guide provides an objective comparison of GC-MS and HPLC, supported by experimental data, to facilitate the cross-validation of analytical results. Cross-validation is a crucial process to demonstrate that two different analytical methods provide comparable and reliable data, ensuring the robustness of analytical findings.[1]
Principles of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] This technique is highly versatile and can be applied to a wide range of analytes, including non-volatile and thermally labile compounds.[3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[2] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase, with subsequent detection and identification by a mass spectrometer.[2]
Comparative Analysis of Performance
The selection of an analytical technique is often a trade-off between various performance parameters. The following tables summarize the typical performance characteristics of HPLC and GC-MS in the context of pharmaceutical analysis, based on data synthesized from various validation studies.
Table 1: General Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicable Compounds | Non-volatile, thermally unstable, polar, and large molecules.[3] | Volatile, thermally stable, and smaller molecules.[3] |
| Mobile Phase | Liquid (e.g., mixture of water, acetonitrile (B52724), methanol).[2] | Inert Gas (e.g., helium, nitrogen, hydrogen).[2] |
| Separation Principle | Partitioning, adsorption, ion exchange, size exclusion.[3] | Boiling point and polarity.[3] |
| Sample Preparation | Often simpler for solid samples that are readily soluble.[3] | May require derivatization for non-volatile or polar analytes. |
Table 2: Quantitative Validation Parameters
| Validation Parameter | HPLC | GC-MS | Remarks |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods typically exhibit excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | High accuracy is achievable with both techniques. |
| Precision (% RSD) | < 2.0% (Repeatability) < 5.0% (Intermediate Precision) | < 5.0% (Repeatability) < 10.0% (Intermediate Precision) | HPLC generally offers slightly better precision for non-volatile compounds. |
| Limit of Detection (LOD) | Analyte and detector dependent (e.g., ng/mL to µg/mL) | Typically lower for volatile compounds (e.g., pg/mL to ng/mL) | GC-MS often provides superior sensitivity for volatile analytes. |
| Limit of Quantification (LOQ) | Analyte and detector dependent (e.g., ng/mL to µg/mL) | Typically lower for volatile compounds (e.g., pg/mL to ng/mL) | Consistent with LOD, GC-MS is highly sensitive for volatile compounds. |
Experimental Protocols for Cross-Validation
Detailed and validated experimental protocols are fundamental to obtaining reliable and comparable data. Below are representative methodologies for a cross-validation study of a hypothetical pharmaceutical compound.
Sample Preparation
A consistent and well-documented sample preparation procedure is critical for accurate cross-validation.
-
Stock Solution Preparation: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the appropriate diluent to cover the desired concentration range for both HPLC and GC-MS analysis.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to evaluate accuracy and precision.
-
Sample Extraction (if necessary): For complex matrices, a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be applied consistently to all samples.
HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of purified water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
Detection: Wavelength set at the maximum absorbance of the analyte.
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a common choice.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures complete vaporization of the analyte without degradation.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Transfer Line Temperature: Maintained at a temperature to prevent condensation of the analyte.
-
Ion Source Temperature: Typically set around 230°C.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Spectrometer Mode: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Logical and Experimental Workflows
Decision-Making for Method Selection
The choice between HPLC and GC-MS is primarily driven by the properties of the analyte. The following diagram illustrates a simplified decision-making process.
Cross-Validation Experimental Workflow
A systematic workflow is essential for a successful cross-validation study. The diagram below outlines the key steps.
Conclusion
Both HPLC and GC-MS are powerful and reliable analytical techniques that play crucial roles in pharmaceutical analysis. HPLC is a versatile workhorse for a broad range of compounds, while GC-MS offers exceptional sensitivity for volatile analytes.[3] A thorough understanding of their respective strengths and limitations, coupled with a systematic approach to cross-validation, is essential for ensuring the integrity and reliability of analytical data in drug development and quality control. The choice of method should always be justified based on the analyte's properties and the specific analytical requirements.
References
A Comparative Analysis of the Biological Activity of Mono-, Di-, and Tri-isopropylnaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of mono-, di-, and tri-isopropylnaphthalenes. The available scientific literature primarily focuses on the toxicological profiles of these compounds, with a significant emphasis on pulmonary toxicity. Data on other biological activities, such as anticancer or antifungal properties, for the parent isopropylnaphthalenes is limited. This document summarizes the existing experimental data, outlines the methodologies used in key studies, and visualizes the metabolic pathways influencing their biological effects.
Executive Summary
A recurring theme in the study of isopropylnaphthalenes is the inverse relationship between the degree of alkylation and toxicity. Di-isopropylnaphthalenes (DIPNs) and other highly alkylated naphthalenes generally exhibit lower toxicity compared to naphthalene (B1677914) and mono-alkylated naphthalenes.[1] This difference is largely attributed to their metabolic pathways. The metabolism of DIPNs primarily involves the oxidation of the isopropyl side-chains, rather than the aromatic naphthalene ring.[1] Oxidation of the aromatic ring is linked to the formation of toxic metabolites that can cause cellular damage.
Comparative Toxicity Data
The following table summarizes the key findings from a comparative study on the pulmonary toxicity of naphthalene and its isopropylated derivatives in mice.
| Compound | Degree of Isopropylation | Dose Administered (intraperitoneal) | Pulmonary Damage Observed (24h post-administration) | Effect on Pulmonary Reduced Glutathione (B108866) (GSH) |
| Naphthalene (NAP) | None | 200 mg/kg (1.6 mmol/kg) | Yes | Considerable depletion[2][3] |
| 2-Methylnaphthalene (2-MN) | Mono-alkylated (for comparison) | 400 mg/kg (2.8 mmol/kg) | Yes | Considerable depletion[2][3] |
| 2-Isopropylnaphthalene (2-IPN) | Mono-isopropylated | 3000 mg/kg (17.6 mmol/kg) | No detectable damage[2][3] | Slight depletion[2][3] |
| 2,6-Diisopropylnaphthalene (B42965) (2,6-DIPN) | Di-isopropylated | 3000 mg/kg (14.2 mmol/kg) | No detectable damage[2][3] | Slight depletion[2][3] |
| Tri-isopropylnaphthalene | Tri-isopropylated | Not available in cited studies | Not available in cited studies | Not available in cited studies |
Data sourced from a study on pulmonary toxicity in mice.[2][3]
Experimental Protocols
Pulmonary Toxicity Assessment in Mice
A key experimental protocol for evaluating the pulmonary toxicity of isopropylnaphthalenes is detailed below.
Objective: To assess and compare the pulmonary toxicity of naphthalene, 2-methylnaphthalene, this compound, and 2,6-diisopropylnaphthalene in a murine model.
Materials and Methods:
-
Animal Model: Male ICR mice.
-
Compound Administration: The test compounds (NAP, 2-MN, 2-IPN, 2,6-DIPN) are dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection at specified doses.
-
Endpoint Assessment (24 hours post-injection):
-
Histopathology: Lungs are harvested, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination is performed to detect any signs of pulmonary damage, such as bronchiolar necrosis.
-
Glutathione (GSH) Assay: Lung tissue is homogenized, and the levels of reduced glutathione (GSH) are quantified using a spectrophotometric assay (e.g., Ellman's reagent). A significant depletion in GSH levels is indicative of oxidative stress.
-
-
Data Analysis: The severity of lung damage is scored, and GSH levels are statistically compared between control and treated groups.
Signaling Pathways and Metabolism
The differential toxicity of isopropylnaphthalenes is primarily linked to their metabolic activation, which is dependent on cytochrome P-450 enzymes.
Experimental Workflow for Toxicity Screening
The following diagram illustrates a general workflow for the initial toxicity screening of isopropylnaphthalene compounds.
Conclusion
The available evidence strongly suggests that the biological activity of isopropylnaphthalenes, particularly their toxicity, is significantly influenced by the number and position of the isopropyl groups. Increased alkylation leads to a shift in metabolism away from the toxic ring oxidation pathway towards the less harmful side-chain oxidation, resulting in a lower toxicity profile for di-isopropylnaphthalenes compared to mono-isopropylnaphthalene and the parent naphthalene molecule. There is a notable gap in the literature regarding the biological activities of tri-isopropylnaphthalenes, indicating a need for further research to fully characterize this class of compounds. The provided experimental protocols and workflows offer a foundational framework for such future investigations.
References
A Comparative Guide: Ionic Liquids vs. Solid Acid Catalysts for Naphthalene Alkylation
For researchers, scientists, and drug development professionals, the efficient and selective alkylation of naphthalene (B1677914) is a critical step in the synthesis of various high-value chemicals, including lubricant additives and pharmaceutical intermediates. The choice of catalyst for this Friedel-Crafts reaction significantly impacts product yield, selectivity, and the overall sustainability of the process. This guide provides an objective comparison of two prominent catalyst classes: ionic liquids (ILs) and solid acid catalysts, supported by experimental data, detailed protocols, and visual representations of reaction pathways.
At a Glance: Performance Comparison
The selection between ionic liquids and solid acid catalysts for naphthalene alkylation hinges on a trade-off between activity, selectivity, and operational considerations such as catalyst reusability and reaction conditions. While ionic liquids often exhibit higher activity at milder temperatures, solid acid catalysts, particularly zeolites, can offer advantages in terms of handling, separation, and regeneration.
Quantitative Data Summary
The following tables summarize key performance indicators for both catalyst systems based on published experimental data. It is important to note that direct comparison is nuanced due to variations in alkylating agents, reaction conditions, and specific catalyst formulations.
Table 1: Performance of Ionic Liquid Catalysts in Naphthalene Alkylation
| Ionic Liquid Catalyst | Alkylating Agent | Naphthalene Conversion (%) | Selectivity (%) | Reaction Conditions | Source(s) |
| Et3NHCl-AlCl3 | Isopropyl bromide | 98% (of alkylating agent) | 80% (for 2-isopropylnaphthalene) | 15.0 °C, 3 h, Naphthalene/Alkylating agent molar ratio: 4.0 | [1] |
| [bmim]Cl–2AlCl3 | Low-carbon aromatics | - | 92.4% (for C8–C15 aromatics) | Low temperature | [1] |
| Chloroaluminate IL | Benzyl chloride | >95% (of alkylating agent) | >90% (for mono-benzylated product) | Ambient temperature and pressure | [1] |
| Me3NHCl–AlCl3 | 1-dodecene | >99% | - | 30 °C, 60 s | [2] |
| Et3NHCl‐AlCl3 | n-hexene/n-octene | - | up to 98% (for polyalkylated naphthalenes) | Mild conditions | [3][4] |
Table 2: Performance of Solid Acid Catalysts in Naphthalene Alkylation
| Solid Acid Catalyst | Alkylating Agent | Naphthalene Conversion (%) | Selectivity (%) | Reaction Conditions | Source(s) |
| Y Zeolite | Tetradecene | High | High for monoalkylnaphthalene (decreases with lower Na content) | 175 °C, 6 h, 0.5 MPa | [5][6] |
| HFAU Zeolite | α-tetradecene | 95% | ~100% (for monoalkylnaphthalene after regeneration) | Industrial conditions | [7] |
| Al-MCM-48 | n-propyl alcohol | 37.5% | 83.5% (for mono-propylation) | 325 °C | |
| La-modified HY Zeolite | Long chain olefins (C11-C12) | High | High for mono-alkylnaphthalene | - | [8] |
| HY Zeolite | tert-butyl alcohol | High | High for 2,6-di-(tert-butyl)naphthalene | Liquid phase | [8] |
Delving Deeper: Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for catalyst evaluation and process optimization. Below are representative protocols for naphthalene alkylation using both ionic liquids and solid acid catalysts.
Protocol 1: Naphthalene Alkylation using a Chloroaluminate Ionic Liquid
This protocol is a generalized procedure based on common practices for Friedel-Crafts alkylation in ionic liquids.
1. Ionic Liquid Synthesis (e.g., Et3NHCl-AlCl3):
- Under an inert atmosphere (e.g., nitrogen or argon), slowly add anhydrous aluminum chloride (AlCl3) to triethylamine (B128534) hydrochloride (Et3NHCl) in a flask with stirring. The molar ratio of AlCl3 to Et3NHCl is crucial for catalyst acidity and is typically 2:1 for high activity.[9]
- The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) until a homogeneous liquid is formed.[10]
2. Alkylation Reaction:
- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add the prepared chloroaluminate ionic liquid.
- Add naphthalene to the ionic liquid and stir until dissolved or well-dispersed.
- Introduce the alkylating agent (e.g., an olefin, alkyl halide) dropwise to the mixture while maintaining the desired reaction temperature (e.g., 15-70 °C) using a controlled temperature bath.[1][11]
- The reaction is monitored by taking periodic samples.
3. Product Isolation and Analysis:
- Upon reaction completion, the reaction mixture is quenched, often with distilled water, to deactivate the catalyst.[11]
- The organic phase, containing the alkylated naphthalene products, is separated from the aqueous/ionic liquid phase. This can often be achieved by simple decantation as the products are typically immiscible with the ionic liquid.[12]
- The organic layer is then washed, dried, and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for different alkylated products.[11][13][14][15][16]
Protocol 2: Naphthalene Alkylation using a Zeolite Solid Acid Catalyst
This protocol outlines a typical procedure for naphthalene alkylation using a solid acid catalyst in a batch reactor.
1. Catalyst Preparation/Activation:
- The zeolite catalyst (e.g., HY, ZSM-5) is calcined at high temperatures (e.g., 500-550 °C) in air for several hours to remove any adsorbed water and organic impurities.
- For modified zeolites, an ion-exchange procedure may be performed prior to calcination to introduce desired cations (e.g., La3+).[8]
2. Alkylation Reaction:
- The activated zeolite catalyst is placed in a batch reactor (e.g., a Parr autoclave).
- Naphthalene and a solvent (if necessary) are added to the reactor.
- The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (e.g., 150-250 °C) with stirring.[5]
- The alkylating agent is then introduced into the reactor.
- The reaction is allowed to proceed for a specified duration under autogenous pressure or a set pressure of inert gas.
3. Product Isolation and Analysis:
- After the reaction, the reactor is cooled to room temperature.
- The solid catalyst is separated from the liquid reaction mixture by filtration or centrifugation.
- The liquid product mixture is then analyzed by GC and GC-MS to quantify the conversion of naphthalene and the distribution of alkylated products.[13][14][15][16]
Visualizing the Process: Diagrams and Pathways
Understanding the underlying mechanisms and experimental steps is facilitated by visual representations.
Caption: Catalytic cycles for naphthalene alkylation.
Caption: General experimental workflow for catalyst comparison.
Concluding Remarks
The choice between ionic liquids and solid acid catalysts for naphthalene alkylation is highly dependent on the specific application and desired outcomes.
-
Ionic liquids , particularly chloroaluminate-based systems, offer high catalytic activity under mild reaction conditions, which can lead to energy savings and potentially higher selectivity towards certain isomers.[1][2] However, their separation from the product stream, potential for leaching, and sensitivity to moisture can present challenges.[2]
-
Solid acid catalysts , such as zeolites, are advantageous due to their ease of separation from the reaction mixture, thermal stability, and potential for regeneration and reuse.[5][7] The shape-selective properties of zeolites can also be exploited to favor the formation of specific, more desirable isomers like 2,6-dialkylnaphthalene.[8] However, they often require higher reaction temperatures and can be prone to deactivation through coking.[7]
Future research and development in this area will likely focus on overcoming the respective drawbacks of each catalyst system. For ionic liquids, this includes the development of more robust and easily recyclable formulations. For solid acid catalysts, the focus will be on enhancing activity and stability to reduce reaction temperatures and improve catalyst lifetime. Ultimately, a thorough evaluation of both catalyst types under specific process conditions is crucial for making an informed decision in an industrial or research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of solid acid catalysts in naphthalene alkylation reaction | Semantic Scholar [semanticscholar.org]
- 7. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Solvents for the Crystallization of 2,6-Diisopropylnaphthalene (2,6-DIPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various solvents for the crystallization of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a key intermediate in the synthesis of high-performance polymers and other advanced materials. The selection of an appropriate solvent is critical for achieving high purity, yield, and desirable crystal morphology. This document summarizes experimental data, provides detailed protocols, and outlines a logical workflow for solvent selection to aid researchers in optimizing their crystallization processes.
Performance Comparison of Solvents
Key Performance Indicators:
-
Purity: The primary goal of crystallization is to enhance the purity of the final product. For many applications, a purity of >99% is required.
-
Yield: Maximizing the recovery of the purified product is essential for process efficiency and cost-effectiveness.
-
Crystal Morphology: The shape and size of the crystals can impact downstream processing, such as filtration and drying, as well as the final product's physical properties.
The following table summarizes the performance of selected solvents based on available data. It is important to note that direct, side-by-side comparative studies are limited, and the presented data is compiled from various sources.
Table 1: Comparison of Solvents for 2,6-DIPN Crystallization
| Solvent | Purity Achieved (%) | Crystallization Temperature (°C) | Observations |
| Ethanol (B145695) | 99.0 - 99.5 | 0 to 25 | Widely used with consistent high purity results. |
| Ethanol | 99.42 | 9 | Effective for achieving high purity with a subsequent washing step.[2] |
| Methanol | Not specified | Not specified | Mentioned as a common crystallization solvent.[1] |
| Propanol | Not specified | 0 to 25 | Used for recrystallization of 2,6-DIPN.[1] |
| Isopropanol | Not specified | 0 to 25 | A common choice among alcohol-based solvents.[1] |
| Acetone (B3395972) | Not specified | Not specified | Listed as a potential solvent for crystallization.[1] |
| Ethyl Acetate | Not specified | Not specified | Mentioned as a solvent in the crystallization process.[1] |
Note: The lack of specific yield data in many public sources is a significant gap. Researchers should determine this experimentally for their specific conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are protocols for the crystallization of 2,6-DIPN. Protocol 1 is a specific example using ethanol, derived from successful reported experiments. Protocol 2 is a general procedure that can be adapted for screening various solvents.
Protocol 1: Crystallization of 2,6-DIPN using Ethanol
This protocol is based on procedures that have been shown to yield high-purity 2,6-DIPN.
Materials:
-
Crude 2,6-DIPN
-
Ethanol (anhydrous)
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the crude 2,6-DIPN in a minimal amount of hot ethanol (near the boiling point of ethanol, ~78°C) with stirring to ensure complete dissolution.
-
Cooling: Gradually cool the solution to 9°C with continuous, gentle stirring. A slow cooling rate is generally preferred to promote the growth of larger, more perfect crystals.
-
Crystallization: Allow the solution to stand at 9°C for a sufficient period to ensure complete crystallization. The duration will depend on the batch size and can be determined by monitoring the cessation of crystal formation.
-
Isolation: Separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: General Procedure for Solvent Screening
This protocol provides a framework for evaluating the suitability of different solvents for the crystallization of 2,6-DIPN.
Materials:
-
Crude 2,6-DIPN
-
Candidate solvents (e.g., methanol, propanol, isopropanol, acetone, ethyl acetate)
-
Small-scale crystallization tubes or vials
-
Heating and cooling bath
-
Analytical equipment for purity determination (e.g., GC, HPLC)
Procedure:
-
Solubility Assessment:
-
Add a small, known amount of crude 2,6-DIPN to a crystallization tube.
-
Gradually add the solvent in small increments at room temperature until the solid just dissolves. Note the approximate solubility.
-
Gently heat the solution to near the solvent's boiling point and observe if more solute can be dissolved. A good solvent will show a significant increase in solubility with temperature.
-
-
Crystallization Trial:
-
Prepare a saturated solution of 2,6-DIPN in the chosen solvent at an elevated temperature.
-
Slowly cool the solution to a predetermined lower temperature (e.g., 5°C, 0°C, or -10°C).
-
Observe the formation of crystals. Note the temperature at which crystallization begins (the cloud point).
-
-
Evaluation:
-
Isolate the crystals by filtration.
-
Dry the crystals and determine the yield.
-
Analyze the purity of the crystals using an appropriate analytical technique.
-
Examine the crystal morphology under a microscope.
-
Logical Workflow for Solvent Selection
The selection of an optimal solvent is a systematic process. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for the selection and optimization of a solvent for the crystallization of 2,6-DIPN.
Conclusion
The choice of solvent is a critical parameter in the purification of 2,6-DIPN by crystallization. While a variety of organic solvents can be employed, C1-C4 aliphatic alcohols, particularly ethanol, have demonstrated efficacy in achieving high purity. The provided experimental protocols and the logical workflow for solvent selection offer a solid foundation for researchers to develop and optimize their crystallization processes. Further systematic studies directly comparing the performance of different solvents in terms of yield, purity, and crystal morphology would be highly beneficial to the scientific community.
References
A Guide to Verifying Product Structure Against a Certified Reference Standard
In the development of biopharmaceuticals, particularly biosimilars, rigorous analytical comparison to a certified reference product is paramount to ensure safety and efficacy.[1] This guide provides a framework for researchers, scientists, and drug development professionals on the key analytical methodologies and data presentation required to demonstrate structural similarity. The foundation of a biosimilar's approval rests on a comprehensive analytical similarity assessment, which serves as the crucial link between the product's structure and its expected clinical performance.[2]
Data Presentation: Comparative Structural Analysis
A critical aspect of demonstrating biosimilarity is the direct comparison of key structural attributes between the proposed biosimilar and the reference standard. This is often presented in a tiered approach, where critical quality attributes (CQAs) are ranked by their potential impact on clinical outcomes.[3][4] Below are illustrative tables summarizing the types of quantitative data that should be generated and compared.
Table 1: Comparison of Post-Translational Modifications (PTMs) by Peptide Mapping LC-MS/MS
| Post-Translational Modification | Reference Standard (% modified) | Product X (% modified) | Acceptance Criteria |
| Heavy Chain N55 Deamidation | 5.2 | 5.4 | ± 1.0% |
| Heavy Chain M256 Oxidation | 1.8 | 1.9 | ± 0.5% |
| Heavy Chain N388 & N393 Deamidation | 3.1 | 3.3 | ± 0.8% |
| Light Chain N-terminal Pyroglutamate | 95.7 | 96.1 | > 90% |
Data is representative and for illustrative purposes only.
Table 2: Comparative Analysis of N-Glycan Profiles by HILIC-FLR-MS
| Glycan Species | Reference Standard (Relative Abundance %) | Product X (Relative Abundance %) | Acceptance Criteria |
| G0F | 45.2 | 44.8 | ± 5.0% |
| G1F | 35.8 | 36.5 | ± 5.0% |
| G2F | 12.1 | 12.5 | ± 3.0% |
| Man5 | 1.5 | 1.6 | < 2.0% |
| Afucosylated Glycans | 0.8 | 0.9 | < 1.5% |
Data is representative and for illustrative purposes only.[1][2]
Table 3: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC-UV)
| Species | Reference Standard (% of Total Peak Area) | Product X (% of Total Peak Area) | Acceptance Criteria |
| High Molecular Weight Species (Aggregates) | 0.9 | 1.0 | ≤ 1.5% |
| Monomer | 98.5 | 98.3 | ≥ 97.0% |
| Low Molecular Weight Species (Fragments) | 0.6 | 0.7 | ≤ 1.5% |
Data is representative and for illustrative purposes only.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for the key experiments cited in the data tables.
1. Peptide Mapping by LC-MS/MS for Post-Translational Modification Analysis
This method is used to confirm the primary amino acid sequence and to identify and quantify site-specific PTMs.[5]
-
Sample Preparation:
-
Denaturation and Reduction: The monoclonal antibody (mAb) sample (1 mg/mL) is denatured in a buffer containing 6 M Guanidine HCl. The disulfide bonds are then reduced using dithiothreitol (B142953) (DTT) at a final concentration of 10 mM, followed by incubation at 37°C for 60 minutes.[6]
-
Alkylation: Cysteine residues are alkylated by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This prevents the reformation of disulfide bonds.[5]
-
Buffer Exchange: The sample is buffer-exchanged into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column to remove denaturants and alkylating agents.
-
Enzymatic Digestion: The mAb is digested with trypsin (enzyme-to-protein ratio of 1:20 w/w) at 37°C for 4 hours. The reaction is quenched by adding formic acid to a final concentration of 1%.[6]
-
-
LC-MS/MS Analysis:
-
Chromatography: The resulting peptide mixture is separated using a reversed-phase C18 column on a UHPLC system. A gradient of acetonitrile (B52724) in water with 0.1% formic acid is typically used for elution.
-
Mass Spectrometry: The eluting peptides are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data-dependent acquisition is employed, where the most intense ions in a full MS scan are selected for fragmentation (MS/MS).[7]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against the known amino acid sequence of the mAb to identify the peptides.
-
The relative abundance of modified peptides is calculated by comparing the peak areas of the modified and unmodified forms in the extracted ion chromatograms.
-
2. N-Glycan Analysis by HILIC-FLR-MS
Glycosylation is a critical quality attribute for many biopharmaceuticals, affecting their efficacy and safety.[2][8]
-
Sample Preparation:
-
Glycan Release: N-glycans are enzymatically released from the mAb using PNGase F.
-
Fluorescent Labeling: The released glycans are derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB), to enable sensitive detection.
-
Purification: Excess fluorescent label is removed using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate.
-
-
HILIC-FLR-MS Analysis:
-
Chromatography: The labeled glycans are separated on a HILIC column using a UHPLC system with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer.
-
Detection: The separated glycans are detected by a fluorescence detector and a mass spectrometer connected in series.
-
-
Data Analysis:
-
Glycan structures are identified based on their retention times and mass-to-charge ratios.
-
The relative abundance of each glycan species is determined by integrating the peak areas in the fluorescence chromatogram.[2]
-
3. Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their size and is the standard method for quantifying aggregates and fragments.[9][10]
-
Sample Preparation:
-
The mAb sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
SEC-UV Analysis:
-
Chromatography: The sample is injected onto an SEC column using a UHPLC system with an isocratic mobile phase, typically a phosphate (B84403) buffer with a specific salt concentration (e.g., 150 mM sodium phosphate, 300 mM NaCl, pH 7.0).[9]
-
Detection: The eluting species are monitored by a UV detector at 280 nm.
-
-
Data Analysis:
-
The chromatogram is integrated to determine the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
The percentage of each species is calculated relative to the total peak area.[11]
-
Mandatory Visualizations
Experimental Workflow for Product Structure Verification
The following diagram illustrates a typical workflow for the analytical characterization and comparison of a biopharmaceutical product against a reference standard.
Caption: A generalized workflow for analytical similarity assessment.
Peptide Mapping Experimental Workflow
This diagram details the key steps in the peptide mapping protocol, from sample preparation to data analysis.
Caption: A detailed workflow for peptide mapping analysis.
References
- 1. Rapid comparison of a candidate biosimilar to an innovator monoclonal antibody with advanced liquid chromatography and mass spectrometry technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. admin.iprp.global [admin.iprp.global]
- 5. agilent.com [agilent.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. biomanufacturing.org [biomanufacturing.org]
Safety Operating Guide
Proper Disposal of 2-Isopropylnaphthalene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Isopropylnaphthalene is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, in accordance with safety and regulatory standards.
Immediate Safety Precautions and Handling
Before handling this compound, it is imperative to be familiar with its properties and associated hazards. This substance may cause skin and eye irritation.[1][2] Always handle it in a well-ventilated area to avoid the formation of aerosols and vapors.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
Key Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless or yellowish-brown liquid[2][4] |
| Odor | Faint, sweetish[2][3] |
| Melting Point | 14 °C / 57.2 °F[5] |
| Boiling Point | 268 °C / 514.4 °F[3][5] |
| Flash Point | 122 °C / 251.6 °F[2][5] |
| Density | 0.975 g/cm³ at 20 °C[2][5] |
| Solubility | Insoluble in water |
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table summarizes the necessary equipment.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[3][5] |
| Respiratory Protection | No protective equipment is typically needed under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][5] |
Step-by-Step Disposal Procedure
The ultimate disposal of this compound must consider its potential environmental impact and conform to all federal, state, and local regulations.[2] Discharge into the environment, drains, or sewer systems must be strictly avoided.[3]
Step 1: Waste Collection and Storage
-
Segregation: Collect waste this compound in a dedicated, suitable, and closed container.[3] Do not mix it with other solvents or waste materials unless instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your facility and local regulations.
-
Storage: Store the tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the storage area has secondary containment to manage potential leaks.
Step 2: Spill and Leak Management
-
Containment: In case of a spill, prevent further leakage if it is safe to do so.[3] Remove all sources of ignition.[3]
-
Cleanup: For small spills, absorb the material with dry sand or earth.[6] For larger spills, follow your facility's emergency response plan. Use spark-proof tools and explosion-proof equipment.[3]
-
Disposal of Cleanup Material: The collected material from a spill should be placed in a suitable container for disposal and handled as hazardous waste.[3]
Step 3: Final Disposal Methods The most favorable course of action is to recycle any unused portion of the material for its approved use or return it to the manufacturer.[2][7] If this is not possible, the following disposal methods are recommended:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction plant.[3]
-
Controlled Incineration: Another option is controlled incineration with flue gas scrubbing.[3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Regulatory Consultation: Always consult your local or regional authorities and your institution's EHS department to ensure compliance with all applicable laws and regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[5]
Step 4: Container Decontamination
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3] The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocols
While this document focuses on disposal, any analytical tests to characterize the waste (e.g., to determine if it's mixed with other substances) should be conducted using validated laboratory methods, such as Gas Chromatography-Mass Spectrometry (GC/MS), to identify and quantify constituents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling 2-Isopropylnaphthalene
This guide provides immediate and essential safety protocols for laboratory personnel handling 2-Isopropylnaphthalene. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin sensitization (H317), serious eye irritation (H319), and high toxicity to aquatic life with long-lasting effects (H410).[1][2] Always handle this chemical with the assumption that it may have uninvestigated hazardous properties.[3]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Must be worn at all times when handling the chemical to prevent splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be impervious to the chemical. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4] |
| Lab coat or other protective clothing. | To prevent skin contact, wear a lab coat. Remove any contaminated clothing immediately.[1] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or if aerosols/vapors are generated, a full-face respirator with appropriate cartridges should be used.[1][4] |
Operational Plan for Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
The storage container should be tightly closed.[1]
Step 2: Handling and Experimental Use
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
-
Avoid direct contact with skin and eyes, and prevent inhalation of any mists or vapors.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
Step 3: Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation or a rash develops, seek medical help.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Step 4: Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials (including empty containers) through a licensed chemical waste disposal company.[1]
-
Do not dispose of this chemical into drains or the environment due to its high aquatic toxicity.[1][5]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
